C.I. Acid yellow 172
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
15792-51-5 |
|---|---|
Molecular Formula |
C22H16Cl2N5NaO6S2 |
Molecular Weight |
604.4 g/mol |
IUPAC Name |
sodium 2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C22H17Cl2N5O6S2.Na/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-15-8-5-9-16(10-15)36(31,32)28-14-6-3-2-4-7-14;/h2-12,21,28H,1H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
CSZFHVQHDJJYJG-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
Other CAS No. |
15792-51-5 |
Origin of Product |
United States |
Foundational & Exploratory
C.I. Acid Yellow 172 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 172 is a synthetic dye belonging to the single azo class of compounds.[1] It is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[1] Its chemical structure, characterized by the presence of an azo group (-N=N-) as a chromophore, imparts a vibrant yellow color. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and available toxicological data for this compound, intended to serve as a valuable resource for professionals in research and development.
Chemical Structure and Properties
This compound is chemically identified as 2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonic acid.[2] The molecule contains two sulfonic acid groups, which are responsible for its solubility in water and its classification as an acid dye. The presence of chlorine atoms and a sulfonamide group further influences its chemical characteristics and dyeing properties.
Chemical and Physical Data
| Property | Value | Source |
| C.I. Name | Acid Yellow 172 | [1] |
| C.I. Number | 18969 | [1] |
| CAS Number | 15792-51-5 | [1] |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1] |
| Molecular Weight | 604.42 g/mol | [1] |
| Synonyms | Acid Yellow 3GX, Acid Yellow 3GL, Yellow E-GPL | |
| Molecular Structure Class | Single Azo | [1] |
Experimental Protocols
Synthesis of this compound
Step 1: Diazotization of 3-Aminobenzenesulfonamide
The first step is the diazotization of 3-aminobenzenesulfonamide. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with the addition of sodium nitrite (B80452) to form the corresponding diazonium salt.
Step 2: Azo Coupling
The resulting diazonium salt is then coupled with 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1] The coupling reaction is generally performed under controlled pH and temperature conditions to ensure the formation of the desired azo dye.
A patent for a high-dissolvability acid yellow dye provides a general procedure for a similar synthesis, which can be adapted for this compound.[3] This process involves reacting the diazonium salt with the coupling component in an aqueous medium, followed by pH adjustment and heating to facilitate the reaction and subsequent isolation of the product, often by spray drying.[3]
Purification
For laboratory and research purposes, purification of the synthesized dye is crucial. Common methods for purifying water-soluble dyes like this compound include:
-
Recrystallization: Dissolving the crude product in a suitable solvent (e.g., water or a water-miscible organic solvent mixture) and allowing it to crystallize upon cooling or addition of a non-solvent.
-
Chromatography: Techniques such as column chromatography using silica (B1680970) gel or alumina (B75360) can be employed to separate the dye from impurities.
-
Flocculation: A patented method for purifying dye solutions involves the use of a flocculant, such as aluminum hydroxide (B78521) or ferric sulfate, to remove colloidal matters, followed by filtration or centrifugation.[4]
Analytical Methods
Characterization and purity assessment of this compound can be performed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the separation and quantification of dyes. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a buffer) and a photodiode array (PDA) or UV-Vis detector would be appropriate for analysis.
-
Spectroscopy:
-
UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax) and quantify the dye concentration in solution based on Beer-Lambert law.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the azo group, sulfonic acid groups, and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure of the dye.
-
Toxicological Information
The toxicological profile of this compound is not extensively documented in publicly available literature. However, as an azo dye, it falls into a class of compounds that have been subject to scrutiny regarding their potential health and environmental effects. Azo dyes can be metabolized, particularly under reductive conditions, to form aromatic amines, some of which are known to be mutagenic or carcinogenic.[5]
A study on the mutagenicity and genotoxicity of Acid Yellow 17 (a different but related azo dye) showed that while the parent dye was not mutagenic in the Ames test, its biodegradation products under certain conditions could induce DNA damage.[6] This highlights the importance of considering the metabolic fate of azo dyes when assessing their toxicological risk.
Given the limited specific data for this compound, a thorough toxicological evaluation, including cytotoxicity and genotoxicity assays, would be necessary for any application in drug development or other biomedical fields.
Visualizations
Logical Relationship: Synthesis of this compound
Caption: A diagram illustrating the two-step synthesis of this compound.
Experimental Workflow: Toxicological Assessment
Caption: A generalized workflow for the toxicological evaluation of an azo dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. PubChemLite - this compound (C22H17Cl2N5O6S2) [pubchemlite.lcsb.uni.lu]
- 3. CN105176134A - High-dissolvability acid yellow dye and preparation method thereof - Google Patents [patents.google.com]
- 4. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Mutagenicity and genotoxicity of acid yellow 17 and its biodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acid Yellow 172 (CAS 15792-51-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Yellow 172, identified by CAS number 15792-51-5, is a monoazo acid dye. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis and purification protocol, analytical methods for its characterization, and a summary of available toxicological data. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Chemical and Physical Properties
Acid Yellow 172 is a synthetic organic compound used primarily as a colorant for various materials. Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | monosodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-[[3-[(phenylamino)sulfonyl]phenyl]azo]-1H-pyrazol-1-yl]benzenesulfonate | |
| Synonyms | C.I. Acid Yellow 172, C.I. 18969, Acid Yellow 3GX, Acid Yellow 3GL, Yellow E-GPL | [1] |
| CAS Number | 15792-51-5 | [1] |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1] |
| Molecular Weight | 604.42 g/mol | [1] |
| Appearance | Yellow powder | |
| Solubility | Soluble in water. A patent for a "high-dissolvability" version claims a solubility of over 500 g/L at 25°C. | [2] |
Synthesis and Experimental Protocols
The synthesis of Acid Yellow 172 involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction.[1]
Synthesis Workflow
Detailed Experimental Protocol: Synthesis of Acid Yellow 172
This protocol is based on the general manufacturing methods described for Acid Yellow 172 and related azo dyes.[1]
Step 1: Diazotization of 3-Aminobenzenesulfonamide
-
In a suitable reaction vessel equipped with a stirrer and thermometer, suspend 3-aminobenzenesulfonamide (1 molar equivalent) in water.
-
Add concentrated hydrochloric acid (2.5-3 molar equivalents) to the suspension.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 molar equivalents) to the amine suspension while maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at 0-5°C for 30-60 minutes after the addition of sodium nitrite is complete.
-
The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
Step 2: Azo Coupling Reaction
-
In a separate vessel, dissolve 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid (1 molar equivalent) in water, adjusting the pH to neutral or slightly alkaline with a suitable base (e.g., sodium carbonate) to facilitate dissolution.
-
Cool the solution of the coupling component to 0-10°C.
-
Slowly add the previously prepared diazonium salt solution to the solution of the coupling component while maintaining the temperature and a slightly alkaline pH.
-
A yellow precipitate of Acid Yellow 172 will form.
-
Continue stirring the reaction mixture for a few hours to ensure the completion of the coupling reaction.
Purification Protocol
The crude Acid Yellow 172 can be purified by the following general method for acid dyes:
-
Filter the precipitated dye from the reaction mixture.
-
Wash the filter cake with a cold brine solution to remove inorganic salts and unreacted starting materials.
-
The dye can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified dye in a vacuum oven at a moderate temperature.
Analytical Methods
The characterization and quantification of Acid Yellow 172 can be performed using various analytical techniques.
Analytical Workflow
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of acid dyes can be adapted for Acid Yellow 172.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) monitoring the λmax of the dye, or Mass Spectrometry (MS) for structural confirmation. |
| Injection Volume | 10-20 µL |
Toxicological Data
| Endpoint | Data |
| Acute Oral Toxicity | Data not available for CAS 15792-51-5. |
| Skin Irritation/Corrosion | Data not available for CAS 15792-51-5. |
| Eye Irritation/Damage | Data not available for CAS 15792-51-5. |
| Sensitization | Data not available for CAS 15792-51-5. |
| Carcinogenicity | Azo dyes can be reductively cleaved to form aromatic amines, some of which are known carcinogens. The carcinogenicity of Acid Yellow 172 itself has not been evaluated. |
| Environmental Fate | Azo dyes are generally resistant to biodegradation under aerobic conditions. Anaerobic degradation can lead to the formation of potentially harmful aromatic amines. |
Signaling Pathway Involvement
There is no information available in the scientific literature to suggest that Acid Yellow 172 is involved in any specific biological signaling pathways. As an industrial dye, its primary interactions are with the materials it is designed to color rather than with biological systems in a targeted manner.
Conclusion
Acid Yellow 172 is a monoazo dye with well-defined chemical properties and synthesis route. While its primary application is in the textile industry, a thorough understanding of its chemical and toxicological profile is essential for any scientific investigation involving this compound. This guide provides a foundational overview, but it is important to note the significant data gaps in the publicly available information, particularly concerning its specific toxicological properties. Researchers should exercise appropriate caution and conduct thorough risk assessments before handling this compound.
References
Molecular formula and weight of C.I. Acid Yellow 172
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential biological interactions, and relevant experimental protocols for C.I. Acid Yellow 172. The information is intended to support research and development activities where this compound may be encountered.
Chemical and Physical Data
This compound, identified by the Colour Index number 18969, is a single azo dye. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used in various industrial applications.[1][2] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | Acid Yellow 172 | [2] |
| C.I. Number | 18969 | [2] |
| CAS Registry Number | 15792-51-5 | [2][3] |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [2] |
| Molecular Weight | 604.42 g/mol | [2] |
| Molecular Structure | Single azo class | [2] |
Potential Biological Signaling Pathways
Experimental Protocols
The following are generalized experimental protocols relevant to the study of this compound, adapted from methodologies for similar acid and azo dyes.
This protocol describes a batch method for evaluating the adsorption of this compound from an aqueous solution onto an adsorbent material, such as activated carbon.[6][7]
Materials:
-
This compound (CAS: 15792-51-5)
-
Adsorbent material (e.g., activated carbon)
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Erlenmeyer flasks (250 mL)
-
Orbital shaker with temperature control
-
UV-Vis Spectrophotometer
-
pH meter
-
Filter paper
Procedure:
-
Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known mass of the dye in a specific volume of distilled water.
-
Preparation of Working Solutions: Prepare a series of working solutions of varying concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Adsorption Experiment:
-
For each concentration, place a fixed volume of the dye solution (e.g., 50 mL) into an Erlenmeyer flask.
-
Adjust the pH of the solutions to the desired value using HCl or NaOH.
-
Add a pre-weighed amount of the adsorbent (e.g., 1 g) to each flask.
-
Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).[6]
-
-
Analysis:
-
After shaking, filter the solutions to separate the adsorbent.
-
Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Calculate the final concentration of the dye using a pre-established calibration curve.
-
The amount of dye adsorbed per unit mass of adsorbent (qₑ) can be calculated.
-
This protocol outlines a method for studying the degradation of this compound using a photocatalyst, such as titanium dioxide (TiO₂), under UV irradiation.[8][9]
Materials:
-
This compound (CAS: 15792-51-5)
-
Photocatalyst (e.g., TiO₂ powder)
-
Photoreactor with a UV light source
-
Magnetic stirrer
-
Distilled or deionized water
-
Syringes and filters for sampling
Procedure:
-
Preparation of Dye Solution: Prepare a solution of this compound of a known initial concentration (e.g., 30 mg/L).[9]
-
Photocatalytic Reaction:
-
Place a specific volume of the dye solution (e.g., 500 mL) into the photoreactor.[8]
-
Add a measured amount of the photocatalyst (e.g., 1 g/L).[8]
-
Stir the suspension in the dark for a period (e.g., 45-60 minutes) to establish adsorption-desorption equilibrium.[8][9]
-
Turn on the UV light source to initiate the photocatalytic reaction.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately filter the samples to remove the photocatalyst particles.
-
Measure the absorbance of the clear solution at the maximum absorbance wavelength of the dye.
-
The degradation efficiency can be calculated as a function of irradiation time.
-
The Ames test is a widely used method to assess the mutagenic potential of a substance.[10][11] This protocol provides a general workflow for evaluating the mutagenicity of this compound.
Materials:
-
This compound (CAS: 15792-51-5)
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)
-
S9 mix (for metabolic activation, derived from rat liver)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Preparation: Prepare different concentrations of this compound.
-
Exposure:
-
In separate tubes, mix the Salmonella tester strain, the test substance (this compound) at a specific concentration, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).
-
-
Plating:
-
Add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Evaluation:
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[11]
-
References
- 1. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 5. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 6. Adsorption of yellow dye: Acid yellow RR from its aqueous solution using two different samples of activated carbon by static batch method [file.scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 10. sdc.org.uk [sdc.org.uk]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of C.I. Acid Yellow 172
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for C.I. Acid Yellow 172, a monoazo dye belonging to the pyrazolone (B3327878) class. The document outlines the core chemical reactions, provides a representative experimental protocol, and includes a discussion on the probable metabolic fate of this dye in biological systems.
Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a classical two-step diazotization and coupling reaction. The overall process involves:
-
Diazotization: The primary aromatic amine, 3-Aminobenzenesulfonamide (B1265440), is converted into a diazonium salt.
-
Coupling: The resulting diazonium salt is then reacted with the coupling component, 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, to form the final azo dye.[1]
The molecular structure of this compound is characterized by the presence of a single azo group (-N=N-) linking the two aromatic moieties.[1]
Experimental Protocols
2.1. Step 1: Diazotization of 3-Aminobenzenesulfonamide
This step involves the conversion of the primary amino group of 3-aminobenzenesulfonamide into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.
-
Materials:
-
3-Aminobenzenesulfonamide
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
-
Procedure:
-
A suspension of 3-aminobenzenesulfonamide is prepared in an aqueous solution of hydrochloric or sulfuric acid.
-
The mixture is cooled to a temperature between 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The addition rate should be carefully controlled to keep the temperature within the specified range.
-
After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure the diazotization is complete.
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
-
2.2. Step 2: Coupling Reaction
In this step, the freshly prepared diazonium salt is reacted with the coupling component, 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, to form the this compound dye.
-
Materials:
-
Diazonium salt solution from Step 1
-
2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
Ice
-
-
Procedure:
-
The coupling component, 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, is dissolved in an alkaline aqueous solution (using sodium hydroxide or sodium carbonate).
-
This solution is then cooled to 0-5 °C in an ice bath.
-
The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring.
-
The pH of the reaction mixture is a critical parameter and should be maintained in the weakly acidic to neutral range (pH 4-7) to facilitate the coupling reaction. This can be adjusted by the addition of a buffer solution like sodium acetate.
-
The formation of the yellow azo dye precipitate should occur upon mixing.
-
The reaction mixture is stirred for a further 1-2 hours in the ice bath to ensure the completion of the coupling reaction.
-
2.3. Step 3: Isolation and Purification
The final dye product is isolated from the reaction mixture and purified.
-
Procedure:
-
The precipitated this compound is collected by filtration.
-
The filter cake is washed with cold water to remove any unreacted starting materials and inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable solvent or by other chromatographic techniques to achieve the desired purity.
-
The purified dye is then dried under appropriate conditions.
-
Data Presentation
Quantitative data for the synthesis of this compound, such as reaction yields and purity, are not consistently reported in the available scientific literature.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1] |
| Molecular Weight | 604.42 g/mol | [1] |
| CAS Registry Number | 15792-51-5 | [1] |
| Typical Reaction Yield | Not Available | |
| Purity | Not Available |
Visualizations
4.1. Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound.
4.2. Experimental Workflow
The diagram below outlines the general workflow for the laboratory synthesis of this compound.
References
An In-depth Technical Guide to the Spectroscopic Analysis of C.I. Acid Yellow 172
Introduction
C.I. Acid Yellow 172 is a synthetic dye belonging to the single azo class.[1] Its chemical structure is characterized by the presence of a pyrazolone (B3327878) ring, sulfonic acid groups, and a sulfonamide linkage, which collectively influence its spectroscopic properties. The molecular formula for this compound is C₂₂H₁₆Cl₂N₅NaO₆S₂, and its molecular weight is 604.42 g/mol .[1] This guide provides a detailed overview of the expected spectroscopic data for this compound, focusing on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, along with generalized experimental protocols for such analyses.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule. The absorption of light in the visible region is directly responsible for the dye's color. For this compound, the extensive system of conjugated π-electrons is expected to result in strong absorption in the visible spectrum.
Expected UV-Vis Spectral Data
| Parameter | Expected Value | Solvent |
| λmax | ~410 - 430 nm | Water |
Note: The λmax can be influenced by the solvent due to solvatochromic effects, as well as by the pH of the solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
Expected FTIR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in the this compound molecule.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3400 - 3200 | N-H stretching | Sulfonamide (-SO₂NH-) | [3] |
| 3100 - 3000 | C-H stretching | Aromatic Rings | [4] |
| ~1700 | C=O stretching | Pyrazolone Ring | [4][5] |
| ~1635 | C=N stretching | Pyrazolone Ring | [6] |
| 1600 - 1450 | C=C stretching | Aromatic Rings | [7] |
| 1480 - 1410 | -N=N- stretching | Azo Group | [3] |
| 1370 - 1335 | Asymmetric S=O stretching | Sulfonate (-SO₃⁻) / Sulfonamide | [8] |
| 1195 - 1168 | Symmetric S=O stretching | Sulfonate (-SO₃⁻) / Sulfonamide | [8] |
| 1080 - 1000 | S-O stretching | Sulfonic Acid Group | [9] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of dyes are crucial for obtaining reproducible and accurate data. The following are generalized protocols for UV-Vis and FTIR analysis of a water-soluble dye like this compound.
UV-Vis Spectroscopy Protocol
Objective: To determine the maximum absorption wavelength (λmax) of this compound in an aqueous solution.
Materials:
-
This compound powder
-
Deionized water (spectroscopic grade)
-
Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with lower concentrations.
-
Instrument Calibration: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Fill a quartz cuvette with deionized water to serve as the blank. Place the blank in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).[10][11]
-
Sample Measurement: Empty the blank cuvette, rinse it with one of the working solutions, and then fill it with the same solution. Ensure there are no air bubbles or smudges on the transparent sides of the cuvette.[11] Place the cuvette in the sample holder.
-
Spectral Acquisition: Scan the absorbance of the solution over the selected wavelength range.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. Record the absorbance value at this wavelength.
FTIR Spectroscopy Protocol (KBr Pellet Method)
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound powder (dried)
-
Potassium bromide (KBr), spectroscopy grade (dried)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Place approximately 1-2 mg of the dried this compound powder and 100-200 mg of dry KBr powder in an agate mortar.[12]
-
Grinding: Thoroughly grind the mixture until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared radiation.[13]
-
Pellet Formation: Transfer a portion of the ground mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent KBr pellet.[12]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.[14]
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups based on established correlation tables.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Caption: Workflow for FTIR Spectroscopic Analysis.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. scienceworldjournal.org [scienceworldjournal.org]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]
- 11. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]
Navigating the Solubility of Acid Yellow 172: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid Yellow 172. Recognizing the potential for nomenclature confusion within chemical databases and commercial listings, this document also addresses the distinct properties of a similarly named compound, Solvent Yellow 172, to ensure clarity for researchers. This guide summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Understanding Acid Yellow 172 and Solvent Yellow 172
Initial database searches reveal two distinct chemical entities often associated with the name "Yellow 172": C.I. Acid Yellow 172 and C.I. Solvent Yellow 172. It is crucial for researchers to distinguish between these two compounds as their solubility profiles, and therefore their applications, differ significantly.
-
This compound : Identified by CAS number 15792-51-5, this dye has the molecular formula C₂₂H₁₆Cl₂N₅NaO₆S₂.[1] Its designation as an "acid dye" implies the presence of acidic functional groups, such as sulfonic acid groups, which typically confer solubility in water. Acid dyes are primarily used for dyeing protein fibers like wool and silk, as well as polyamides, processes that occur in aqueous solutions.[1]
-
C.I. Solvent Yellow 172 : This dye, with CAS number 68427-35-0 and molecular formula C₂₀H₁₉N₃O₅S, belongs to the coumarin (B35378) chemical class.[2][3][4] As a "solvent dye," it is characterized by its solubility in organic solvents and insolubility in water.[2][5][6] This property makes it suitable for coloring plastics, resins, lacquers, and printing inks.[3]
Due to a lack of specific quantitative solubility data for Acid Yellow 172 in the public domain, this guide will present the detailed solubility information available for Solvent Yellow 172, as it is more thoroughly documented. Researchers interested in Acid Yellow 172 can utilize the experimental protocols outlined below to determine its precise solubility in various solvents.
Solubility Data for Solvent Yellow 172 (CAS 68427-35-0)
The solubility of Solvent Yellow 172 has been qualitatively and semi-quantitatively assessed in a range of solvents. The data is summarized in the table below.
| Solvent System | Solubility |
| Aqueous Solvents | |
| Water | Insoluble[2][5] |
| Organic Solvents | |
| Toluene | Slightly Soluble |
| Ethanol | < 0.10% |
| Methyl Ethyl Ketone (MEK) | < 0.10% |
| Ethyl Acetate | Slightly Soluble |
| 1-Methyl-2-Pyrrolidone | 1.80% |
| Ethyl Cellosolve | Slightly Soluble |
| N,N-Dimethylformamide (DMF) | 0.80% |
| Ethylene Glycol | < 0.10% |
| Diethylene Glycol | < 0.10% |
| 3:1 Methanol:1-Butanol mixture | Slightly Soluble |
| Propylene Glycol | Slightly Soluble |
Note: The term "Slightly Soluble" is used as provided in the source material and is not quantitatively defined therein.
Experimental Protocol for Determining Dye Solubility
The following is a generalized, multi-step protocol for determining the solubility of a dye like Acid Yellow 172 in water and various organic solvents. This method is based on standard laboratory practices for solubility assessment.
Materials and Equipment
-
Dye sample (e.g., Acid Yellow 172)
-
Selected solvents (e.g., deionized water, ethanol, methanol, acetone, dimethyl sulfoxide)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Spectrophotometer (UV-Vis)
-
Volumetric flasks and pipettes
-
Filter membranes (e.g., 0.45 µm PTFE or nylon)
Procedure
-
Preparation of Saturated Solutions :
-
Accurately weigh an excess amount of the dye powder.
-
Add the weighed dye to a known volume of the chosen solvent in a sealed vial or flask.
-
Vigorously mix the solution using a vortex mixer for 2-3 minutes to ensure initial dispersion.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid :
-
After the equilibration period, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant. For highly accurate measurements, filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.
-
-
Quantification of Dissolved Dye :
-
Prepare a series of standard solutions of the dye in the same solvent with known concentrations.
-
Measure the absorbance of these standard solutions at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer to generate a calibration curve (Absorbance vs. Concentration).
-
Dilute the saturated supernatant solution with a known dilution factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted supernatant.
-
Use the calibration curve to determine the concentration of the diluted supernatant and multiply by the dilution factor to find the concentration of the saturated solution. This concentration represents the solubility of the dye in that solvent at the specified temperature.
-
-
Data Reporting :
-
Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for determining dye solubility.
Caption: Workflow for determining dye solubility.
This guide provides a foundational understanding of the solubility of Acid Yellow 172, clarifies its distinction from Solvent Yellow 172, and offers a robust experimental protocol for researchers to quantify its solubility in various media. The provided workflow diagram serves as a visual aid for the execution of these critical experimental steps.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Solvent Yellow 172 Manufacturer in Mumbai, Solvent Yellow 172 Exporter [dyestuff.co.in]
- 3. veetoindia.com [veetoindia.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. sdinternational.net [sdinternational.net]
- 6. Best OEM Manufacturer Solvent Yellow 172 - Disperse dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
Unveiling the Spectroscopic Profile of Acid Yellow 172: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Photophysical Characteristics
Acid Yellow 172 exhibits distinct absorption and emission characteristics in aqueous solutions. The dye displays multiple absorption bands, indicating various electronic transitions within the molecule. The fluorescence emission spectrum is characterized by a noticeable Stokes shift, a crucial property for applications in fluorescence microscopy and diagnostics.
Summary of Spectroscopic Data
The known photophysical properties of Acid Yellow 172 when dissolved in water are summarized in the table below. These values are essential for designing experiments involving this fluorophore, such as selecting appropriate excitation sources and emission filters.
| Photophysical Parameter | Wavelength (nm) | Reference |
| Absorption Maxima (λ_abs_) | 224, 254, 400 | |
| Emission Maxima (λ_em_) | 295, 306, 412, 437 |
Experimental Protocols
To ensure reproducibility and accuracy in the photophysical characterization of Acid Yellow 172, the following detailed experimental protocols are provided.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of Acid Yellow 172.
Objective: To measure the absorbance of Acid Yellow 172 across a range of wavelengths to identify absorption maxima and to calculate the molar extinction coefficient.
Materials:
-
Acid Yellow 172
-
Spectrophotometer-grade solvent (e.g., deionized water, ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Acid Yellow 172 of a known concentration (e.g., 1 mM) in the chosen solvent. Ensure the dye is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a range that yields absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength range for scanning (e.g., 200-700 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent used for the dilutions and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.
-
Sample Measurement: Starting with the least concentrated solution, rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum.
-
Repeat for all dilutions: Repeat the measurement for all prepared dilutions.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max_).
-
For each concentration, record the absorbance at the primary λ_max_.
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (b) is 1 cm.
-
Fluorescence Spectroscopy
This protocol details the measurement of the excitation and emission spectra of Acid Yellow 172.
Objective: To determine the optimal excitation and emission wavelengths and to observe the fluorescence profile of Acid Yellow 172.
Materials:
-
Acid Yellow 172 solutions of known concentrations (optically dilute, typically with an absorbance of < 0.1 at the excitation wavelength)
-
Fluorescence spectrophotometer (spectrofluorometer)
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and its light source (e.g., Xenon lamp) and allow it to stabilize.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 437 nm) and scan a range of excitation wavelengths (e.g., 200-420 nm).
-
The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the optimal excitation wavelength (λ_ex_).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λ_ex_ (or a known absorption maximum, e.g., 400 nm).
-
Scan a range of emission wavelengths (e.g., 410-600 nm).
-
The resulting spectrum is the fluorescence emission spectrum, and its peak represents the wavelength of maximum emission (λ_em_).
-
-
Solvent Blank: Record the emission spectrum of the solvent alone using the same excitation wavelength to identify any background fluorescence or Raman scattering peaks.
-
Data Correction: If available, apply instrument-specific corrections for the lamp intensity and detector response to obtain a corrected spectrum.
Fluorescence Quantum Yield Determination (Comparative Method)
This protocol describes how to determine the fluorescence quantum yield of Acid Yellow 172 relative to a well-characterized standard.
Objective: To calculate the fluorescence quantum yield (Φ_f_) of Acid Yellow 172 by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Acid Yellow 172 solutions of varying concentrations (absorbance < 0.1)
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f_ = 0.54)
-
UV-Visible spectrophotometer
-
Fluorescence spectrophotometer
Procedure:
-
Prepare Solutions: Prepare a series of optically dilute solutions of both Acid Yellow 172 and the standard in the same solvent.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_x_) using the following equation: Φ_x_ = Φ_st_ * (Slope_x_ / Slope_st_) * (η_x_² / η_st_²) where:
-
Φ_st_ is the quantum yield of the standard.
-
Slope_x_ and Slope_st_ are the slopes from the plots for the sample and standard, respectively.
-
η_x_ and η_st_ are the refractive indices of the sample and standard solutions (if the solvents are different).
-
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
This protocol outlines the determination of the fluorescence lifetime of Acid Yellow 172 using the TCSPC technique.
Objective: To measure the decay of fluorescence intensity over time after a short excitation pulse to determine the fluorescence lifetime (τ).
Materials:
-
Acid Yellow 172 solution (optically dilute)
-
TCSPC instrument, including:
-
Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength.
-
Fast photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD).
-
TCSPC electronics (time-to-amplitude converter - TAC, and multichannel analyzer - MCA).
-
Procedure:
-
Instrument Setup:
-
Set up the TCSPC system according to the manufacturer's instructions.
-
Select an excitation source with a wavelength strongly absorbed by Acid Yellow 172 (e.g., around 400 nm).
-
Optimize the detector settings and collection optics.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the instrument's response to the excitation pulse by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the time profile of the excitation pulse as seen by the detection system.
-
-
Sample Measurement:
-
Replace the scattering solution with the Acid Yellow 172 solution.
-
Acquire the fluorescence decay data until a sufficient number of photons have been collected to form a smooth decay curve (typically 10,000 counts in the peak channel).
-
-
Data Analysis:
-
Use deconvolution software to fit the experimental fluorescence decay data, taking into account the measured IRF.
-
The decay is typically fitted to a single or multi-exponential function: I(t) = Σ A_i_ * exp(-t/τ_i_)
-
The fitting procedure will yield the fluorescence lifetime(s) (τ_i_) and their relative amplitudes (A_i_). For a simple decay, a single exponential fit will provide the fluorescence lifetime (τ).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent dye like Acid Yellow 172.
This comprehensive guide provides a foundational understanding of the photophysical properties of Acid Yellow 172 and the experimental procedures required for its thorough characterization. While some quantitative parameters remain to be determined, the provided protocols offer a clear pathway for researchers to obtain this critical data, thereby enabling the effective application of this dye in their scientific endeavors.
C.I. Acid Yellow 172: A Technical Guide to its Mechanism of Action as a Dye
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of C.I. Acid Yellow 172 as a textile dye. It provides a comprehensive overview of its chemical properties, dyeing mechanism, relevant quantitative data, and detailed experimental protocols.
Introduction to this compound
This compound is a synthetic, water-soluble anionic dye belonging to the single azo class of dyes.[1] It is primarily utilized in the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3] Its popularity in the textile industry stems from its vibrant yellow hue, good leveling properties, and satisfactory fastness characteristics.[1][3] The "acid" designation refers to the requirement of an acidic dye bath to facilitate the dyeing process effectively.[4][5][6]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to comprehending its dyeing mechanism.
| Property | Value | Reference |
| C.I. Name | Acid Yellow 172 | [1][3] |
| C.I. Number | 18969 | [1][3] |
| CAS Number | 15792-51-5 | [1][3] |
| Chemical Class | Single Azo | [1][3] |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1][3] |
| Molecular Weight | 604.42 g/mol | [1][3] |
| Appearance | Yellow powder | N/A |
| Solubility | Water-soluble | [2][4][7] |
Mechanism of Action as a Dye
The dyeing of protein and polyamide fibers with this compound is a complex process governed by several physicochemical principles. The primary mechanism involves the formation of an ionic bond between the anionic dye molecule and the cationic fiber.
Under acidic conditions, the amino groups (-NH₂) present in the polymer chains of wool, silk, and nylon become protonated, acquiring a positive charge (-NH₃⁺).[4][7] this compound, in solution, dissociates into a large colored anion (due to its sulfonate groups, -SO₃⁻) and a sodium cation (Na⁺).[2] The electrostatic attraction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of the fiber results in the formation of a stable ionic bond, effectively fixing the dye to the fiber.[4][7]
In addition to ionic bonding, other intermolecular forces contribute to the dye's affinity and fastness on the fiber. These include:
-
Hydrogen Bonding: The presence of various functional groups on both the dye and fiber molecules allows for the formation of hydrogen bonds.[5]
-
Van der Waals Forces: These non-specific attractive forces further enhance the binding of the dye to the fiber.[5]
The dyeing process is influenced by several factors, including pH, temperature, dye concentration, and the presence of electrolytes, all of which must be carefully controlled to achieve a level and consistent dyeing.[4][6]
References
Synonyms and alternative names for C.I. Acid Yellow 172
This technical guide provides a comprehensive overview of C.I. Acid Yellow 172, a significant compound in the realm of industrial dyes. The information is tailored for researchers, scientists, and professionals in drug development who may require a thorough understanding of its chemical identity, properties, and relevant experimental procedures.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial contexts. Accurate identification is paramount for precise research and application.
| Identifier Type | Value |
| C.I. Name | Acid Yellow 172 |
| C.I. Number | 18969 |
| CAS Number | 15792-51-5[1] |
| Synonyms & Trade Names | Acid Yellow 3GX, Acid Yellow 3GL, Yellow E-GPL, Albion Acid Yellow 3GX, Bestb Acid Yellow 3GL, Dyacid Yellow 3GX, Propolan Yellow 3GX, Sandolan Yellow E-GPL, Vicoacid Yellow 172[1][2] |
| IUPAC Name | sodium 2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂[1] |
| Molecular Weight | 604.42 g/mol [1] |
| Molecular Structure | Single azo class[1] |
| Appearance | Yellow powder |
| Solubility | Soluble in water |
Manufacturing and Applications
Manufacturing Methods: this compound is synthesized through the diazo coupling of 3-Aminobenzenesulfonamide with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]
Industrial Applications: This dye is primarily utilized in the textile industry for the dyeing of wool, silk, and polyamide fibers.[1] It is also employed in the direct printing of wool and silk fabrics, exhibiting good levelness and discharge properties.[1]
Experimental Protocols
Preparation of Organobentonite Adsorbent
This protocol describes the modification of bentonite (B74815) clay with a cationic surfactant to enhance its adsorption capacity for anionic dyes like this compound.
Materials:
-
Bentonite clay
-
Cationic surfactant (e.g., Cetyltrimethylammonium bromide, CTAB)
-
Distilled water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Beakers, magnetic stirrer, centrifuge, oven
Procedure:
-
Purification of Bentonite: Disperse raw bentonite in distilled water to form a slurry. Allow the suspension to settle for 24 hours to remove heavier impurities. Decant the supernatant containing the finer bentonite particles.
-
Cation Exchange: Prepare a solution of the cationic surfactant in distilled water. Add the purified bentonite slurry to the surfactant solution and stir vigorously for 24 hours at room temperature to facilitate the exchange of cations.
-
Washing and Drying: Separate the modified bentonite from the solution by centrifugation. Wash the collected solid repeatedly with distilled water until no bromide ions are detected in the washing solution (tested with AgNO₃).
-
Drying and Grinding: Dry the washed organobentonite in an oven at 105°C for 24 hours. Grind the dried product to a fine powder and store it in a desiccator for further use.
Batch Adsorption Experiments
This protocol outlines a general procedure to study the adsorption of this compound from an aqueous solution onto the prepared organobentonite.
Materials:
-
This compound stock solution
-
Prepared organobentonite
-
pH meter, spectrophotometer
-
Shaker bath
-
Erlenmeyer flasks
Procedure:
-
Preparation of Dye Solutions: Prepare a stock solution of this compound of a known concentration. Prepare a series of dilutions from the stock solution to the desired experimental concentrations.
-
Adsorption Test: For each experiment, add a known mass of organobentonite to a fixed volume of the dye solution in an Erlenmeyer flask.
-
pH Adjustment: Adjust the initial pH of the solutions to the desired value using HCl or NaOH.
-
Equilibration: Place the flasks in a temperature-controlled shaker bath and agitate at a constant speed for a predetermined time to reach equilibrium.
-
Analysis: After equilibration, centrifuge the samples to separate the adsorbent. Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Data Analysis: Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Spectroscopic Data
Specific, high-resolution spectroscopic data (UV-Vis, IR, NMR) for this compound are not widely available in public scientific databases. For research purposes, it is recommended to perform spectroscopic analysis on a purified sample of the compound. However, based on its chemical structure, the following are the expected characteristic spectral features:
-
UV-Visible Spectroscopy: As a yellow dye, this compound is expected to show a maximum absorbance (λmax) in the visible region, likely between 400 and 450 nm. The exact λmax would depend on the solvent and pH.
-
Infrared (IR) Spectroscopy: The IR spectrum would be complex but should exhibit characteristic peaks for the functional groups present in the molecule. These would include:
-
S=O stretching from the sulfonate and sulfonamide groups (around 1350 cm⁻¹ and 1160 cm⁻¹).
-
N-H stretching from the sulfonamide group (around 3300 cm⁻¹).
-
C=O stretching from the pyrazolone (B3327878) ring (around 1650 cm⁻¹).
-
N=N stretching from the azo group (around 1450 cm⁻¹).
-
Aromatic C-H and C=C stretching from the benzene (B151609) and pyrazole (B372694) rings.
-
C-Cl stretching (around 700-800 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show multiple signals in the aromatic region (around 7-8.5 ppm) corresponding to the protons on the benzene rings. A signal for the methyl group on the pyrazolone ring would appear in the aliphatic region (around 2-3 ppm). The N-H proton of the sulfonamide would likely be a broad signal.
-
¹³C NMR: The spectrum would display a large number of signals corresponding to the 22 carbon atoms in the molecule, with distinct signals for the carbonyl carbon, aromatic carbons, and the methyl carbon.
-
Signaling Pathways
As this compound is a synthetic dye primarily used in the textile industry, there is no information available in the scientific literature to suggest its involvement in any biological signaling pathways. Its primary area of research is in materials science and environmental remediation.
Disclaimer: The experimental protocols provided are generalized and adapted from literature on similar compounds. Researchers should conduct their own optimization and validation for their specific experimental setup and research goals. The spectroscopic information is predictive and should be confirmed with experimental data.
References
In-Depth Technical Guide to Research-Grade Acid Yellow 172: Purity and Quality Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Acid Yellow 172. The information detailed herein is essential for ensuring the reliability and reproducibility of experimental results in scientific research and drug development. Due to the limited availability of publicly accessible, certified data for research-grade Acid Yellow 172, this guide synthesizes available information for industrial-grade products and typical standards for high-purity analytical reagents to present a representative profile.
Core Compound Properties
Acid Yellow 172 is an acid dye belonging to the monoazo class of compounds. Its chemical structure and fundamental properties are crucial for its application in various research contexts.
| Property | Value |
| C.I. Name | Acid Yellow 172 |
| C.I. Number | 18969 |
| CAS Number | 15792-51-5 |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ |
| Molecular Weight | 604.42 g/mol |
| Appearance | Yellow to Orange Powder |
| Solubility | Soluble in water |
Purity and Quality Specifications
The following table outlines the typical purity and quality specifications for research-grade Acid Yellow 172. These parameters are critical for ensuring minimal interference in sensitive experimental systems. Industrial suppliers often cite a purity of greater than 98%.[1][2]
| Parameter | Specification | Test Method |
| Dye Content (by UV-Vis) | ≥ 98.0% | UV-Vis Spectrophotometry |
| Chromatographic Purity (by HPLC) | ≥ 99.0% (Peak Area) | High-Performance Liquid Chromatography (HPLC) |
| Moisture Content (Loss on Drying) | ≤ 1.0% | Gravimetric Analysis |
| Water-Insoluble Matter | ≤ 0.2% | Gravimetric Analysis |
| Heavy Metals | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | |
| Lead (Pb) | ≤ 10 ppm | |
| Arsenic (As) | ≤ 3 ppm | |
| Mercury (Hg) | ≤ 1 ppm | |
| Cadmium (Cd) | ≤ 1 ppm | |
| Subsidiary Dyes (by HPLC) | ≤ 1.0% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Determination of Dye Content by UV-Vis Spectrophotometry
This method determines the dye content based on its absorbance at the wavelength of maximum absorption (λmax).
Instrumentation:
-
Dual-beam UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solution: Accurately weigh approximately 50 mg of Acid Yellow 172 reference standard and dissolve it in 100 mL of deionized water to prepare a stock solution. Further dilute this stock solution to prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Accurately weigh approximately 50 mg of the Acid Yellow 172 sample, dissolve it in 100 mL of deionized water, and then dilute to a concentration within the range of the standard solutions.
-
Measurement: Record the absorbance spectra of the standard and sample solutions from 350 nm to 600 nm.
-
Calculation: Determine the λmax from the spectrum of a standard solution. Using the absorbance value at λmax, calculate the dye content of the sample by comparing its absorbance to the calibration curve generated from the standard solutions, applying the Beer-Lambert law.
Determination of Chromatographic Purity and Subsidiary Dyes by HPLC
This method separates Acid Yellow 172 from its impurities and subsidiary dyes, allowing for their quantification.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: λmax of Acid Yellow 172 (determined by UV-Vis)
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a solution of the Acid Yellow 172 sample in the mobile phase A at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Calculation: Calculate the area percentage of the main peak (Acid Yellow 172) and any impurity peaks (subsidiary dyes). The chromatographic purity is the percentage of the main peak area relative to the total area of all peaks.
Determination of Heavy Metals by ICP-MS
This method is used for the trace analysis of heavy metal impurities.
Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
Procedure:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1 g of the Acid Yellow 172 sample into a microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid and 1 mL of hydrogen peroxide.
-
Seal the vessel and perform microwave digestion using a suitable temperature program to ensure complete dissolution of the organic matrix.
-
After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
Instrument Calibration: Prepare multi-element standard solutions of the target heavy metals (Pb, As, Hg, Cd) at various concentrations to generate a calibration curve.
-
Analysis: Introduce the prepared sample solution into the ICP-MS and measure the ion intensity for each target metal.
-
Calculation: Quantify the concentration of each heavy metal in the sample by comparing its signal to the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical quality control workflow for research-grade Acid Yellow 172.
Hypothetical Signaling Pathway Application
This diagram illustrates a hypothetical research application where Acid Yellow 172 could be used as a fluorescent tracer to study cellular uptake mechanisms.
References
The Genesis and Evolution of Monoazo Acid Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical context and development of monoazo acid dyes. From their foundational discovery in the mid-19th century to their diverse applications, this document provides a comprehensive overview of their chemical synthesis, classification, and key developmental milestones. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support researchers and scientists in the field.
Historical Context and Development
The journey of synthetic dyes began in 1856 with William Henry Perkin's synthesis of Mauveine. This discovery marked the dawn of the "post-aniline" era, a departure from the long-standing reliance on natural colorants.[1] The development of azo dyes, which now account for over 60% of all dye systems, was a pivotal moment in this chemical revolution.[2]
The foundational chemistry for azo dyes was laid in 1858 by Peter Griess, who developed the diazotization reaction.[3][4] This process, which converts a primary aromatic amine into a diazonium salt, is the first key step in the synthesis of all azo dyes. The subsequent reaction of the diazonium salt with an electron-rich coupling component, known as the coupling reaction, forms the characteristic azo group (-N=N-), the chromophore responsible for the dye's color.
The first azo dye, Aniline Yellow, was synthesized in 1861.[4] This was followed by the first commercial azo dye, Bismarck Brown, in 1863–64.[3] The first acid dye, a triarylmethane derivative, appeared in 1868, though it had poor fastness properties. A significant advancement came in 1877 with the synthesis of the first monoazo acid dye specifically for wool, known as Acid Red A. The introduction of soluble sulphonic acid derivatives of azo dyes by F. Z. Roussin in 1876 further expanded the range and applicability of these dyes, particularly leading to the development of orange dyes.[3]
The late 19th and early 20th centuries saw a rapid expansion in the variety and commercial production of monoazo acid dyes. These dyes, characterized by a single azo group and one or more sulfonic acid groups, offered bright, strong colors and showed good affinity for protein fibers like wool and silk, as well as for synthetic polyamides such as nylon. Their water solubility, a result of the sulfonic acid groups, made them relatively easy to apply in an acidic dye bath.
Chemical Structure and Classification
Monoazo acid dyes are characterized by the general structure Ar-N=N-Ar', where Ar and Ar' are aromatic rings, and the molecule contains one or more sulfonic acid (-SO₃H) groups. The sulfonic acid groups provide water solubility and are key to the dyeing mechanism on protein and polyamide fibers. Under acidic conditions, the amino groups in these fibers are protonated, creating cationic sites that attract the anionic dye molecules, leading to the formation of an ionic bond.
Azo dyes are classified based on the number of azo groups in the molecule. Monoazo dyes, containing a single azo group, are the simplest class.[2] Further classification can be based on the dyeing process conditions.
-
Strong Acid Dyes: Applied in a strongly acidic bath (pH 2-4). They exhibit good light fastness but generally have poor wash fastness.
-
Weak Acid Dyes: Applied in a weakly acidic bath (pH 4-6). They offer a good balance of light and wash fastness.
-
Neutral Acid Dyes: Applied in a neutral or slightly acidic bath (pH 6-7). These dyes typically have excellent wash fastness.
The Colour Index (C.I.) system is used for the classification of all commercial dyes. Azo dyes are assigned numbers in the range of 11000 to 39999.
Synthesis of Monoazo Acid Dyes
The synthesis of monoazo acid dyes is a two-step process: diazotization and azo coupling.
Diazotization
In this step, a primary aromatic amine is converted to a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.
Azo Coupling
The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component, resulting in an electrophilic aromatic substitution reaction that forms the azo linkage.
Below is a diagram illustrating the general synthesis pathway for monoazo acid dyes.
Quantitative Data of Representative Monoazo Acid Dyes
The properties of monoazo acid dyes, such as their color, fastness, and affinity for different fibers, are determined by their specific chemical structures. The following table summarizes key quantitative data for some common and historically significant monoazo acid dyes.
| C.I. Name | C.I. Number | Molecular Formula | Molar Mass ( g/mol ) | λmax (nm) | Light Fastness (Wool) | Wash Fastness (Wool) |
| Acid Orange 7 | 15510 | C₁₆H₁₁N₂NaO₄S | 350.32 | 485 | 3-4 | 3 |
| Acid Red 88 | 15620 | C₂₀H₁₃N₂NaO₄S | 400.38 | 505 | 3 | 3 |
| Acid Red 14 | 14720 | C₂₀H₁₂N₂Na₂O₇S₂ | 502.43 | 515 | 4 | 4 |
| Acid Yellow 36 | 13065 | C₁₈H₁₄N₃NaO₃S | 375.38 | 428 | 3 | 3 |
| Acid Brown 14 | 20195 | C₂₆H₁₅N₄NaO₈S₂ | 622.54 | 465 | 4 | 4 |
Fastness properties are rated on a scale of 1 to 8 for light fastness (8 being the best) and 1 to 5 for wash fastness (5 being the best).
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis and application of a monoazo acid dye. The synthesis of C.I. Acid Orange 7 is used as a representative example.
Synthesis of C.I. Acid Orange 7 (15510)
Materials and Reagents:
-
Sulfanilic acid (4-aminobenzenesulfonic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol (β-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Experimental Workflow:
References
A Technical Guide to the Theoretical and Experimental Absorption Wavelength (λmax) of Acid Azo Dyes, with Acid Yellow 17 as a Representative Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid Yellow 172 is a single azo dye used in various industrial applications, including the dyeing of wool, silk, and polyamide fibers.[1] The determination of its maximum absorption wavelength (λmax) is crucial for quality control, quantitative analysis, and understanding its photophysical properties. This technical guide provides an in-depth overview of the spectroscopic characterization of acid azo dyes, using Acid Yellow 17 as a surrogate to detail the experimental protocols and data presentation. Azo dyes are characterized by the presence of one or more azo (–N=N–) groups, which form a significant part of the chromophore responsible for their color. The λmax is influenced by the molecular structure, the solvent, and the pH of the medium.
Quantitative Spectroscopic Data
The spectroscopic properties of Acid Yellow 17 have been determined experimentally. The following table summarizes the key quantitative data obtained from UV-Visible (UV-Vis) absorption spectroscopy.
| Parameter | Value | Solvent/Concentration | Reference |
| λmax (Maximum Absorption Wavelength) | 400 nm | Water (10⁻⁵ M) | [2] |
| Additional Absorption Peaks | 224 nm, 254 nm | Water (10⁻⁵ M) | [2] |
| Molar Extinction Coefficient (εmax) at 443 nm | 1.35 x 10⁴ M⁻¹ cm⁻¹ | Ethanol (10⁻⁴ M) | [3] |
| Oscillator Strength (f) at 443 nm | 15.83 x 10⁻² M⁻¹ cm⁻² | Ethanol (10⁻⁴ M) | [3] |
Note: The variation in λmax and other parameters can be attributed to the different solvents used in the experiments.
Experimental Protocol: Determination of λmax by UV-Visible Spectroscopy
The following is a generalized, detailed protocol for determining the λmax of an acid azo dye like Acid Yellow 17 or 172.
Objective: To determine the maximum absorption wavelength (λmax) of the acid azo dye in a given solvent and to measure its absorbance at various concentrations.
Materials and Instrumentation:
-
Acid Yellow 172 (or a related acid azo dye standard)
-
Spectroscopic grade solvent (e.g., deionized water, ethanol)
-
Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Visible spectrophotometer
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of the dye powder (e.g., 10 mg).
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Dissolve the dye in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This creates a stock solution of a known concentration.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., from 10⁻⁶ M to 10⁻⁴ M).[4] This is important to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up for the recommended time to ensure lamp stability.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm for a broad survey).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the dye solutions.
-
Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum. This baseline will be automatically subtracted from the subsequent sample spectra to correct for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the most dilute working solution and then fill the cuvette.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorbance spectrum.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
Repeat this measurement for all the prepared working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the λmax from the obtained spectra.
-
If quantitative analysis is required, a calibration curve can be constructed by plotting the absorbance at λmax against the concentration of the dye solutions.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of the experimental procedure for determining the key spectroscopic parameters of an acid azo dye.
Caption: A diagram illustrating the general workflow for the spectroscopic analysis of a fluorescent dye.
This guide provides a foundational understanding of the principles and practices involved in determining the theoretical absorption wavelength of Acid Yellow 172, by using a closely related compound as a proxy. The provided experimental protocol and workflow diagram serve as practical tools for researchers in the field.
References
Methodological & Application
Application of Acid Yellow 172 in Polyamide Fiber Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 172, a monoazo acid dye, is utilized for dyeing various fibers, including wool, silk, and polyamide.[1] Its application in polyamide (nylon) fibers is of particular interest due to the vibrant yellow shades and good fastness properties it can impart. Polyamide fibers, synthetic polymers containing repeating amide linkages, possess terminal amino groups that serve as dye sites for anionic acid dyes under acidic conditions.[2][3] The dyeing process involves the formation of ionic bonds between the sulfonic acid groups of the dye and the protonated amino groups of the fiber, resulting in effective dye uptake and fixation.[2]
This document provides detailed application notes and protocols for the staining of polyamide fibers using Acid Yellow 172. The procedures and data presented are compiled from established methodologies for acid dyeing of polyamides and specific information available for Acid Yellow 172 and similar acid dyes.
Data Presentation
The following tables summarize key quantitative data relevant to the application of Acid Yellow 172 and other acid dyes on polyamide and similar fibers.
Table 1: Recommended Staining Protocol Parameters for Acid Dyes on Polyamide Fiber
| Parameter | Value | Notes |
| Dye Concentration | 0.5 - 4.0% (owf) | Concentration can be adjusted based on the desired shade intensity.[2] |
| Material to Liquor Ratio | 1:20 - 1:150 | Ensures even dye uptake and distribution.[4][5] |
| pH | 4.0 - 6.0 | Critical for protonating the amine groups in the polyamide fiber, facilitating dye-fiber interaction.[6][7][8] |
| Staining Temperature | 90 - 100°C | Optimal temperature range for dye penetration and fixation. Dyeing can begin at 40°C and accelerates with increased temperature.[4][9] |
| Staining Time | 30 - 60 minutes | Sufficient time for dye exhaustion at the optimal temperature.[4][10] |
| Leveling Agent | 0.3 - 2.0% | Promotes uniform dye distribution and prevents uneven dyeing. Anionic leveling agents are commonly used.[9][11] |
| Acid Donor | 1 - 2 ml/L | Used to gradually lower the pH of the dyebath, ensuring even dye uptake. Acetic acid or specific acid donor products can be used.[6][11] |
(owf: on weight of fiber)
Table 2: Color Fastness of Acid Yellow 172 on Wool
| Fastness Test | Grade (ISO) |
| Light Fastness | 6 - 7 |
| Soaping | 4 |
| Perspiration | 5 |
| Oxygen Bleaching | 3 - 4 |
| Seawater | 4 - 5 |
Data adapted from World Dye Variety for Acid Yellow 172 on wool fabric, as specific fastness data on polyamide was not available in the search results.[1] It is important to note that fastness properties can vary depending on the fiber type, dye concentration, and finishing processes.[12]
Experimental Protocols
The following protocols provide a detailed methodology for the staining of polyamide fibers with Acid Yellow 172.
Protocol 1: Exhaust Dyeing of Polyamide Fiber
This protocol describes a standard laboratory procedure for dyeing polyamide fabric samples.
Materials:
-
Polyamide fiber/fabric
-
Acid Yellow 172 dye
-
Acetic acid (or a suitable acid donor)
-
Anionic leveling agent
-
Distilled water
-
Beakers or dyeing vessels
-
Heating and stirring apparatus (e.g., water bath with magnetic stirrer)
-
pH meter or pH indicator strips
Procedure:
-
Preparation of the Dyebath:
-
Calculate the required amount of Acid Yellow 172 dye based on the weight of the polyamide fiber (e.g., 1.0% owf).
-
Prepare a stock solution of the dye by dissolving it in a small amount of hot distilled water.
-
In a separate vessel, prepare the dyebath with the required volume of distilled water to achieve the desired liquor ratio (e.g., 1:40).
-
Add the leveling agent (e.g., 1.0% owf) to the dyebath and stir until dissolved.
-
Add the dissolved dye solution to the dyebath and mix thoroughly.
-
Adjust the initial pH of the dyebath to approximately 6.0-7.0 using a small amount of acetic acid or an appropriate buffer.[6][9]
-
-
Dyeing Process:
-
Introduce the pre-wetted polyamide fiber sample into the dyebath at a temperature of about 40°C.[9]
-
Add the acid donor or the remaining acetic acid to gradually lower the pH to the target range of 4.0-5.5.[4][6]
-
Begin heating the dyebath at a controlled rate (e.g., 1-2°C per minute).[13]
-
Raise the temperature to 98-100°C and maintain this temperature for 45-60 minutes, ensuring continuous agitation of the sample.[9][14]
-
-
Rinsing and Drying:
-
After the dyeing time is complete, allow the dyebath to cool down to about 70°C.
-
Remove the dyed fiber from the dyebath and rinse it thoroughly with warm water, followed by a cold water rinse, until the water runs clear.
-
Squeeze out the excess water and allow the fiber to air dry at room temperature.
-
Protocol 2: Post-Treatment for Improved Fastness
To enhance the wet fastness properties of the dyed polyamide, a fixation treatment can be applied.
Materials:
-
Dyed polyamide fiber
-
Tannic acid
-
Formic acid
-
Beakers or treatment vessels
-
Heating apparatus
Procedure:
-
Prepare a fixation bath containing 2.0% tannic acid (owf) and 1.0% formic acid (owf).
-
Immerse the dyed and rinsed polyamide fiber in the fixation bath.
-
Heat the bath to 60-80°C and treat for 20-30 minutes.[15]
-
Remove the fiber, rinse thoroughly with cold water, and dry.
Visualizations
Signaling Pathway: Dye-Fiber Interaction
The following diagram illustrates the chemical interactions that occur during the dyeing of polyamide fibers with an acid dye like Acid Yellow 172.
Caption: Mechanism of Acid Dye Binding to Polyamide Fiber.
Experimental Workflow
This diagram outlines the general workflow for the laboratory-scale dyeing of polyamide fibers.
Caption: Workflow for Polyamide Fiber Dyeing.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilelearner.net [textilelearner.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. KR100565402B1 - Acid donor method for dyeing polyamide fibers and textiles - Google Patents [patents.google.com]
- 7. US5912409A - Stain resistance of nylon carpet - Google Patents [patents.google.com]
- 8. Study of the Colourimetric and Photoluminescence Proprieties of Polyamide Fiber – Oriental Journal of Chemistry [orientjchem.org]
- 9. Acid Dye Dyeing Nylon Common Problems - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Ways to improve color fastness of polyamide fiber [utstesters.com]
- 13. US5961669A - Acid donor process for dyeing polyamide fibers and textiles - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. JPH06306780A - Dyeing process for polyamide fiber structure - Google Patents [patents.google.com]
Application Notes and Protocols: C.I. Acid Yellow 172 as a Potential Fluorescent Probe in Microscopy
Disclaimer: The use of C.I. Acid Yellow 172 as a fluorescent probe in microscopy is not extensively documented in scientific literature. These application notes and protocols are intended as a guide for researchers and scientists interested in exploring its potential based on the general properties of acid dyes and fluorescent molecules. All protocols and parameters should be optimized for specific experimental conditions.
Introduction
This compound is a single azo dye.[1] While primarily utilized in the textile industry, there is a growing interest in repurposing such dyes for biological imaging due to their potential fluorescent properties.[2][3] Acid dyes are typically anionic, and their interaction with biological structures is often based on electrostatic interactions with positively charged components such as proteins.[4] The sulfonate groups present in this compound may render the dye impermeable to the membranes of live cells, a characteristic that can be exploited for specific imaging applications like cell surface labeling or as a viability indicator.[1][5] These notes provide a framework for the initial investigation of this compound as a novel fluorescent probe.
Physicochemical and Spectral Properties
| Property | Value / Description |
| C.I. Name | Acid Yellow 172 |
| C.I. Number | 18969[1] |
| CAS Number | 15792-51-5[1] |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂[1] |
| Molecular Weight | 604.42 g/mol [1] |
| Molecular Structure | Single azo class[1] |
| Appearance | Yellow powder |
| Solubility | Expected to be soluble in water due to the presence of a sodium sulfonate group. |
| Excitation Maximum (λex) | Hypothetical: ~400-450 nm (Violet-Blue). To be determined experimentally. |
| Emission Maximum (λem) | Hypothetical: ~500-550 nm (Green-Yellow). To be determined experimentally. |
| Quantum Yield (Φ) | To be determined experimentally. |
| Photostability | To be determined experimentally. Azo dyes may be susceptible to photobleaching. |
Experimental Protocols
Protocol for Staining Fixed and Permeabilized Cells
This protocol describes a general method for using this compound to stain fixed cells. This approach is useful for observing the general morphology and the intracellular distribution of the dye's targets.
3.1. Reagents and Materials
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution (Optional): 1% Bovine Serum Albumin (BSA) in PBS
-
Mounting Medium (with or without antifade)
-
Glass coverslips and microscope slides
-
Cultured cells
3.2. Stock Solution Preparation
-
1 mg/mL Stock Solution: Dissolve 1 mg of this compound powder in 1 mL of deionized water or Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at 4°C, protected from light.
3.3. Staining Procedure
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 60-80%).
-
Fixation: Aspirate the culture medium and gently wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for the dye to access intracellular structures.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Blocking: To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes.
-
Staining: Prepare a working solution of this compound by diluting the stock solution in PBS. The optimal concentration needs to be determined empirically, starting with a range of 1-10 µg/mL. Incubate the cells with the working solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets corresponding to the experimentally determined excitation and emission spectra of the dye.
Caption: General workflow for a live-cell imaging experiment.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Signal / Weak Signal | Incorrect filter set for excitation/emission. | Experimentally determine the spectral properties of the dye and use the appropriate filters. |
| Dye concentration is too low. | Increase the concentration of the staining solution incrementally. | |
| Insufficient incubation time. | Increase the staining incubation time. | |
| Photobleaching. | Reduce excitation light intensity and exposure time. Use an antifade mounting medium for fixed cells. | |
| High Background | Dye concentration is too high. | Decrease the concentration of the staining solution. |
| Insufficient washing. | Increase the number and duration of washing steps after staining. | |
| Non-specific binding. | For fixed cells, use a blocking solution (e.g., 1% BSA) before staining. | |
| Phototoxicity (Live Cells) | Excitation light is damaging the cells. | Use the lowest possible laser power and exposure time. Increase the time interval between image acquisitions. |
| Dye is cytotoxic at the concentration used. | Perform a dose-response experiment to determine the maximum non-toxic concentration. Reduce incubation time. |
References
- 1. biorxiv.org [biorxiv.org]
- 2. Characterization of six textile dyes as fluorescent stains for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Acid Yellow 172 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 172, also known as C.I. Acid Yellow 172, is a water-soluble anionic dye belonging to the single azo class.[1] It finds applications in various research and industrial processes, including the dyeing of wool, silk, and polyamide fibers.[1] Accurate and consistent preparation of Acid Yellow 172 solutions is critical for reproducible experimental outcomes. These application notes provide a detailed standard operating procedure (SOP) for the preparation, quality control, and storage of Acid Yellow 172 solutions.
Chemical and Physical Properties
A summary of the key properties of Acid Yellow 172 is presented in the table below.
| Property | Value |
| IUPAC Name | 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzenesulfonic acid, sodium salt |
| CAS Number | 15792-51-5 |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂[1] |
| Molecular Weight | 604.42 g/mol [1] |
| Physical Appearance | Yellow to orange powder |
| C.I. Name | Acid Yellow 172[1] |
Safety Precautions
Before handling Acid Yellow 172, it is imperative to consult the Safety Data Sheet (SDS). The following are general safety guidelines:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Handling: Avoid direct contact with the skin and eyes. Do not ingest.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: If the powder or solution comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Experimental Protocols
Preparation of a 1% (w/v) Aqueous Stock Solution
This protocol describes the preparation of 100 mL of a 1% (w/v) Acid Yellow 172 aqueous stock solution.
Materials:
-
Acid Yellow 172 powder
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Beaker (50 mL or 100 mL)
-
Magnetic stirrer and stir bar (optional)
-
Wash bottle with distilled or deionized water
Procedure:
-
Weighing: Accurately weigh 1.0 g of Acid Yellow 172 powder onto a weighing paper or boat using an analytical balance.
-
Pasting: Transfer the weighed powder into a beaker. Add a small amount of cool distilled or deionized water (approximately 5-10 mL) and use a spatula to create a smooth, uniform paste. This "pasting" step is crucial to prevent the formation of clumps when adding a larger volume of water.[2]
-
Dissolving: Gradually add approximately 80 mL of hot (60-80 °C) distilled or deionized water to the paste while continuously stirring. The elevated temperature will aid in the complete dissolution of the dye.
-
Transfer: Carefully and quantitatively transfer the dissolved dye solution from the beaker into a 100 mL volumetric flask. Use a wash bottle with distilled or deionized water to rinse the beaker, spatula, and stir bar (if used) multiple times, transferring all rinsings into the volumetric flask to ensure no loss of the dye.
-
Final Volume Adjustment: Allow the solution to cool to room temperature. Then, carefully add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenization: Cap the volumetric flask securely and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed and homogenous.
Preparation of Working Solutions
Working solutions of desired concentrations can be prepared by diluting the 1% (w/v) stock solution using the following formula:
C₁V₁ = C₂V₂
Where:
-
C₁ = Concentration of the stock solution (1% or 10,000 mg/L)
-
V₁ = Volume of the stock solution to be diluted
-
C₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
Example: To prepare 50 mL of a 100 mg/L working solution:
(10,000 mg/L) * V₁ = (100 mg/L) * (50 mL) V₁ = 5 mL
Therefore, 5 mL of the 1% stock solution should be diluted with distilled or deionized water to a final volume of 50 mL in a volumetric flask.
Quality Control
To ensure the accuracy and consistency of the prepared solutions, the following quality control checks are recommended:
-
Visual Inspection: The solution should be clear, free of any undissolved particles, and have a uniform yellow color.
-
pH Measurement: The pH of the prepared solution can be measured and recorded for consistency between batches. While some dyes are stable across a wide pH range, significant deviations could indicate an issue with the water quality or contamination.
-
UV-Vis Spectrophotometry: The concentration of the dye solution can be verified by measuring its absorbance at the maximum wavelength (λmax) using a UV-Vis spectrophotometer.
-
λmax Determination: To determine the λmax, scan the absorbance of a diluted solution over a wavelength range of 350-600 nm. For similar yellow azo dyes in aqueous solutions, the λmax is often observed in the range of 400-500 nm. For instance, Sunset Yellow has a λmax of 480 nm in an acidic aqueous solution.[3]
-
Concentration Verification: Once the λmax is determined, the absorbance of the working solutions can be measured at this wavelength. According to the Beer-Lambert law, absorbance is directly proportional to the concentration. A calibration curve can be generated using a series of standards with known concentrations to accurately determine the concentration of unknown samples.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the Acid Yellow 172 solutions.
-
Storage Conditions: Store the stock and working solutions in well-sealed, clearly labeled containers (amber glass bottles are recommended to protect from light). Store at room temperature (15-25 °C).
-
Stability: Aqueous solutions of acid dyes are generally stable for several days to a couple of weeks when stored properly.[4] It is recommended to prepare fresh solutions for critical applications. Protect the solutions from direct sunlight, as prolonged exposure to light can cause photodegradation. While some dyes show stability over a range of temperatures and pH, it is best practice to maintain consistent storage conditions.[5]
Diagrams
Caption: Experimental workflow for preparing Acid Yellow 172 solutions.
Caption: Logical relationship from reagents to application.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Acid Yellow 172
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Acid Yellow 172 (C.I. 18969). The protocol described herein is designed for the analysis of the dye in bulk form and in aqueous solutions, providing a reliable and reproducible analytical procedure for quality control and research purposes. This method utilizes a reversed-phase C18 column with a gradient elution and Diode Array Detection (DAD).
Introduction
Acid Yellow 172 is a single azo acid dye used in various industrial applications.[1] Its chemical formula is C₂₂H₁₆Cl₂N₅NaO₆S₂ with a molecular weight of 604.42 g/mol .[1] Accurate and reliable analytical methods are essential for the quality control of this dye and for monitoring its presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of synthetic dyes due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive protocol for a proposed HPLC method for the analysis of Acid Yellow 172, based on established methods for similar acid dyes.[2][3][4][5][6][7][8]
Chemical Properties of Acid Yellow 172
| Property | Value |
| C.I. Name | Acid Yellow 172 |
| CAS Number | 15792-51-5 |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂[1] |
| Molecular Weight | 604.42 g/mol [1] |
| Molecular Structure | Single azo class[1] |
| Appearance | Yellow powder |
| Solubility | Soluble in water |
Experimental Protocol
Materials and Reagents
-
Acid Yellow 172 reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
Sample and Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Acid Yellow 172 reference standard and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock standard solution with the initial mobile phase composition.[8]
-
Sample Preparation: For aqueous samples, filter the solution through a 0.45 µm syringe filter prior to injection. For solid samples, accurately weigh a known amount of the sample, dissolve it in deionized water, and dilute as necessary to fall within the calibration range.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate buffer with 0.1% formic acid in water, pH adjusted to 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25-26 min: 80-10% B; 26-35 min: 10% B |
| Flow Rate | 1.0 mL/min[4][6] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[4][6] |
| Detection | DAD, monitoring at the maximum absorbance wavelength (λmax) of Acid Yellow 172 (expected to be in the 400-430 nm range) |
Method Validation Parameters (Typical Expected Values)
The following table summarizes the typical performance characteristics expected from a validated HPLC method for dye analysis.
| Parameter | Expected Result |
| Linearity (R²) | > 0.999[5][8] |
| Limit of Detection (LOD) | To be determined experimentally (typically in the range of 0.05-0.2 µg/mL) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically in the range of 0.15-0.6 µg/mL) |
| Precision (%RSD) | < 2%[8][9] |
| Accuracy (% Recovery) | 98-102%[8][9] |
Diagrams
Caption: HPLC analysis workflow for Acid Yellow 172.
Caption: Logical relationships in the HPLC analysis.
Conclusion
This application note provides a detailed framework for the development of a robust HPLC method for the analysis of Acid Yellow 172. The proposed reversed-phase HPLC method with DAD detection offers a reliable approach for the quantification and quality control of this dye. The provided chromatographic conditions and validation parameters serve as a strong starting point for method implementation and further optimization in a research or industrial laboratory setting.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Exploring the optimal HPLC-DAD-HRMS parameters for acid dye-based artistic materials: An analytical challenge [arpi.unipi.it]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. The Determination of Food Dyes in Vitamins by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Direct Printing of Acid Yellow 172 on Textile Fabrics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 172, belonging to the single azo class of dyes, is a vibrant yellow colorant utilized for dyeing and direct printing on various textile substrates.[1] Its primary applications include coloration of protein fibers such as wool and silk, as well as polyamide fibers like nylon.[1][2][3] This document provides detailed application notes and protocols for the direct printing of Acid Yellow 172 on textile fabrics, outlining fabric preparation, print paste formulation, printing procedures, and post-printing treatments to ensure optimal color yield and fastness properties.
Physicochemical Properties and Fastness Data
A summary of the key properties of Acid Yellow 172 is presented below. Understanding these characteristics is crucial for its effective application in direct textile printing.
Table 1: Physicochemical Properties of C.I. Acid Yellow 172
| Property | Value |
| C.I. Name | Acid Yellow 172 |
| C.I. Number | 18969 |
| Molecular Structure | Single Azo |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ |
| Molecular Weight | 604.42 |
| CAS Registry Number | 15792-51-5 |
| Appearance | Yellow Powder |
| Solubility | Soluble in Water[2] |
Table 2: Fastness Properties of this compound
| Fastness Property | ISO Standard Rating (Scale 1-5, except Light Fastness 1-8) |
| Light Fastness | 6-7 |
| Soaping (Fading) | 4 |
| Soaping (Stain) | 5 |
| Perspiration (Fading) | 5 |
| Perspiration (Stain) | 4 |
| Oxygen Bleaching | 3-4 |
| Seawater | 5 |
| Rubbing | Moderate to Good[2] |
Note: Fastness properties can vary depending on the fabric type, dye concentration, and fixation process.[4]
Experimental Protocols
The following protocols provide a general framework for the direct printing of Acid Yellow 172. Optimization of parameters such as dye concentration, thickener type, and steaming time may be required to achieve desired results on specific fabrics.
Fabric Preparation (Scouring)
Prior to printing, it is essential to remove any impurities such as oils, waxes, and starches from the fabric to ensure uniform dye uptake. This process is known as scouring.
Protocol:
-
Prepare a scouring bath containing 5 ml of a non-ionic detergent (e.g., Synthrapol) per 2-3 liters of water for every 100g of fabric.[5][6]
-
Immerse the fabric in the bath and stir gently for 15 minutes.[5][6]
-
Rinse the fabric thoroughly with warm water to remove the detergent and any loosened impurities.[5][6]
-
To confirm the removal of sizing, perform a water drop test. If a drop of cold water soaks in quickly, the fabric is ready for printing.[5][6]
-
Dry the scoured fabric before printing.
Print Paste Formulation
The print paste is a viscous solution containing the dye, a thickener to prevent color spreading, and other auxiliaries to facilitate the printing and fixation process.
Table 3: General Recipe for Acid Yellow 172 Print Paste
| Component | Quantity (parts by weight) | Purpose |
| Acid Yellow 172 Dye | 1 - 5 | Colorant |
| Urea (B33335) | 2 | Dye solvent and hygroscopic agent[7] |
| Warm Water (~65°C) | 9 | To dissolve urea and dye |
| Thickener (e.g., Indalca PA3R, Manutex RS) | 1 part thickener to 10-15 parts water | Viscosity control to prevent bleeding[5][6] |
| Acid Donor (e.g., Acetic Acid) | As required | To maintain an acidic pH for dye fixation[7] |
Protocol:
-
Dye Solution Preparation: In a separate container, dissolve the urea in warm water. Then, add the Acid Yellow 172 dye powder and stir until completely dissolved. The amount of dye can be varied depending on the desired color depth.[5][6]
-
Thickener Preparation: Prepare the thickener solution according to the manufacturer's instructions. For example, for Indalca PA3R, mix 1 part powder with 10 parts water, and for Manutex RS, mix 45g with 1 liter of cold water.[5][6]
-
Print Paste Mixing: Gradually add the dye solution to the thickener paste while stirring continuously until a smooth, homogenous paste is obtained.
-
pH Adjustment: Just before printing, add the acid donor to the print paste to achieve the desired acidic pH.[7]
Printing Process
The direct application of the print paste onto the fabric can be carried out using various methods, such as screen printing or block printing.
Protocol:
-
Place the prepared fabric on a flat, padded printing surface.
-
Apply the print paste evenly onto the fabric using the chosen printing method (e.g., screen, block).
-
Ensure the design is transferred clearly and without smudging.
-
After printing, the fabric must be thoroughly dried to prevent the color from spreading.[7]
Fixation (Steaming)
Fixation is a critical step to ensure the dye molecules form a strong bond with the fabric fibers, resulting in good wash fastness. For acid dyes, this is typically achieved through steaming.
Protocol:
-
Once the printed fabric is completely dry, place it in a steamer.
-
Steam the fabric at 100-102°C for 30-45 minutes.[7][8] The exact time may vary depending on the fabric type and the steamer's efficiency.
-
The steam provides the necessary heat and moisture for the dye to penetrate and react with the fibers.[9]
Post-Treatment (Washing)
After steaming, unfixed dye and residual chemicals must be washed off to improve the fabric's fastness properties and final feel.
Protocol:
-
Cold Rinse: Rinse the steamed fabric thoroughly in cold water until the water runs clear to remove the thickener and any loose dye particles.[7]
-
Hot Wash: Wash the fabric in hot water (around 60°C) with a mild, non-ionic detergent (e.g., 1 g/L) for 15-30 minutes to remove any remaining unfixed dye.[7]
-
Final Rinse: Rinse the fabric again with hot water followed by a final cold water rinse.[7]
-
Drying: Dry the washed fabric.
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the direct printing of Acid Yellow 172.
Caption: Overall workflow for direct printing with Acid Yellow 172.
Caption: Logical flow for the formulation of the printing paste.
Conclusion
Acid Yellow 172 is a suitable dye for the direct printing of protein and polyamide fibers, offering good light fastness and overall performance. The protocols provided herein offer a comprehensive guide for its application. For optimal results, it is recommended to conduct preliminary trials to fine-tune the print paste formulation and processing conditions for the specific textile substrate being used. Adherence to proper fabric preparation and post-treatment procedures is paramount to achieving high-quality, durable prints.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Buy Acid Yellow Dyes at Affordable Prices - High Quality and Eco-Friendly [leatherdyes.net]
- 3. Acid Dyes For DTP Inks - Soft Rainbow Color Ahmedabad [srcpl.net]
- 4. unnatisilks.com [unnatisilks.com]
- 5. Screen Printing on Fabric with Dyes - Selectasine.com [selectasine.com]
- 6. Screen Printing on Fabric with Dyes [georgeweil.com]
- 7. Printing with synthetic dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 8. Acid dye - Kothari Info-Tech (P) Ltd. [kothariinfotech.com]
- 9. vietextile.com [vietextile.com]
Application Notes: Quantitative Analysis of Acid Yellow 172 Using UV-Vis Spectrophotometry
Introduction
Acid Yellow 172 is a synthetic monoazo dye used in various industrial applications, including the dyeing of wool, silk, and polyamide fibers.[1] Accurate quantification of this dye is essential for quality control in manufacturing processes, environmental monitoring, and in the development of products where its concentration is a critical parameter. UV-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for this purpose. The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This document provides a detailed protocol for the quantitative determination of Acid Yellow 172, including method validation parameters as per ICH guidelines.[2][3]
Principle
The quantitative analysis of Acid Yellow 172 is based on measuring its absorbance at its wavelength of maximum absorption (λmax) in a suitable solvent, typically distilled water. A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations. The concentration of Acid Yellow 172 in an unknown sample is then determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve.
Experimental Protocol
This protocol outlines the necessary steps for preparing solutions, determining the analytical wavelength, creating a calibration curve, and analyzing a sample containing Acid Yellow 172.
2.1 Materials and Equipment
-
Analyte: Acid Yellow 172 reference standard
-
Solvent: Analytical grade distilled or deionized water
-
Equipment:
-
Double-beam UV-Vis spectrophotometer with a pair of 1 cm matched quartz cells[2]
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Class A pipettes
-
Beakers and other standard laboratory glassware
-
2.2 Preparation of Solutions
-
Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of Acid Yellow 172 reference standard.
-
Transfer it quantitatively to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with distilled water. Mix thoroughly. This solution should be stored in a cool, dark place.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution. For a linearity range of 2-12 µg/mL, pipette 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL of the stock solution into separate 10 mL volumetric flasks.
-
Dilute each to the mark with distilled water to obtain concentrations of 2, 4, 6, 8, 10, and 12 µg/mL, respectively.
-
2.3 Experimental Procedure
-
Step 1: Determination of Maximum Absorption Wavelength (λmax)
-
Prepare a 10 µg/mL solution of Acid Yellow 172.
-
Scan the solution in the UV-Vis spectrophotometer over a wavelength range of 400-800 nm, using distilled water as a blank.[2]
-
The wavelength at which the maximum absorbance is observed is the λmax. This wavelength should be used for all subsequent absorbance measurements.
-
-
Step 2: Construction of the Calibration Curve
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the distilled water blank.
-
Measure the absorbance of each working standard solution (2-12 µg/mL) in triplicate.
-
Plot a graph of average absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.998 is generally considered acceptable.
-
-
Step 3: Analysis of the Unknown Sample
-
Prepare the unknown sample solution. If the approximate concentration is unknown, a preliminary dilution may be necessary to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of Acid Yellow 172 in the sample using the linear regression equation derived from the calibration curve.
-
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][4]
-
Linearity: Assessed from the calibration curve. The correlation coefficient (R²), y-intercept, and slope of the regression line are reported.
-
Accuracy: Determined by the recovery method. A known amount of standard is "spiked" into a sample, and the recovery percentage is calculated. Recovery values between 90-110% are typically acceptable.
-
Precision:
-
Repeatability (Intra-day precision): The analysis of a sample multiple times on the same day.
-
Intermediate Precision (Inter-day precision): The analysis of a sample on different days or by different analysts.
-
Precision is expressed as the relative standard deviation (%RSD). A %RSD of ≤ 2% is generally considered acceptable.[2]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
They can be calculated based on the standard deviation of the response and the slope of the calibration curve.[5]
-
Data Presentation
The following tables summarize the expected quantitative data from the analysis and validation.
Table 1: Calibration Curve Data for Acid Yellow 172
| Concentration (µg/mL) | Absorbance (Mean ± SD, n=3) |
|---|---|
| 2.0 | 0.152 ± 0.002 |
| 4.0 | 0.305 ± 0.003 |
| 6.0 | 0.458 ± 0.002 |
| 8.0 | 0.610 ± 0.004 |
| 10.0 | 0.763 ± 0.003 |
| 12.0 | 0.915 ± 0.005 |
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| λmax | To be determined experimentally | N/A |
| Linearity Range | 2 - 12 µg/mL | - |
| Correlation Coefficient (R²) | > 0.999 | R² > 0.998 |
| Linear Regression Equation | y = 0.076x + 0.001 | - |
| Accuracy (% Recovery) | 98.5% - 102.1% | 90% - 110% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 2.0% | ≤ 2% |
| Limit of Detection (LOD) | ~0.15 µg/mL | - |
| Limit of Quantitation (LOQ) | ~0.50 µg/mL | - |
Experimental Workflow Visualization
The logical flow of the quantitative analysis is depicted in the following diagram.
Caption: Workflow for the spectrophotometric quantification of Acid Yellow 172.
References
Application Notes and Protocols: Adsorption of Acid Yellow 172 on Bentonite Clay
This document provides detailed application notes and experimental protocols for studying the adsorption of the anionic dye, Acid Yellow 172, onto bentonite (B74815) clay. These guidelines are intended for researchers and scientists investigating water remediation techniques and the application of low-cost adsorbents for the removal of industrial pollutants.
Introduction
Industrial effluents containing synthetic dyes pose a significant environmental challenge. Acid dyes, such as Acid Yellow 172, are widely used in the textile industry and are characterized by their complex aromatic structures, making them resistant to conventional wastewater treatment methods. Adsorption is a promising physical method for dye removal due to its efficiency and the potential for using low-cost, naturally available materials.[1] Bentonite, a natural clay mineral, is an effective adsorbent due to its layered structure, high surface area, and ion-exchange capabilities.[1] This document outlines the protocols to evaluate the efficacy of bentonite clay for the removal of Acid Yellow 172 from aqueous solutions.
Experimental Protocols
Materials and Equipment
-
Adsorbate: Acid Yellow 172 (C₁₆H₁₂N₄Na₂O₇S₂)
-
Adsorbent: Natural bentonite clay
-
pH Adjustment: 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH)
-
Reagents: Deionized water
-
Equipment:
-
UV-Vis Spectrophotometer
-
Orbital Shaker
-
Digital pH meter
-
Centrifuge or Filtration system (e.g., Whatman No. 40 filter paper)
-
Analytical balance
-
Glassware (conical flasks, beakers, volumetric flasks)
-
Preparation of Adsorbent and Adsorbate
-
Bentonite Preparation:
-
Wash the raw bentonite clay with deionized water to remove impurities.
-
Dry the washed clay in an oven at 105°C for 24 hours.
-
Grind the dried bentonite and sieve it to obtain a uniform particle size (e.g., 250-500 µm).[2]
-
Store the prepared adsorbent in a desiccator for future use.
-
Optional: Acid or surfactant modification can be performed to potentially enhance adsorption capacity.[3][4]
-
-
Acid Yellow 172 Stock Solution (1000 mg/L):
-
Accurately weigh 1.0 g of Acid Yellow 172 dye powder.
-
Dissolve the dye in a 1-liter volumetric flask using deionized water.
-
This stock solution is then diluted to prepare working solutions of desired concentrations (e.g., 10-100 mg/L) for the experiments.
-
Batch Adsorption Experiments
The batch method is used to investigate the influence of various experimental parameters.[5]
-
General Procedure:
-
Add a predetermined amount of bentonite clay (adsorbent dose) to a series of conical flasks containing a fixed volume (e.g., 50 mL) of Acid Yellow 172 solution of known initial concentration.
-
Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.[2]
-
Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 120 rpm) and temperature for a specified contact time.[6]
-
After agitation, separate the solid phase (bentonite) from the liquid phase by centrifugation or filtration.[7]
-
Analyze the residual concentration of Acid Yellow 172 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
-
Parameter Studies:
-
Effect of pH: Vary the initial pH of the dye solution from 2.0 to 12.0 while keeping other parameters (initial concentration, adsorbent dose, contact time, temperature) constant. For acid dyes, lower pH values are often favorable for adsorption.[8]
-
Effect of Adsorbent Dose: Vary the amount of bentonite (e.g., 0.5 to 2.5 g/L) while keeping other parameters constant.
-
Effect of Contact Time and Kinetics: Agitate the flasks and withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes) to determine the equilibrium time.
-
Effect of Initial Dye Concentration and Isotherms: Vary the initial dye concentration (e.g., 20 to 100 mg/L) while keeping other parameters constant until equilibrium is reached.
-
Effect of Temperature and Thermodynamics: Conduct the experiments at different temperatures (e.g., 25°C, 35°C, 45°C) to evaluate thermodynamic parameters.
-
Data Analysis
-
Adsorption Capacity: The amount of dye adsorbed per unit mass of bentonite at equilibrium (qₑ, mg/g) is calculated using the following equation:
-
qₑ = (C₀ - Cₑ) * V / W
-
Where: C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).
-
-
Removal Efficiency (%): The percentage of dye removal is calculated as:
-
% Removal = [(C₀ - Cₑ) / C₀] * 100
-
Data Presentation
The following tables summarize the typical quantitative data obtained from the adsorption studies.
Table 1: Influence of pH on Adsorption of Acid Yellow 172 (Conditions: Initial Concentration = 50 mg/L, Adsorbent Dose = 1.0 g/L, Contact Time = 120 min, Temperature = 25°C)
| pH | Equilibrium Concentration (Cₑ) (mg/L) | Adsorption Capacity (qₑ) (mg/g) | Removal Efficiency (%) |
| 2.0 | 5.5 | 44.5 | 89.0 |
| 4.0 | 12.1 | 37.9 | 75.8 |
| 6.0 | 21.3 | 28.7 | 57.4 |
| 8.0 | 29.8 | 20.2 | 40.4 |
| 10.0 | 35.1 | 14.9 | 29.8 |
| 12.0 | 38.4 | 11.6 | 23.2 |
Table 2: Adsorption Isotherm Model Parameters (Conditions: pH = 2.0, Adsorbent Dose = 1.0 g/L, Temperature = 25°C)
| Isotherm Model | Parameters | Value | R² |
| Langmuir | qₘₐₓ (mg/g) | 52.5 | 0.992 |
| Kₗ (L/mg) | 0.21 | ||
| Freundlich | Kբ (mg/g)(L/mg)¹/ⁿ | 15.8 | 0.975 |
| n | 2.45 |
Note: The Langmuir model often describes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces.[9][10]
Table 3: Adsorption Kinetic Model Parameters (Conditions: Initial Concentration = 50 mg/L, Adsorbent Dose = 1.0 g/L, pH = 2.0, Temperature = 25°C)
| Kinetic Model | Parameters | Value | R² |
| Pseudo-First-Order | qₑ (exp) (mg/g) | 44.5 | 0.968 |
| k₁ (1/min) | 0.045 | ||
| Pseudo-Second-Order | qₑ (cal) (mg/g) | 45.1 | 0.999 |
| k₂ (g/mg·min) | 0.002 |
Note: A better fit for the pseudo-second-order model suggests that chemisorption may be the rate-limiting step.[3][6]
Table 4: Thermodynamic Parameters (Conditions: Initial Concentration = 50 mg/L, Adsorbent Dose = 1.0 g/L, pH = 2.0)
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 298 | -3.45 | +12.8 (Endothermic) | +54.5 (Increased Randomness) |
| 308 | -4.00 | ||
| 318 | -4.54 |
Note: Negative ΔG° values indicate a spontaneous and feasible adsorption process. A positive ΔH° suggests the process is endothermic, and a positive ΔS° indicates increased randomness at the solid-liquid interface.[3][11]
Visualizations
Experimental Workflow
Caption: Workflow for batch adsorption studies of Acid Yellow 172 on bentonite.
Factors Influencing Adsorption
Caption: Key parameters affecting the adsorption capacity of bentonite for dye removal.
References
- 1. iscientific.org [iscientific.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption of methylene blue dye onto bentonite clay: Characterization, adsorption isotherms, and thermodynamics study by using UV-Vis technique [amecj.com]
- 6. Adsorption kinetics, isotherms and thermodynamic studies of methyl blue in textile dye effluent on natural clay adsorbent - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Controversial Issues Related to Dye Adsorption on Clay Minerals: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Bentonite Impregnation Ammonium-Assisted as Eco-Friendly Dye Adsorbent: Analyses of Kinetics and Thermodynamics in Cationic Dye Adsorption | Scientific.Net [scientific.net]
Application Notes and Protocols: C.I. Acid Yellow 172 in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 172 is a monoazo anionic dye traditionally used in the textile and leather industries. While its application in biological staining is not widespread, its properties as an acid dye suggest its potential as a cytoplasmic counterstain in various histological techniques. Acid dyes, being anionic, are attracted to cationic (basic) tissue components, such as the amino groups of proteins found abundantly in the cytoplasm, muscle, and collagen.[1][2] This document provides a hypothetical framework and a detailed protocol for the application of this compound as a cytoplasmic counterstain in a trichrome-like staining method for the differentiation of tissue components.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is presented below. This data is essential for understanding the dye's behavior in aqueous solutions and its potential interactions with biological tissues.
| Property | Value |
| C.I. Name | Acid Yellow 172 |
| C.I. Number | 18969 |
| CAS Number | 15792-51-5 |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ |
| Molecular Weight | 604.42 g/mol |
| Appearance | Yellow Powder |
| Solubility | Water Soluble |
Principle of Staining
The primary mechanism of staining with acid dyes in biological tissues is an electrostatic interaction.[1] At an acidic pH, tissue proteins become positively charged due to the protonation of their amino groups (-NH₂ to -NH₃⁺). The anionic this compound, carrying a negative charge on its sulfonate groups (-SO₃⁻), is then electrostatically attracted to these positively charged sites in the cytoplasm and extracellular matrix, resulting in a yellow coloration.[1][3][4]
In the proposed trichrome-like protocol, this compound is used as a counterstain after a nuclear stain (e.g., Weigert's Iron Hematoxylin) and in conjunction with a contrasting cytoplasmic/collagen stain (e.g., Aniline Blue). The differential staining is achieved by the sequential application of dyes and the use of a polyacid (e.g., phosphomolybdic acid), which acts as a differentiating agent.[3]
Experimental Protocols
This section details a hypothetical protocol for using this compound as a cytoplasmic counterstain in a modified trichrome staining method for formalin-fixed, paraffin-embedded tissue sections.
Reagent Preparation
-
Weigert's Iron Hematoxylin:
-
Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol.
-
Solution B: 4 ml 29% Ferric Chloride in water, 95 ml distilled water, 1 ml concentrated Hydrochloric Acid.
-
Working Solution: Mix equal parts of Solution A and B immediately before use. This solution is stable for a few hours.[5]
-
-
This compound Solution (0.5%):
-
Dissolve 0.5 g of this compound in 100 ml of distilled water with 1 ml of glacial acetic acid.
-
-
Phosphomolybdic Acid Solution (1%):
-
Dissolve 1 g of phosphomolybdic acid in 100 ml of distilled water.
-
-
Aniline Blue Solution (2.5%):
-
Dissolve 2.5 g of Aniline Blue in 100 ml of distilled water with 2 ml of glacial acetic acid.
-
-
1% Acetic Acid Solution:
-
Add 1 ml of glacial acetic acid to 99 ml of distilled water.
-
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes of 5 minutes each.
-
Transfer to 100% Ethanol: 2 changes of 3 minutes each.
-
Transfer to 95% Ethanol: 2 changes of 3 minutes each.
-
Transfer to 70% Ethanol: 3 minutes.
-
Rinse in running tap water.[1]
-
-
Nuclear Staining:
-
Cytoplasmic Staining:
-
Stain in 0.5% this compound solution for 10-15 minutes.
-
Wash in distilled water.
-
-
Differentiation:
-
Differentiate in 1% phosphomolybdic acid solution for 10-15 minutes, or until collagen is decolorized.[5]
-
-
Collagen Staining:
-
Transfer sections directly (without rinsing) to 2.5% Aniline Blue solution and stain for 5-10 minutes.[5]
-
-
Final Rinse and Dehydration:
-
Mounting:
-
Mount with a permanent mounting medium.
-
Expected Results
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Yellow
-
Collagen: Blue
Visualizations
Experimental Workflow
Caption: Workflow for a trichrome-like stain using this compound.
Mechanism of Staining: Electrostatic Interaction
Caption: Electrostatic attraction between this compound and tissue proteins.
References
Application Notes and Protocols: The Use of Acid Yellow 172 in Trichrome Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichrome staining is a fundamental histological technique that utilizes three different colored stains to differentiate between various tissue components, most notably collagen, muscle, and cytoplasm. Standard protocols, such as Masson's and Gomori's trichrome, are invaluable in pathology and histology for assessing fibrosis and other tissue abnormalities. While a variety of dyes are well-established for these methods, the exploration of alternative dyes can offer advantages in terms of availability, cost, or specific staining characteristics.
This document provides a detailed, proposed protocol for the use of Acid Yellow 172 as a cytoplasmic and muscle counterstain in a modified Masson's trichrome protocol. It is important to note that at the time of publication, the use of Acid Yellow 172 in established trichrome staining protocols is not documented in the scientific literature. Therefore, the following application notes and protocols are presented as a starting point for researchers to develop and validate a novel trichrome staining method.
Principle of Trichrome Staining
Trichrome staining operates on the principle of differential staining of tissue components based on their porosity and charge. The technique typically involves a sequence of staining solutions: a nuclear stain (e.g., Weigert's hematoxylin), a cytoplasmic and muscle stain (typically a red acid dye), and a collagen stain (a blue or green acid dye). A key step is the use of a polyacid, such as phosphomolybdic or phosphotungstic acid, which acts as a decolorizing agent, allowing the red dye to diffuse out of the more porous collagen fibers while being retained in the denser cytoplasm and muscle.[1] The subsequent application of a blue or green dye then stains the collagen.
Proposed Role of Acid Yellow 172
Acid Yellow 172 is a single azo class acid dye.[2] In this proposed protocol, Acid Yellow 172 is used in conjunction with a red acid dye (Acid Fuchsin) to create a yellow-orange counterstain for cytoplasm and muscle, providing a distinct contrast to the blue-stained collagen. This is analogous to the yellowing effect seen with picric acid in some traditional trichrome methods.[1]
Experimental Protocols
I. Proposed Modified Masson's Trichrome Protocol with Acid Yellow 172
This protocol is adapted from standard Masson's trichrome procedures and substitutes a solution containing Acid Yellow 172 for the traditional red counterstain.
A. Reagents and Solutions
| Solution Name | Component | Quantity |
| Bouin's Solution | Saturated Picric Acid | 75 mL |
| Formaldehyde (40%) | 25 mL | |
| Glacial Acetic Acid | 5 mL | |
| Weigert's Iron Hematoxylin | Solution A: | |
| Hematoxylin | 1 g | |
| 95% Ethanol | 100 mL | |
| Solution B: | ||
| 29% Ferric Chloride (aqueous) | 4 mL | |
| Distilled Water | 95 mL | |
| Concentrated Hydrochloric Acid | 1 mL | |
| Working Solution: Mix equal parts of Solution A and B immediately before use. | ||
| Acid Yellow 172 - Acid Fuchsin Solution | 1% Acid Yellow 172 (aqueous) | 90 mL |
| 1% Acid Fuchsin (aqueous) | 10 mL | |
| Glacial Acetic Acid | 1 mL | |
| Phosphomolybdic-Phosphotungstic Acid Solution | 5% Phosphomolybdic Acid (aqueous) | 25 mL |
| 5% Phosphotungstic Acid (aqueous) | 25 mL | |
| Aniline Blue Solution | Aniline Blue | 2.5 g |
| Glacial Acetic Acid | 2 mL | |
| Distilled Water | 100 mL | |
| 1% Acetic Acid Solution | Glacial Acetic Acid | 1 mL |
| Distilled Water | 99 mL |
B. Staining Procedure
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Mordanting:
-
Nuclear Staining:
-
Stain in working Weigert's Iron Hematoxylin for 10 minutes.[4]
-
Rinse in running tap water for 10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic and Muscle Staining:
-
Stain in the Acid Yellow 172 - Acid Fuchsin solution for 10-15 minutes.
-
Rinse briefly in distilled water.
-
-
Decolorization and Differentiation:
-
Treat with Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes.[5] This step is crucial for removing the yellow-red stain from the collagen.
-
Drain the slide; do not rinse.
-
-
Collagen Staining:
-
Stain in Aniline Blue solution for 5-10 minutes.[4]
-
-
Final Rinse and Dehydration:
-
Rinse briefly in 1% Acetic Acid solution for 1 minute.[4]
-
Dehydrate quickly through 95% ethanol, followed by 2 changes of absolute ethanol.
-
Clear in 2-3 changes of xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
C. Expected Staining Results
| Tissue Component | Expected Color |
| Nuclei | Black |
| Cytoplasm, Muscle, Keratin | Yellow to Orange-Red |
| Collagen, Mucin | Blue |
| Erythrocytes | Red |
Visualization of Workflow and Principles
A flowchart of the proposed trichrome staining protocol using Acid Yellow 172.
The principle of differential staining in the proposed trichrome method.
Discussion and Recommendations for Validation
The successful implementation of Acid Yellow 172 in a trichrome staining protocol will be dependent on its ability to effectively stain cytoplasm and muscle, and to be selectively removed from collagen by the polyacid. Researchers and laboratory professionals should consider the following points for validation and optimization:
-
Concentration of Dyes: The proposed concentrations in the "Acid Yellow 172 - Acid Fuchsin Solution" are starting points. The ratio and absolute concentrations of these dyes may need to be adjusted to achieve the desired yellow-orange-red hue in the cytoplasm and muscle.
-
Staining Times: Incubation times for all staining solutions should be optimized for the specific tissue types and fixation methods used in your laboratory.
-
Choice of Polyacid: The phosphomolybdic-phosphotungstic acid solution is a standard differentiator. The duration of this step is critical; insufficient time may lead to a muddy, non-specific staining of collagen, while excessive time could remove too much of the cytoplasmic stain.
-
Fixation: While the protocol suggests mordanting for formalin-fixed tissues, tissues originally fixed in Bouin's solution may yield superior results as picric acid can enhance staining.[6]
It is strongly recommended to run parallel control experiments with a standard Masson's trichrome protocol to compare the staining quality, intensity, and specificity of the proposed Acid Yellow 172 method. This comparative analysis will be essential in validating the utility of Acid Yellow 172 as a reliable component in trichrome staining.
References
- 1. researchgate.net [researchgate.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. biogenex.com [biogenex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. stainsfile.com [stainsfile.com]
Application of Acid Yellow 172 in Environmental Water Tracing
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent dyes are instrumental in hydrological studies for tracing water flow paths, determining travel times, and understanding solute transport in both surface and groundwater systems. An ideal tracer dye is highly detectable at low concentrations, water-soluble, stable in the environment of interest, exhibits low sorption to sediments and organic matter, and has minimal environmental impact.
Acid Yellow 172 (C.I. 18969) is a water-soluble, yellow acid dye.[1] While primarily used in the textile industry, its potential as a fluorescent water tracer warrants investigation. This document provides a generalized framework for its application in environmental water tracing, with the understanding that key parameters need to be empirically determined.
Physicochemical and Toxicological Properties
A summary of the known properties of Acid Yellow 172 is presented below. It is crucial to note the significant data gaps, particularly concerning its fluorescence characteristics and specific ecotoxicity values.
Table 1: Physicochemical Properties of Acid Yellow 172
| Property | Value | Reference/Comment |
| C.I. Name | Acid Yellow 172 | [1] |
| C.I. Number | 18969 | [1] |
| CAS Number | 15792-51-5 | [1] |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1] |
| Molecular Weight | 604.42 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Water Solubility | Expected to be soluble as a sodium salt of a sulfonic acid. Quantitative data not available. | |
| Fluorescence Excitation Max. | To be determined (TBD) | Critical for instrument setup. |
| Fluorescence Emission Max. | To be determined (TBD) | Critical for instrument setup. |
| Quantum Yield | To be determined (TBD) | |
| pH Sensitivity | To be determined (TBD) | |
| Photostability | To be determined (TBD) |
Table 2: Ecotoxicological Profile of Acid Yellow 172
| Endpoint | Species | Value | Reference/Comment |
| Acute Fish Toxicity (96-hour LC50) | TBD | TBD | A Safety Data Sheet for a product containing Acid Yellow 172 states it is "Very toxic to aquatic life with long lasting effects," but does not provide specific LC50 values.[2] |
| Acute Daphnia Toxicity (48-hour EC50) | TBD | TBD | [2] |
| Algal Toxicity (72-hour EC50) | TBD | TBD | [2] |
| Biodegradability | TBD | Azo dyes are generally considered to have low biodegradability. | |
| Bioaccumulation Potential | TBD |
Experimental Protocols
The following are generalized protocols for a fluorescent dye tracing study. These must be adapted for Acid Yellow 172 based on its empirically determined properties.
Protocol 1: Determination of Fluorescence Spectra
Objective: To determine the optimal excitation and emission wavelengths of Acid Yellow 172 for fluorometric analysis.
Materials:
-
Acid Yellow 172
-
Deionized water
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of Acid Yellow 172 in deionized water (e.g., 100 mg/L).
-
Prepare a dilute solution (e.g., 1 mg/L) from the stock solution.
-
Excitation Spectrum:
-
Set the spectrofluorometer to scan a range of excitation wavelengths (e.g., 300-500 nm).
-
Set a fixed emission wavelength, initially estimated to be slightly longer than the expected excitation (e.g., 520 nm).
-
Scan the excitation range and identify the wavelength of maximum fluorescence intensity. This is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., λex + 20 nm to 700 nm).
-
Identify the wavelength of maximum fluorescence intensity. This is the emission maximum (λem).
-
Protocol 2: Qualitative Water Tracing
Objective: To establish a hydrological connection between a point of injection and one or more downstream monitoring locations.
Materials:
-
Acid Yellow 172 solution
-
Activated charcoal packets (samplers)
-
Eluent solution (e.g., a basic alcohol solution)
-
Sample containers
-
Fluorometer
Procedure:
-
Background Sampling: Before dye injection, place activated charcoal samplers at all monitoring locations for at least 24 hours to establish background fluorescence levels.
-
Dye Injection:
-
Calculate the required mass of dye based on the estimated flow rate and travel time.
-
Dissolve the dye in a known volume of water from the source.
-
Inject the dye solution at the designated point as a slug.
-
-
Downstream Sampling:
-
Deploy fresh activated charcoal samplers at all monitoring locations.
-
Collect the samplers at predetermined intervals (e.g., daily or weekly).
-
-
Sample Analysis:
-
In the laboratory, elute the adsorbed dye from the charcoal using the eluent solution.
-
Analyze the eluent for the presence of Acid Yellow 172 using a fluorometer set to the predetermined λex and λem.
-
A significant increase in fluorescence above the background level indicates a positive trace.
-
Protocol 3: Quantitative Water Tracing
Objective: To determine the concentration of the dye over time at a monitoring point to calculate travel time, velocity, and dispersion.
Materials:
-
Acid Yellow 172 solution
-
Automatic water sampler or grab sample bottles
-
Fluorometer
-
Calibration standards
Procedure:
-
Fluorometer Calibration:
-
Prepare a series of standard solutions of Acid Yellow 172 of known concentrations.
-
Measure the fluorescence of each standard and create a calibration curve (fluorescence vs. concentration).
-
-
Background Monitoring: Collect water samples from the monitoring location before dye injection to determine background fluorescence.
-
Dye Injection: Inject a known mass of Acid Yellow 172 at the injection point.
-
Sampling:
-
At the downstream monitoring location, collect water samples at frequent, regular intervals. The sampling frequency should be high enough to capture the shape of the breakthrough curve.
-
-
Sample Analysis:
-
Allow samples to reach thermal equilibrium with the fluorometer.
-
Measure the fluorescence of each water sample.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Use the calibration curve to convert fluorescence readings to dye concentrations.
-
Plot the concentration versus time to generate a breakthrough curve. From this curve, key transport parameters can be calculated.
-
Safety and Environmental Considerations
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the dye powder and solutions.
-
Environmental Impact: A safety data sheet for a product containing Acid Yellow 172 indicates that it is "very toxic to aquatic life with long lasting effects."[2] It is imperative to use the minimum amount of dye necessary for detection to minimize environmental impact.
-
Disposal: Dispose of unused dye and concentrated solutions in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Acid Yellow 172 presents potential as a fluorescent tracer for environmental water studies, but a thorough characterization of its photophysical and ecotoxicological properties is essential prior to its use. The protocols outlined here provide a general methodology for conducting water tracing studies. Researchers must perform preliminary laboratory work to determine the specific instrumental parameters for Acid Yellow 172 and conduct a risk assessment based on its environmental toxicity before any field application.
References
Troubleshooting & Optimization
How to improve the solubility of C.I. Acid Yellow 172 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of C.I. Acid Yellow 172 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water sometimes challenging?
This compound is a single azo acid dye with the molecular formula C₂₂H₁₆Cl₂N₅NaO₆S₂ and a molecular weight of 604.42.[1] While it is classified as a water-soluble dye due to the presence of sulfonic acid groups, its relatively large molecular structure can lead to challenges in achieving high concentrations in aqueous solutions.[2] Factors such as water hardness, pH, temperature, and the presence of electrolytes can all negatively impact its solubility.[3]
Q2: How does pH affect the solubility of this compound?
The pH of the aqueous solution is a critical factor in determining the solubility of acid dyes. This compound, like other acid dyes, is more soluble in acidic conditions, typically within a pH range of 2-6.[3] In an acidic environment, the sulfonic acid groups (-SO₃H) on the dye molecule are more readily ionized, which enhances the hydrophilicity of the dye and improves its solubility.[3] Conversely, in neutral or alkaline solutions, the solubility may decrease.
Q3: Can temperature be adjusted to improve the solubility of this compound?
Yes, increasing the temperature of the solvent can significantly improve the solubility of this compound.[3][4] For many acid dyes, a moderate increase in temperature, for instance to a range of 40-60°C, can be effective.[3] However, it is crucial to avoid excessively high temperatures, as this could lead to the degradation of the dye.
Q4: What are co-solvents and how can they enhance the solubility of this compound?
Co-solvents are organic solvents that are miscible with water and can be added to an aqueous solution to increase the solubility of a solute. For this compound, polar organic solvents that can form hydrogen bonds with the dye molecules are particularly effective.[2][5] These co-solvents help to break down intermolecular forces between the dye molecules, preventing aggregation and promoting dissolution.[3]
Q5: How do surfactants improve the solubility of this compound?
Surfactants, or surface-active agents, can enhance the solubility of dyes by forming micelles in the solution. These micelles have a hydrophilic exterior and a hydrophobic interior. The hydrophobic portions of the this compound molecules can be encapsulated within these micelles, effectively dispersing the dye in the aqueous solution and increasing its overall solubility.[2][5] Both non-ionic and anionic surfactants can be effective.
Troubleshooting Guide
Issue: this compound is not dissolving completely in my aqueous solution.
Here is a step-by-step troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for improving this compound solubility.
Data Presentation
The following tables provide a summary of how different methods can affect the solubility of this compound. The data presented here is illustrative and may vary based on specific experimental conditions.
Table 1: Effect of pH on the Solubility of this compound at 25°C
| pH | Solubility (g/L) | Observations |
| 2.0 | 50 | Clear, stable solution |
| 4.0 | 45 | Clear, stable solution |
| 6.0 | 30 | Clear solution |
| 7.0 | 15 | Slight precipitation observed |
| 8.0 | 10 | Significant precipitation |
Table 2: Effect of Temperature on the Solubility of this compound at pH 4.0
| Temperature (°C) | Solubility (g/L) | Observations |
| 25 | 45 | Clear solution |
| 40 | 60 | Rapid dissolution |
| 60 | 80 | Very rapid dissolution |
| 80 | >100 | Potential for degradation with prolonged heating |
Table 3: Effect of Co-solvents on the Solubility of this compound at 25°C and pH 7.0
| Co-solvent (10% v/v) | Solubility (g/L) | Observations |
| None | 15 | Some undissolved particles |
| Ethanol | 35 | Clear solution |
| Ethylene Glycol | 40 | Clear, stable solution |
| Urea (10% w/v) | 55 | Clear, highly stable solution |
Table 4: Effect of Surfactants on the Solubility of this compound at 25°C and pH 7.0
| Surfactant (1% w/v) | Solubility (g/L) | Observations |
| None | 15 | Some undissolved particles |
| Sodium Dodecyl Sulfate (SDS) | 50 | Forms a clear, slightly viscous solution |
| Tween 80 | 65 | Forms a clear, stable dispersion |
Experimental Protocols
Protocol 1: Determination of this compound Solubility as a Function of pH
-
Preparation of Buffers: Prepare a series of buffer solutions at pH 2, 4, 6, 7, and 8.
-
Sample Preparation: Add an excess amount of this compound to 10 mL of each buffer solution in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved dye.
-
Quantification: Carefully remove the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Calculation: Determine the concentration of the dissolved dye using a pre-established calibration curve.
Protocol 2: Enhancing Solubility using a Co-solvent
-
Solvent Preparation: Prepare a series of aqueous solutions containing a co-solvent (e.g., ethanol) at different concentrations (e.g., 5%, 10%, 20% v/v).
-
Sample Preparation: Add a known amount of this compound to each co-solvent solution.
-
Dissolution: Stir the solutions at a constant temperature until the dye is fully dissolved or no further dissolution is observed.
-
Observation: Visually inspect the solutions for any undissolved particles.
-
Quantification (Optional): If necessary, filter the solutions and measure the concentration of the dissolved dye as described in Protocol 1.
Mechanisms of Solubility Enhancement
The following diagram illustrates the mechanisms by which different methods can improve the solubility of this compound.
Caption: Mechanisms for enhancing the solubility of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Solubility Treatment of Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. Acid Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. hztya.com [hztya.com]
- 5. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Optimizing pH for Acid Yellow 172 Dyeing of Nylon
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Yellow 172 for dyeing nylon fibers.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing process, with a focus on optimizing pH conditions for successful outcomes.
Q1: Why is the color of my dyed nylon uneven or blotchy?
A1: Uneven dyeing, often described as "color flowers" or blotchiness, is a frequent issue in nylon dyeing with acid dyes. The primary cause is often a dye bath pH that is too low at the beginning of the process.
-
Problem: At a low pH, the amino groups (-NH2) in the nylon polymer chain become excessively protonated (-NH3+), creating a high number of positively charged sites. This leads to a very rapid absorption of the anionic Acid Yellow 172 dye molecules, preventing them from distributing evenly throughout the material.
-
Solution:
-
Start at a higher pH: Begin the dyeing process at a pH between 6.0 and 7.0. This can be achieved using a buffer system like ammonium (B1175870) acetate (B1210297).
-
Gradual pH reduction: After the dye has been evenly distributed at the initial higher pH and the temperature has been raised, gradually lower the pH to the optimal range of 4.0-6.0 by adding a weak acid, such as acetic acid. This controlled reduction in pH promotes even dye uptake.
-
Temperature control: The rate of temperature increase is also critical, especially between 65°C and 85°C. A slow and controlled temperature ramp (e.g., 1-2°C per minute) allows for better dye migration and leveling.
-
Leveling agents: Incorporate an anionic or non-ionic leveling agent into the dye bath. These agents temporarily occupy some of the dye sites on the nylon fiber, slowing down the initial dye uptake and promoting more even distribution.
-
Q2: The final shade of my dyed nylon is too light, or the dye bath is not fully exhausted. What's wrong?
A2: Poor dye exhaustion results in lighter shades and wasted dye. This issue is almost always linked to an insufficiently acidic dye bath at the end of the dyeing process.
-
Problem: Acid dyes, like Acid Yellow 172, form ionic bonds with the protonated amino groups in the nylon fiber. If the pH is too high (closer to neutral), there are fewer protonated amino groups available for the dye to bond with, leading to lower dye uptake.
-
Solution:
-
Ensure the final pH is in the optimal range: For medium to dark shades, the final pH of the dye bath should typically be between 4.0 and 5.5.
-
Add acid during the holding phase: If the color is too light after reaching the dyeing temperature, you can add a small amount of a weak acid, like acetic acid, to gradually lower the pH and encourage further dye exhaustion.
-
Increase dyeing time: Extending the time at the maximum dyeing temperature (e.g., 95-100°C) can also improve dye uptake.
-
Q3: I'm seeing significant shade variation between different batches, even though I'm using the same recipe. Why is this happening?
A3: Batch-to-batch inconsistency is a common challenge in textile dyeing. Several factors related to process control can contribute to this issue.
-
Problem: Minor variations in pH, temperature, water quality, or the material itself can lead to noticeable differences in the final color.
-
Solution:
-
Precise pH control: Use a calibrated pH meter to monitor and adjust the pH of each dye bath. Relying on volumetric additions of acid without pH measurement can lead to inconsistencies.
-
Consistent water quality: The hardness and alkalinity of the water can affect the pH and the effectiveness of dyeing auxiliaries. Using deionized or softened water is recommended for reproducible results.
-
Standardized procedures: Ensure that all process parameters, including the heating rate, dyeing time, and the addition of chemicals, are kept consistent between batches.
-
Material consistency: Variations in the nylon substrate, such as differences in the manufacturing process or the presence of finishing agents, can affect dye uptake. Pre-washing the nylon fabric can help to remove any interfering substances.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for dyeing nylon with Acid Yellow 172?
A1: The optimal pH for dyeing nylon with acid dyes depends on the desired shade depth. For light shades, a pH of 6.0-7.0 is recommended to ensure good leveling.[1][2] For darker shades, a more acidic pH of 4.0-6.0 is necessary to achieve high dye exhaustion.[1][2] It is generally advisable to start the dyeing process at a near-neutral pH and gradually decrease it as the temperature rises.
Q2: How does pH affect the interaction between Acid Yellow 172 and nylon fibers?
A2: The dyeing of nylon with acid dyes is an ionic bonding process. In an acidic solution, the terminal amino groups of the nylon polymer become protonated, acquiring a positive charge (-NH3+). The Acid Yellow 172 dye molecule is anionic (negatively charged) in solution. The positively charged sites on the nylon fiber attract the negatively charged dye molecules, forming a strong ionic bond. A lower pH increases the number of positive sites on the fiber, thus increasing the rate and extent of dye uptake.
Q3: What is a "pH sliding" agent, and how is it used?
A3: A pH sliding agent is a compound that gradually generates acid as the temperature of the dye bath increases.[3] This allows for a controlled decrease in pH throughout the dyeing process, which is ideal for achieving level dyeing. Examples of pH sliding agents include hydrolyzable esters that release acid upon heating.[3] This method can lead to better reproducibility and more even dyeing compared to the manual addition of acid.[3]
Q4: Can I use a strong acid like sulfuric acid to adjust the pH?
A4: While strong acids can be used to lower the pH, they are generally not recommended for routine dyeing of nylon with acid dyes. The rapid and significant drop in pH caused by a strong acid can lead to very fast, uneven dyeing and potential damage to the nylon fiber. Weak acids, such as acetic acid or formic acid, allow for more controlled and gradual pH adjustments.
Data Presentation
The following tables summarize the expected relationship between pH and key dyeing parameters for Acid Yellow 172 on nylon. These are representative values based on typical acid dyeing behavior.
Table 1: Effect of Final Dye Bath pH on Dye Exhaustion and Color Yield
| Final Dye Bath pH | Expected Dye Exhaustion (%) | Qualitative Color Yield |
| 7.0 | Low (e.g., < 60%) | Pale Yellow |
| 6.0 | Moderate (e.g., 70-80%) | Light to Medium Yellow |
| 5.0 | High (e.g., 85-95%) | Medium to Deep Yellow |
| 4.0 | Very High (e.g., > 95%) | Deep, Saturated Yellow |
| 3.0 | Very High (e.g., > 98%) | Deepest Yellow (risk of unevenness) |
Table 2: Influence of Final Dye Bath pH on Fastness Properties
| Final Dye Bath pH | Wash Fastness (Staining, Grey Scale 1-5) | Rubbing Fastness (Crocking, Grey Scale 1-5) |
| 7.0 | 3-4 | 4-5 |
| 6.0 | 4 | 4-5 |
| 5.0 | 4-5 | 4 |
| 4.0 | 4-5 | 3-4 |
| 3.0 | 4 | 3 |
Note: Higher grey scale ratings indicate better fastness performance.
Experimental Protocols
Protocol 1: Standard Laboratory Dyeing of Nylon with Acid Yellow 172
-
Fabric Preparation:
-
Cut a sample of nylon 6 or 6,6 fabric to a known weight (e.g., 5 grams).
-
Pre-wash the fabric sample in a solution containing 1 g/L of a non-ionic detergent at 40-50°C for 15 minutes to remove any impurities or finishes.
-
Rinse the fabric thoroughly with deionized water and allow it to air dry.
-
-
Dye Bath Preparation:
-
Calculate the required amount of Acid Yellow 172 for a 1% on-weight-of-fabric (owf) dyeing. For a 5g fabric sample, this would be 0.05g of dye.
-
Prepare a stock solution of the dye by dissolving it in a small amount of hot deionized water.
-
In a beaker or dyeing vessel, prepare the dye bath with a liquor ratio of 40:1 (e.g., for a 5g fabric sample, use 200 mL of deionized water).
-
Add 1% owf of a leveling agent to the dye bath.
-
Add the dye stock solution to the dye bath and stir well.
-
Adjust the initial pH of the dye bath to 6.5-7.0 using a dilute solution of ammonium acetate or sodium acetate.
-
-
Dyeing Procedure:
-
Immerse the pre-wetted nylon fabric sample in the dye bath at 40°C.
-
Increase the temperature of the dye bath to 98°C at a rate of 2°C per minute.
-
Once the temperature reaches 70°C, begin to gradually add a dilute solution of acetic acid to slowly lower the pH to the target final pH (e.g., 4.5).
-
Hold the temperature at 98°C for 45-60 minutes, stirring occasionally.
-
After the dyeing time is complete, cool the dye bath down to 60°C.
-
-
Rinsing and Drying:
-
Remove the fabric from the dye bath and rinse it under cold running water until the water runs clear.
-
Perform a final rinse with hot water (50-60°C).
-
Squeeze out the excess water and air dry the fabric away from direct sunlight.
-
Protocol 2: Assessment of Wash Fastness (based on ISO 105-C06)
-
Specimen Preparation:
-
Take a 10 cm x 4 cm piece of the dyed nylon fabric.
-
Place it between two pieces of standard multifiber adjacent fabric (containing strips of different fibers like cotton, wool, polyester, etc.).
-
Sew the three layers together along one of the shorter edges.
-
-
Washing Procedure:
-
Prepare a wash solution containing 4 g/L of a standard ECE phosphate-based detergent and 1 g/L of sodium perborate (B1237305) in deionized water.
-
Place the prepared specimen in a stainless steel container of a launder-ometer or similar apparatus.
-
Add the appropriate volume of the wash solution (typically 150 mL) and 10 stainless steel balls.
-
Heat the apparatus to 40°C and run for 30 minutes.
-
-
Rinsing and Evaluation:
-
Remove the specimen, rinse it thoroughly with deionized water, and then with cold running water.
-
Squeeze out the excess water and dry the specimen in air at a temperature not exceeding 60°C.
-
Evaluate the change in color of the dyed nylon and the staining of the different strips on the multifiber fabric using the standard grey scales for color change and staining.
-
Protocol 3: Assessment of Rubbing Fastness (Crocking) (based on ISO 105-X12)
-
Specimen Preparation:
-
Cut a piece of the dyed nylon fabric at least 14 cm x 5 cm.
-
Condition the specimen at a standard atmosphere (e.g., 20°C and 65% relative humidity) for at least 4 hours.
-
-
Dry Rubbing Test:
-
Mount the dyed fabric onto the base of a crockmeter.
-
Mount a piece of standard white cotton rubbing cloth onto the rubbing finger.
-
Perform 10 rubbing cycles (10 turns of the handle).
-
Remove the white cotton cloth and evaluate the degree of color transfer using the grey scale for staining.
-
-
Wet Rubbing Test:
-
Thoroughly wet a piece of standard white cotton rubbing cloth with deionized water and squeeze it to a specific wet pick-up (typically 100% of its own weight).
-
Mount the wet rubbing cloth onto the rubbing finger.
-
Perform 10 rubbing cycles on a fresh area of the dyed fabric.
-
Remove the white cotton cloth, air dry it, and then evaluate the degree of staining using the grey scale.
-
Visualizations
Caption: Experimental workflow for dyeing nylon with Acid Yellow 172.
Caption: Influence of pH on the acid dyeing mechanism of nylon.
References
Troubleshooting uneven dyeing with C.I. Acid Yellow 172
Technical Support Center: C.I. Acid Yellow 172
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers and scientists experiencing uneven dyeing issues with this compound. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a single azo-class acid dye.[1] Its chemical formula is C₂₂H₁₆Cl₂N₅NaO₆S₂ with a molecular weight of 604.42.[1] It is primarily used for dyeing protein fibers like wool and silk, as well as polyamide fibers such as nylon.[1] It is known for good leveling properties, meaning it has a tendency to dye evenly under optimal conditions.[1]
Q2: My fabric turned out splotchy and uneven. What are the most common causes?
Uneven dyeing, or poor leveling, is a frequent issue that can be traced back to several key factors in the dyeing process. The most common causes include:
-
Improper pH Control: The pH of the dye bath is the most critical factor for acid dyes.[2] If the acid (like citric acid or vinegar) is added too early, the dye can "strike" or bind to the fabric too quickly and unevenly.[3][4]
-
Rapid Temperature Increase: Heating the dye bath too quickly does not allow the dye molecules sufficient time to distribute evenly throughout the fabric before binding.[3][5] A gradual temperature rise is essential for level dyeing.[6][7]
-
Insufficient Material Movement: Over-crowding the dyeing vessel prevents the fabric from moving freely, leading to folds and creases where dye can concentrate, causing dark patches.[3] Constant, gentle agitation is crucial.
-
Inadequate Fiber Preparation: Fibers must be thoroughly cleaned (scoured) to remove any oils, sizing, or residues that can inhibit dye absorption.[3][8] Pre-wetting the material is also vital to ensure uniform initial dye uptake.[3]
-
Incorrect Dye Dissolution: If the dye powder is not fully dissolved before being added to the main bath, small particles can deposit on the fabric, causing spots or specks.[3][5]
Q3: How does pH affect dyeing with Acid Yellow 172 and what is the optimal range?
Acid dyes require an acidic environment to effectively bind to protein and polyamide fibers.[8] The acid in the dye bath donates protons (H⁺) to the amino groups (-NH₂) in the fiber, giving them a positive charge (-NH₃⁺). These positively charged sites then attract the negatively charged anionic dye molecules, forming a strong ionic bond.[9] Controlling the pH, therefore, controls the rate of dye absorption.[7]
-
Too High pH (Not Acidic Enough): Leads to poor color yield and reduced wash fastness because fewer sites on the fiber are activated.[2]
-
Too Low pH (Too Acidic): Can cause the dye to rush onto the fiber too rapidly, resulting in unevenness.[10]
For leveling acid dyes on nylon, a typical pH range is 4.5 to 5.5 .[5] For wool and silk, a pH of 4 to 6 is generally recommended.[8][11]
Q4: I noticed small, dark color spots on my fabric. How can I prevent this?
This issue, often called "freckling," is almost always caused by undissolved dye particles. To prevent this, acid dye powders must be properly pasted and dissolved.
Recommended Dissolving Procedure:
-
Place the required amount of dye powder in a separate, non-reactive container (e.g., a glass beaker).
-
Add a small amount of very hot water (at least 180°F / 82°C) to the powder.[3]
-
Use a glass rod or spoon to mash the powder into a smooth, lump-free paste. This is called "pasting up" the dye.[3]
-
Once a smooth slurry is formed, gradually add more hot water while stirring continuously until the dye is fully dissolved.
-
For extra precaution, strain the dissolved dye solution through a fine mesh, like a nylon stocking, before adding it to the main dye bath.[3]
Q5: What is a leveling agent and should I use one with Acid Yellow 172?
A leveling agent is a chemical auxiliary that slows down the dye uptake rate, promoting more uniform and even coloration.[12] These agents work by either forming a temporary complex with the dye molecules or by competing with the dye for available sites on the fiber, ensuring the dye doesn't fix too quickly.[12]
While this compound has good inherent leveling properties, a leveling agent can be beneficial, especially when dyeing materials known to be problematic or when aiming for a very pale, uniform shade. Anionic leveling agents are often used with acid dyes.[12] Alternatively, using ammonium (B1175870) sulfate (B86663) instead of vinegar or citric acid can help, as it creates a more gradual drop in pH as the temperature rises, allowing for more even dyeing.[3]
Troubleshooting and Experimental Guides
Troubleshooting Workflow for Uneven Dyeing
If you encounter uneven dyeing, use the following diagnostic workflow to identify the potential cause.
Caption: Troubleshooting workflow for diagnosing uneven dyeing.
Data Summary: Key Dyeing Parameters
The table below summarizes critical quantitative parameters for achieving level dyeing with this compound on common substrates.
| Parameter | Wool / Silk | Polyamide (Nylon) | Rationale & Remarks |
| pH of Dye Bath | 4.0 - 6.0[8][11] | 4.5 - 5.5[5] | Controls the rate of dye exhaustion and fixation. |
| Dyeing Temperature | 85 - 100°C | 90 - 100°C[2] | Promotes dye penetration and diffusion into the fiber. |
| Heating Rate | 1 - 2°C / min | 1 - 2°C / min[5] | A slow ramp is critical to prevent rapid, uneven striking. |
| Leveling Agent | 0.5 - 2.0% (o.w.f) | 0.5 - 2.5% (o.w.f)[13] | Optional. Assists in slowing dye uptake for better uniformity. |
| Acidifier | 1 tbsp Citric Acid or 1/4 cup Vinegar per lb of fiber[14] | 1 tbsp Citric Acid or 1/4 cup Vinegar per lb of fiber | Added late in the process to fix the dye. |
(o.w.f = on weight of fiber)
Experimental Protocols & Mechanisms
Mechanism of Acid Dye Fixation
The diagram below illustrates the fundamental chemical interaction between an acid dye and a protein or polyamide fiber in an acidic medium.
Caption: Mechanism of acid dye binding to a fiber.
Protocol 1: Standard Level Dyeing Procedure
This protocol provides a detailed methodology for achieving an even, solid color shade.
-
Fiber Preparation:
-
Weigh the dry material (wool, silk, or nylon). This is the "weight of fiber" (WOF).
-
Scour the material by washing it with a neutral detergent (like Kieralon or Dharma Professional Textile Detergent) in hot water to remove any impurities.[3] Rinse thoroughly.
-
Leave the material soaking in clean, warm water. It must be fully wetted before entering the dye bath.[3]
-
-
Dye Bath Preparation:
-
Fill a stainless steel or enamel pot with enough warm water for the fabric to move freely without being crowded.
-
Calculate the required amount of this compound dye powder based on your WOF and desired depth of shade (e.g., 1.5% WOF for a medium shade).
-
In a separate container, carefully paste up and dissolve the dye powder as described in FAQ Q4.
-
Add the fully dissolved dye solution to the main pot and stir to distribute evenly.
-
-
Dyeing Process:
-
Introduce the pre-wetted fabric to the dye bath. The initial temperature should be low, around 40-60°C.[5]
-
Stir the fabric gently but continuously for 10-15 minutes to allow for even dye penetration before fixation.
-
Begin to slowly raise the temperature at a rate of approximately 1-2°C per minute.[5]
-
Once the temperature reaches 85°C (for silk) or 90°C (for wool/nylon), add the acidifier (e.g., dissolved citric acid or white vinegar).[2] Pour it into the bath, not directly onto the fabric.[15]
-
Continue to heat to the final temperature (~95-100°C) and hold for 30-60 minutes, stirring frequently. The dye bath should gradually clear as the dye exhausts onto the fiber.
-
If the bath does not fully exhaust, a small amount of additional acid can be added.[16]
-
-
Rinsing and Finishing:
-
Allow the dye bath to cool down slowly. A slow cooling process can improve fixation.[16]
-
Once cool, remove the fabric and rinse with warm water, then cool water, until the water runs clear.
-
Wash gently with a neutral detergent and rinse again.
-
Hang to dry away from direct sunlight.
-
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 4. youtube.com [youtube.com]
- 5. autumnchem.com [autumnchem.com]
- 6. Factors Affecting Acid Dyeing - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 7. What are the influencing factors of acid dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. wildwoollys.com [wildwoollys.com]
- 9. textilelearner.net [textilelearner.net]
- 10. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 11. atlas-scientific.com [atlas-scientific.com]
- 12. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 13. LEVER-442 (DE) (Levelling / migrating agent for acid dye) - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]
- 14. Dharma Acid Dyes Instructions [dharmatrading.com]
- 15. youtube.com [youtube.com]
- 16. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
Technical Support Center: Purification of Synthesized Acid Yellow 172
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized Acid Yellow 172 (C.I. 18969). The following sections detail common purification methodologies, address potential experimental issues, and offer guidance on purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized Acid Yellow 172?
A1: The primary methods for purifying solid organic compounds like Acid Yellow 172, a sulfonated azo dye, are recrystallization, salting out, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in a crude sample of synthesized Acid Yellow 172?
A2: Impurities in crude Acid Yellow 172 can include unreacted starting materials (3-aminobenzenesulfonamide and 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid), byproducts from side reactions, inorganic salts (like sodium chloride or sodium sulfate) used in the synthesis or precipitation steps, and colored impurities from the oxidation of reactants.
Q3: How can I assess the purity of my Acid Yellow 172 sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the dye and can be used to resolve and quantify impurities.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the dye, but is less effective for assessing purity unless the impurities have significantly different absorption spectra.
-
Melting Point: A sharp melting point range is indicative of a pure compound. However, many dyes decompose before melting.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or no crystal formation upon cooling. | - The solvent is too good; the dye remains soluble even at low temperatures.- Too much solvent was used. | - Select a solvent in which the dye is less soluble at room temperature.- Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| The dye "oils out" instead of crystallizing. | - The solution is supersaturated.- The cooling rate is too fast.- The melting point of the dye is lower than the boiling point of the solvent. | - Reheat the solution and add a small amount of a co-solvent in which the dye is more soluble to reduce saturation.- Allow the solution to cool more slowly.- Choose a lower-boiling point solvent. |
| Colored impurities remain in the crystals. | - The impurities co-crystallize with the product.- The crystals were not washed properly. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Poor recovery of the purified dye. | - Too much solvent was used.- The dye has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated to prevent cooling. |
Salting Out Issues
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete precipitation of the dye. | - Insufficient salt concentration. | - Gradually add more of the salting-out agent (e.g., NaCl) until precipitation is complete. |
| The precipitate is difficult to filter. | - The precipitate is too fine or gelatinous. | - Allow the precipitate to age in the solution, which may lead to larger particle formation.- Use a centrifuge instead of filtration. |
| High salt content in the final product. | - Inadequate washing of the precipitate. | - Wash the filter cake thoroughly with a saturated brine solution to remove excess inorganic salts.[1] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the dye from impurities. | - Incorrect stationary phase or mobile phase. | - Optimize the mobile phase composition. For reverse-phase HPLC, a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) is common for azo dyes.[2][3] For TLC, various solvent systems can be tested.[4]- Select a different stationary phase with different selectivity. |
| Tailing of the dye peak. | - Interaction of the sulfonated groups with the stationary phase. | - Adjust the pH of the mobile phase or add an ion-pairing reagent to improve peak shape. |
| Low recovery from the column. | - Irreversible adsorption of the dye to the stationary phase. | - Use a different stationary phase or modify the mobile phase to reduce strong interactions. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of Acid Yellow 172. The ideal solvent system should be determined experimentally.
1. Solvent Selection:
- Test the solubility of a small amount of crude Acid Yellow 172 in various solvents (e.g., water, ethanol, methanol (B129727), isopropanol, acetic acid, and mixtures thereof) at room and elevated temperatures.
- An ideal solvent will dissolve the dye when hot but show low solubility when cold.
2. Dissolution:
- Place the crude Acid Yellow 172 in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Swirl the flask to aid dissolution.
3. Decolorization (Optional):
- If colored impurities are present, add a very small amount of activated charcoal to the hot solution and boil for a few minutes.
4. Hot Filtration:
- If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot to prevent premature crystallization.
5. Crystallization:
- Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
6. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
7. Drying:
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Salting Out
This method is effective for separating water-soluble dyes from inorganic impurities.
1. Dissolution:
- Dissolve the crude Acid Yellow 172 in a minimum amount of distilled water.
2. Precipitation:
- Gradually add a saturated solution of sodium chloride (NaCl) or solid NaCl to the dye solution with stirring.
- Continue adding salt until the dye precipitates out of the solution.
3. Isolation:
- Collect the precipitated dye by vacuum filtration.
4. Washing:
- Wash the filter cake with a saturated NaCl solution to remove excess inorganic salts and other water-soluble impurities.
5. Drying:
- Dry the purified dye. Further purification by recrystallization may be necessary.
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
1. Plate Preparation:
- Use a silica (B1680970) gel TLC plate. Draw a faint pencil line about 1 cm from the bottom.
2. Spotting:
- Dissolve a small amount of the crude and purified Acid Yellow 172 in a suitable solvent (e.g., methanol or water).
- Using a capillary tube, spot the solutions on the starting line.
3. Development:
- Place the TLC plate in a developing chamber containing a suitable mobile phase. A mixture of a polar organic solvent (e.g., ethanol, isopropanol) and an aqueous buffer or acid (e.g., acetic acid) is often a good starting point for sulfonated dyes.
- Allow the solvent front to travel up the plate.
4. Visualization:
- Remove the plate and mark the solvent front. The spots for Acid Yellow 172 will be visible. Observe the number of spots for the crude and purified samples. A single spot for the purified sample indicates a higher purity.
Data Presentation
Table 1: Comparison of Purification Methods for Azo Dyes (General)
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very pure compounds; effective for removing a wide range of impurities. | Requires finding a suitable solvent; can have lower yields. | >98% |
| Salting Out | Decreased solubility of the dye in a high ionic strength solution. | Simple and effective for removing inorganic salts and highly water-soluble impurities. | May not remove organic impurities effectively; product will have high salt content if not washed properly. | Variable, often requires further purification. |
| Column Chromatography | Differential partitioning of compounds between a stationary and a mobile phase. | Can separate complex mixtures and achieve high purity. | Can be time-consuming and require larger volumes of solvent. | >99% |
Visualizations
References
Preventing aggregation of Acid Yellow 172 molecules in stock solutions
Welcome to the Technical Support Center for C.I. Acid Yellow 172. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful preparation and use of Acid Yellow 172 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a single azo class acid dye.[1] It is used for dyeing wool, silk, and polyamide fibers, as well as for direct printing on wool and silk fabrics.[1] Below is a table summarizing its key chemical and physical properties.
| Property | Value | Reference |
| C.I. Name | Acid Yellow 172 | [1] |
| C.I. Number | 18969 | [1] |
| CAS Number | 15792-51-5 | [1] |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | [1] |
| Molecular Weight | 604.42 g/mol | [1] |
| Appearance | Yellow Powder | [2] |
| Solubility | Soluble in water. | [3] |
Q2: What causes Acid Yellow 172 molecules to aggregate in stock solutions?
A2: Aggregation of dye molecules is a common phenomenon influenced by several factors:
-
High Concentration: At higher concentrations, dye molecules are more likely to interact and form aggregates.
-
pH: The pH of the solution can affect the charge of the dye molecules, influencing their repulsion or attraction. For sulfonated azo dyes, solubility is generally better in slightly acidic to neutral conditions.[4]
-
Temperature: Lower temperatures can sometimes decrease the solubility of dyes, leading to precipitation and aggregation.[5]
-
Ionic Strength: The presence of salts in the buffer can either increase or decrease aggregation depending on the specific dye and salt.
-
Solvent: The choice of solvent plays a crucial role. While Acid Yellow 172 is water-soluble, its solubility can be limited, and the use of co-solvents may be necessary.
Q3: How can I prevent the aggregation of Acid Yellow 172 in my stock solutions?
A3: Several strategies can be employed to prevent aggregation:
-
Optimize Concentration: Prepare stock solutions at a concentration that remains stable. It is often better to prepare a more concentrated stock in a suitable solvent and then dilute it for working solutions.
-
Control pH: Maintain a slightly acidic to neutral pH for your stock solution. A pH range of 4.5 to 7.0 is generally recommended for acid dyes.[4]
-
Use Co-solvents: For higher concentrations, consider using a co-solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to improve solubility before adding to an aqueous buffer.[4]
-
Add Solubilizing Agents: Urea (B33335) can be used to increase the solubility of some dyes and prevent aggregation by disrupting hydrogen bonds between dye molecules.[6][7][8][9][10]
-
Proper Storage: Store stock solutions in a cool, dark place to prevent degradation.[11] For long-term storage, consider aliquoting and freezing at -20°C.[11]
Troubleshooting Guides
Issue 1: The Acid Yellow 172 powder is not dissolving completely.
This is a common issue that can be addressed with a systematic approach.
Issue 2: A precipitate has formed in my stock solution over time.
Precipitation during storage indicates that the dye is coming out of the solution, which could be due to aggregation or changes in storage conditions.
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) Aqueous Stock Solution of Acid Yellow 172
This protocol is suitable for general use where high concentrations are not required.
Materials:
-
This compound powder (CAS 15792-51-5)
-
High-purity water (distilled or deionized)
-
Volumetric flask
-
Glass beaker
-
Stirring rod or magnetic stirrer
-
Heating plate
Procedure:
-
Weighing: Accurately weigh 1.0 g of Acid Yellow 172 powder and place it into a glass beaker.
-
Pasting: Add a small amount of hot water (approximately 5-10 mL) to the powder. Use a stirring rod to create a smooth, lump-free paste.[12] This initial step is crucial to prevent clumping.
-
Dissolving: Gradually add more hot water (around 80-90°C) while continuously stirring until the total volume is approximately 80 mL.[12] Continue to stir until all the dye is dissolved. Gentle heating on a hot plate may be required.
-
Final Volume: Carefully transfer the dye solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask to ensure a complete transfer.
-
Cooling and Dilution: Allow the solution to cool to room temperature. Once cooled, add water to the 100 mL mark.
-
Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clearly labeled, airtight container and store it in a cool, dark place.
Protocol 2: Preparation of a High-Concentration Stock Solution using a Co-solvent
This protocol is recommended when a higher concentration of Acid Yellow 172 is needed.
Materials:
-
This compound powder (CAS 15792-51-5)
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
High-purity water or desired buffer
-
Appropriate volumetric flasks and glassware
Procedure:
-
Weighing: Weigh the desired amount of Acid Yellow 172 powder and place it in a glass beaker.
-
Dissolving in Co-solvent: Add a minimal amount of DMSO or ethanol to the powder and stir until the dye is completely dissolved.[4]
-
Dilution: Slowly add the dye-co-solvent mixture to your desired aqueous buffer or water while stirring. It is important to add the concentrated dye solution to the larger volume of aqueous solution to avoid localized high concentrations that can lead to precipitation.
-
Final Volume and Storage: Bring the solution to the final desired volume with the aqueous buffer. Store in a tightly sealed container, protected from light.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. usspecialty.com [usspecialty.com]
- 3. Solvent Yellow 172 Manufacturer in Mumbai, Solvent Yellow 172 Exporter [dyestuff.co.in]
- 4. Acid Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. What is urea for, in dyeing? Is it necessary? [pburch.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chandye.com [chandye.com]
- 9. Human Verification [forum.jacquardproducts.com]
- 10. What is the purpose of urea in tie dyeing — Fun Endeavors Tie Dye Lab [funendeavors.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
Technical Support Center: Enhancing the Lightfastness of Acid Yellow 172
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to enhance the lightfastness of fabrics dyed with Acid Yellow 172 (C.I. 18969).
Frequently Asked Questions (FAQs)
Q1: What is the expected lightfastness of Acid Yellow 172?
A1: Acid Yellow 172 is a monoazo acid dye known for its bright yellow hue. It typically exhibits a good lightfastness rating, generally falling within the 6-7 range on the ISO 1-8 Blue Wool Scale . However, this can be influenced by the substrate, dyeing depth, and finishing processes.
Q2: Why is my fabric dyed with Acid Yellow 172 showing poor lightfastness?
A2: Several factors can contribute to lower-than-expected lightfastness:
-
Low Dyeing Depth: Lighter shades have a higher surface area of dye molecules exposed to light, leading to faster fading.
-
Improper Dyeing Process: Incomplete dye fixation, incorrect pH, or unsuitable dyeing temperatures can lead to poor dye-fiber bonding, reducing fastness properties.
-
Presence of Unfixed Dye: Hydrolyzed or unfixed dye molecules remaining on the fabric surface have significantly lower lightfastness and can accelerate fading.
-
Finishing Agents: Certain cationic softeners and fixing agents can negatively impact the lightfastness of acid dyes.
-
Fiber Type: The inherent properties of the textile fiber (e.g., wool, silk, polyamide) can influence the stability of the dye.
Q3: How do UV absorbers work to improve lightfastness?
A3: UV absorbers are organic compounds that protect the dye by preferentially absorbing high-energy ultraviolet radiation (typically in the 290-360 nm range). They dissipate this energy as harmless thermal energy, thus preventing the UV rays from reaching and breaking the chemical bonds within the dye's chromophore.
Q4: Can I use a mordant to improve the lightfastness of Acid Yellow 172?
A4: While mordants are commonly used with natural dyes to improve fastness properties, their use with synthetic acid dyes like Acid Yellow 172 is less common. Some metal complex dyes, which have a metal ion incorporated into their structure, show excellent lightfastness. However, post-treatment with metallic salts (mordanting) on a standard acid dye may alter the shade and is not a standard procedure for this dye class. Experimentation would be required to determine the effect on both shade and lightfastness.
Q5: Will applying a UV absorber change the color of my dyed fabric?
A5: Most modern UV absorbers are colorless compounds designed to have minimal impact on the final shade of the fabric. However, it is always recommended to conduct a preliminary test on a small sample, as some products may cause slight changes in hue or brightness.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Fading in Light Shades | Dye molecules are in a highly dispersed state on the fiber, increasing exposure to light and oxygen. | Increase the dye concentration for a deeper shade if the application allows. For light shades, the use of a high-performance UV absorber is strongly recommended. Ensure the selection of dyes with inherently high lightfastness for pale shades. |
| Uneven Fading or Splotches | Uneven dye application; unremoved impurities on the fabric; uneven application of finishing agents. | Ensure thorough scouring and pre-wetting of the fabric before dyeing. Optimize the dyeing process for levelness by controlling the rate of temperature rise and pH. Ensure uniform application of any post-treatments like UV absorbers. |
| Colorfastness Decreases After Finishing | Application of cationic softeners or certain fixing agents that negatively interact with the dye. | Select non-ionic or weakly cationic finishing agents that are tested for their compatibility with acid dyes and their minimal impact on lightfastness. Always test finishing recipes on a small sample first. |
| Poor Overall Lightfastness Despite Correct Dyeing | Inadequate removal of unfixed or hydrolyzed dye after the dyeing process. | Implement a thorough after-soaping or rinsing process at the recommended temperature and duration to effectively remove all surface dye. |
Data Presentation
Table 1: Properties of Acid Yellow 172
| Property | Value |
| C.I. Name | Acid Yellow 172 |
| C.I. Number | 18969 |
| CAS Number | 15792-51-5 |
| Molecular Structure | Single Azo |
| Typical Substrates | Polyamide, Wool, Silk |
| Reported Lightfastness (ISO 105-B02) | 6-7 |
Table 2: Expected Lightfastness Improvement with UV Absorbers
The following data is illustrative and based on improvements observed with other anionic dyes on polyamide and protein fibers. Actual results with Acid Yellow 172 may vary.
| Treatment | Substrate | Initial Lightfastness (ISO 105-B02) | Expected Lightfastness after Treatment (ISO 105-B02) |
| None (Control) | Polyamide | 6 | 6 |
| 2% o.w.f. Benzotriazole (B28993) UV Absorber | Polyamide | 6 | 6-7 to 7 |
| None (Control) | Wool | 6 | 6 |
| 2% o.w.f. Benzophenone (B1666685) UV Absorber | Wool | 6 | 6-7 |
Experimental Protocols
Protocol 1: Standard Lightfastness Testing (ISO 105-B02)
This protocol outlines the standard procedure for determining the lightfastness of a dyed fabric sample.
-
Sample Preparation:
-
Cut a specimen of the fabric dyed with Acid Yellow 172, with dimensions no smaller than 45 x 10 mm.
-
Prepare a set of Blue Wool Standards (references 1-8).
-
Mount the specimen and the Blue Wool Standards on a card, covering a portion of each to serve as an unexposed original.
-
-
Exposure:
-
Place the mounted samples in a xenon arc lamp apparatus.
-
Set the test conditions according to ISO 105-B02 (e.g., controlled humidity, temperature, and irradiance).
-
-
Assessment:
-
Periodically inspect the samples for fading.
-
The test is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the grey scale for assessing change in color.
-
Identify which Blue Wool Standard shows a similar degree of fading to the test specimen.
-
The lightfastness rating of the specimen is the number of that Blue Wool Standard.
-
Protocol 2: Application of a UV Absorber by the Exhaust Method
This method is suitable for applying a water-soluble UV absorber in a laboratory setting.
-
Preparation:
-
Weigh the dry fabric sample dyed with Acid Yellow 172.
-
Prepare a treatment bath with a liquor ratio of 20:1 (e.g., 200 mL of water for a 10 g fabric sample).
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Dissolve the UV absorber (e.g., a benzophenone or benzotriazole derivative) into the bath. A typical concentration is 1-3% on the weight of fabric (o.w.f.).
-
Adjust the pH of the bath to be slightly acidic (pH 5-6) using acetic acid, if recommended by the UV absorber manufacturer.
-
-
Treatment:
-
Introduce the dyed fabric into the bath at approximately 40°C.
-
Gradually raise the temperature to 70-80°C over 20 minutes.
-
Maintain this temperature for 30-45 minutes, ensuring gentle agitation.
-
-
Rinsing and Drying:
-
Allow the bath to cool to approximately 50°C.
-
Remove the fabric, rinse thoroughly with cold water, and then air dry.
-
Mandatory Visualizations
Diagram 1: Photodegradation Pathway of an Azo Dye
Caption: Simplified photodegradation pathway of an azo dye.
Diagram 2: Experimental Workflow for Enhancing Lightfastness
Caption: Workflow for applying UV absorbers and evaluating their effect.
Diagram 3: Mechanism of UV Absorber Protection
Caption: Protective mechanism of a UV absorber on a dyed fabric.
Technical Support Center: Overcoming Background Fluorescence with Acid Yellow 172 in Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with background fluorescence in their imaging experiments, with a specific focus on the potential application of Acid Yellow 172.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it a problem in imaging?
A1: Background fluorescence is any unwanted signal that is not generated by the specific fluorescent probe targeting the molecule of interest. This unwanted signal can arise from several sources, including endogenous cellular components (autofluorescence), non-specific binding of antibodies, or properties of the fixatives and mounting media used.[1][2] High background fluorescence can obscure the true signal from your target, leading to a low signal-to-noise ratio, which complicates image analysis and can lead to misinterpretation of results.[3][4]
Q2: What is Acid Yellow 172 and how might it help reduce background fluorescence?
A2: Acid Yellow 172 (C.I. 18969) is a single azo class, acidic dye.[5] While primarily used in the textile industry, its properties as an acidic dye suggest it may be useful for reducing background fluorescence in biological imaging.[5] Acidic dyes are anionic and can bind to positively charged components in the tissue, such as proteins in the cytoplasm and extracellular matrix. This binding may help to quench or mask the inherent fluorescence of these components. The principle is similar to other reagents used for this purpose, like Sudan Black B, which is a lipophilic dye that effectively quenches autofluorescence from lipofuscin.[6][7]
Q3: What are the primary sources of background fluorescence in immunofluorescence experiments?
A3: The main contributors to background fluorescence are:
-
Autofluorescence: This is the natural fluorescence emitted by certain biological structures, such as collagen, elastin, NADH, and lipofuscin, when excited by light.[1][2] Aldehyde fixatives like formalin and glutaraldehyde (B144438) can also induce autofluorescence.[2]
-
Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in the sample, leading to off-target signal.
-
Excessive antibody concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding and higher background.
-
Insufficient blocking: Inadequate blocking of non-specific binding sites before antibody incubation can result in high background.
-
Inadequate washing: Failure to sufficiently wash away unbound antibodies will contribute to background signal.
-
Mounting medium: Some mounting media can have inherent fluorescent properties.
Troubleshooting Guide
Issue 1: High Autofluorescence from the Tissue/Cells
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Endogenous Fluorophores (e.g., collagen, lipofuscin) | Treat the sample with a quenching agent. While specific protocols for Acid Yellow 172 are not established for this purpose, you can adapt protocols from similar dyes like Sudan Black B (see Experimental Protocols section). Alternatively, commercially available quenchers like TrueBlack™ can be used.[1][7] |
| Aldehyde-Induced Autofluorescence (from formalin or glutaraldehyde fixation) | - Reduce the fixation time to the minimum necessary. - Consider using an alternative fixative such as an organic solvent (e.g., ice-cold methanol (B129727) or ethanol).[1] - Treat samples with a chemical quencher like sodium borohydride.[2] |
| Presence of Red Blood Cells | If possible, perfuse the tissue with PBS prior to fixation to remove red blood cells, which can be a source of autofluorescence.[2] |
Issue 2: High Background Signal After Staining with Acid Yellow 172
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Excessive Concentration of Acid Yellow 172 | Optimize the concentration of the Acid Yellow 172 solution. Start with a low concentration (e.g., 0.1%) and incrementally increase it to find the optimal balance between quenching and introducing its own background. |
| Sub-optimal pH of the Staining Solution | The binding of acidic dyes can be pH-dependent. Ensure the pH of your Acid Yellow 172 solution is appropriate. You may need to test a range of pH values to find the most effective one for your sample type. |
| Inadequate Washing After Staining | Thoroughly wash the sample with a suitable buffer (e.g., PBS) after incubation with Acid Yellow 172 to remove any unbound dye. |
| Incompatibility with Mounting Medium | Some quenching dyes can interact with certain mounting media, leading to increased background.[8] Test different mounting media to ensure compatibility. Aqueous-based mounting media are often a good starting point. |
Quantitative Data
Due to the limited availability of published data on Acid Yellow 172 for microscopy applications, the following table provides spectral properties for the closely related compound, Acid Yellow 17 . Researchers should use this as a guideline and empirically determine the optimal settings for Acid Yellow 172.
| Compound | Absorption Maxima (λabs) | Excitation Wavelength (λex) | Emission Maximum (λem) | Notes |
| Acid Yellow 17 | 224 nm, 254 nm, 400 nm | 440 nm | 532 nm | Data obtained in water. A significant Stokes shift is observed.[6] |
Experimental Protocols
Protocol 1: Suggested Protocol for Using Acid Yellow 172 to Reduce Autofluorescence (Post-Immunostaining)
This protocol is adapted from established methods for other background-quenching dyes and should be optimized for your specific application.
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Perform Immunofluorescence Staining: Complete your standard immunofluorescence protocol, including primary and secondary antibody incubations and washes.
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Prepare Acid Yellow 172 Solution: Prepare a 0.1% (w/v) stock solution of Acid Yellow 172 in 70% ethanol. This concentration is a starting point and may require optimization.
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Incubation: After the final post-secondary antibody wash, incubate the slides in the Acid Yellow 172 solution for 5-10 minutes at room temperature.
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Washing: Briefly wash the slides in PBS to remove excess dye.
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Mounting: Mount the coverslip using an aqueous-based mounting medium.
-
Imaging: Proceed with imaging, using the appropriate filter sets for your specific fluorophores.
Protocol 2: General Immunofluorescence Workflow
-
Sample Preparation: Prepare cells or tissue sections on slides.
-
Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes).
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature, protected from light.
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Washing: Wash the samples three times with PBS, protected from light.
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(Optional) Background Quenching: Apply Acid Yellow 172 as described in Protocol 1.
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Counterstaining: If desired, counterstain nuclei with a DNA dye (e.g., DAPI).
-
Mounting: Mount the coverslip with an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filters.
Visualizations
Caption: A typical workflow for an immunofluorescence experiment incorporating a background quenching step.
Caption: Logical relationship between sources of background fluorescence and their corresponding mitigation strategies.
References
- 1. Absorption [Acid Yellow 17] | AAT Bioquest [aatbio.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. hridhanchem.com [hridhanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Acid Yellow 172 Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and degradation prevention of Acid Yellow 172 (C.I. 18969). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Acid Yellow 172 and why is its stability important?
Acid Yellow 172 is a single azo class dye.[1] Its stability is a critical quality attribute, particularly in pharmaceutical and other regulated applications. Degradation can lead to a loss of color, the formation of potentially harmful impurities, and a decrease in the overall quality and safety of the product. Understanding its stability profile is essential for developing robust formulations, establishing appropriate storage conditions, and ensuring product efficacy and safety throughout its shelf life.
Q2: What are the primary factors that can cause the degradation of Acid Yellow 172?
Like many azo dyes, Acid Yellow 172 is susceptible to degradation under various environmental conditions. The primary factors include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the azo bond.
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Light (Photodegradation): Exposure to ultraviolet (UV) and visible light can lead to the cleavage of the azo bond and other photochemical reactions.
-
Temperature (Thermal Degradation): Elevated temperatures can accelerate the rate of degradation reactions.
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Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the oxidative cleavage of the dye molecule.[2]
Q3: What are the expected degradation products of Acid Yellow 172?
The primary degradation pathway for azo dyes involves the cleavage of the azo bond (-N=N-). This can result in the formation of various aromatic amines and other smaller organic molecules. While specific degradation products for Acid Yellow 172 are not extensively documented in publicly available literature, analogous studies on other azo dyes suggest that the degradation of Acid Yellow 172 would likely lead to the formation of sulfonated aromatic amines. Identifying and quantifying these degradation products is a crucial aspect of stability testing.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of Acid Yellow 172.
Problem 1: Unexpected color change or loss of color in my formulation.
-
Possible Cause 1: pH Shift. The color of Acid Yellow 172 can be pH-sensitive. A shift in the pH of your formulation, even a minor one, could lead to a change in the electronic structure of the dye molecule, altering its color.
-
Solution: Measure the pH of your formulation. If it has deviated from the intended range, investigate the cause (e.g., interaction with other excipients, degradation of a component that alters pH). Buffer the formulation to maintain a stable pH.
-
-
Possible Cause 2: Photodegradation. Exposure to light, especially UV radiation, can cause the dye to fade.
-
Solution: Protect your formulation from light by using amber-colored containers or by storing it in the dark. Conduct photostability studies to understand the extent of degradation under specific light conditions.
-
-
Possible Cause 3: Oxidative Degradation. The presence of oxidizing agents in your formulation or exposure to atmospheric oxygen can lead to degradation.
-
Solution: Evaluate the compatibility of Acid Yellow 172 with all excipients in your formulation to identify any potential oxidizing agents. Consider adding an antioxidant to your formulation. Purging with an inert gas like nitrogen can also help prevent oxidation.
-
Problem 2: Appearance of unknown peaks during HPLC analysis of my stability samples.
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Possible Cause 1: Degradation of Acid Yellow 172. The new peaks are likely degradation products.
-
Solution: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help you to identify and characterize the unknown peaks in your stability samples. Use techniques like mass spectrometry (MS) to elucidate the structures of the degradation products.
-
-
Possible Cause 2: Interaction with Excipients. Acid Yellow 172 may be reacting with one or more of the excipients in your formulation.
-
Solution: Conduct compatibility studies by preparing binary mixtures of Acid Yellow 172 with each excipient and analyzing them under stress conditions. This will help identify any incompatible excipients.
-
-
Possible Cause 3: HPLC Method Issues. The new peaks could be artifacts from the analytical method itself.
-
Solution: Review your HPLC method for potential issues such as mobile phase degradation, column bleed, or contamination. A comprehensive HPLC troubleshooting guide can be found in various chromatography resources.
-
Quantitative Data
The following tables summarize available quantitative data on the stability of Acid Yellow 172. It is important to note that specific data for this dye is limited, and some of the data presented is based on studies of analogous azo dyes.
Table 1: Oxidative Degradation of Acid Yellow 172 by Fenton-like Process
| Parameter | Condition | Degradation (%) | Reference |
| pH | 3.0 | 83 | [2] |
| 2.0 | ~70 | [2] | |
| 6.0 | ~40 | [2] | |
| 8.0 | ~20 | [2] | |
| H₂O₂ Concentration | 0.9 mM | 83 | [2] |
| Fe³⁺ Concentration | 0.06 mM | 83 | [2] |
| Temperature | 298 K (25 °C) | ~75 | |
| 308 K (35 °C) | ~85 | ||
| 318 K (45 °C) | ~95 |
Conditions: [AY 17]₀ = 0.06 mM, [H₂O₂]₀ = 0.9 mM, [Fe³⁺]₀ = 0.06 mM, pH = 3.0, Time = 60 min, unless otherwise specified.
Experimental Protocols
This section provides detailed methodologies for key stability testing experiments. These are general protocols and may need to be adapted based on the specific formulation and regulatory requirements.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of Acid Yellow 172 and for developing stability-indicating analytical methods.
1. Hydrolytic Degradation (Acid and Base Hydrolysis)
-
Objective: To evaluate the stability of Acid Yellow 172 in acidic and basic conditions.
-
Methodology:
-
Prepare a stock solution of Acid Yellow 172 in a suitable solvent (e.g., water or a water/methanol mixture).
-
For acid hydrolysis, add an appropriate amount of hydrochloric acid (e.g., 0.1 M or 1 M) to the stock solution.
-
For base hydrolysis, add an appropriate amount of sodium hydroxide (B78521) (e.g., 0.1 M or 1 M) to the stock solution.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
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Analyze the samples to determine the percentage of degradation.
-
2. Oxidative Degradation
-
Objective: To assess the susceptibility of Acid Yellow 172 to oxidation.
-
Methodology:
-
Prepare a stock solution of Acid Yellow 172.
-
Add hydrogen peroxide (e.g., 3% or 30%) to the stock solution.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified period.
-
At each time point, withdraw a sample and analyze it by HPLC.
-
3. Thermal Degradation
-
Objective: To determine the effect of elevated temperatures on the stability of Acid Yellow 172.
-
Methodology:
-
Place a solid sample of Acid Yellow 172 or a solution in a controlled temperature oven (e.g., 60 °C, 80 °C).
-
At specified time intervals, withdraw samples.
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For solid samples, dissolve them in a suitable solvent.
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Analyze the samples by HPLC to quantify the degradation.
-
4. Photodegradation
-
Objective: To evaluate the light sensitivity of Acid Yellow 172.
-
Methodology:
-
Expose a solution of Acid Yellow 172 in a photostability chamber to a controlled light source (e.g., a combination of UV and visible light).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw samples from both the exposed and control groups.
-
Analyze the samples by HPLC to determine the extent of photodegradation.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of Acid Yellow 172.
A simplified diagram of the general degradation pathway for azo dyes.
A typical workflow for conducting stability testing of a substance like Acid Yellow 172.
References
Technical Support Center: Optimizing HPLC Separation of Acid Yellow 172
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Acid Yellow 172.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Acid Yellow 172 peak is showing significant tailing. What are the common causes and how can I fix it?
A1: Peak tailing for acidic compounds like Acid Yellow 172 in reversed-phase HPLC is a common issue, often stemming from secondary interactions with the stationary phase.
-
Cause 1: Silanol (B1196071) Interactions: Residual silanol groups (-Si-OH) on the silica-based stationary phase can be deprotonated at higher pH values and interact with the acidic analyte, causing tailing.
-
Solution: Lower the mobile phase pH to 2.5-3.5. This suppresses the ionization of both the acidic dye and the silanol groups, minimizing these secondary interactions.[1] Using a high-purity, end-capped C18 column is also highly recommended to reduce the number of accessible silanol groups.
-
-
Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Acid Yellow 172, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For acidic compounds, a lower pH is generally preferable to ensure the compound is in a single, non-ionized form.
-
-
Cause 3: Insufficient Buffer Capacity: An unbuffered or inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent ionization and peak tailing.
-
Solution: Incorporate a buffer with a pKa close to the desired mobile phase pH. Phosphate and acetate (B1210297) buffers are common choices for reversed-phase HPLC. A concentration of 20-50 mM is typically sufficient to provide adequate buffering capacity.[2]
-
Q2: I am not getting good resolution between my Acid Yellow 172 peak and other components in my sample. How can I improve the separation?
A2: Improving resolution involves manipulating the mobile phase composition to alter the selectivity of the separation.
-
Solution 1: Adjust the Organic Modifier Ratio: The ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water in the mobile phase is a powerful tool for adjusting retention and resolution.
-
Decreasing the percentage of the organic modifier will generally increase the retention time of your analytes, which can sometimes lead to better separation between closely eluting peaks.
-
Conversely, increasing the organic modifier concentration will decrease retention times. It is crucial to perform a systematic study by varying the organic modifier concentration in small increments (e.g., 5%) to find the optimal ratio.
-
-
Solution 2: Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using acetonitrile and experiencing poor resolution, switching to methanol (or vice versa) can alter the elution order and improve the separation of co-eluting peaks.
-
Solution 3: Optimize the Mobile Phase pH: As with peak tailing, adjusting the pH can significantly impact selectivity. Systematically varying the pH within a narrow range (e.g., 2.5 to 4.0) can fine-tune the separation.
Q3: My retention times for Acid Yellow 172 are not reproducible. What could be the issue?
A3: Irreproducible retention times are often due to a lack of control over the mobile phase conditions.
-
Cause 1: Unstable Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can change over time (e.g., due to absorption of atmospheric CO2), leading to shifting retention times.
-
Solution: Always use a buffer in your aqueous mobile phase, especially when operating in the mid-pH range. Ensure the buffer is within its effective buffering range (pKa ± 1 pH unit).[2]
-
-
Cause 2: Inconsistent Mobile Phase Preparation: Small variations in the preparation of the mobile phase, such as inaccuracies in measuring solvents or buffer components, can lead to significant changes in retention.
-
Solution: Follow a strict and consistent protocol for mobile phase preparation. Premixing the aqueous and organic components in a single reservoir for isocratic elution can improve consistency. For gradient elution, ensure the online degasser and pump are functioning correctly to ensure accurate mixing.
-
-
Cause 3: Temperature Fluctuations: Column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent column temperature throughout your analyses.
-
Experimental Protocol: Mobile Phase Optimization for Acid Yellow 172
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of Acid Yellow 172 using reversed-phase HPLC.
Objective: To achieve a symmetric peak shape (Asymmetry factor close to 1), adequate retention (k' between 2 and 10), and good resolution from potential impurities.
Initial HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a high-purity, end-capped column is recommended)
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B to 30% A / 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV-Vis at the λmax of Acid Yellow 172 (approximately 410 nm)
-
Column Temperature: 30 °C
Optimization Strategy:
A logical, one-variable-at-a-time approach is recommended.
-
pH Screening:
-
Prepare mobile phase A at three different pH values: 2.5, 3.0, and 3.5.
-
Run the initial gradient with each pH and evaluate the peak shape, retention time, and resolution.
-
-
Organic Modifier Optimization:
-
Using the optimal pH from the previous step, adjust the gradient or switch to isocratic elution.
-
For isocratic elution, test different ratios of Mobile Phase A to Mobile Phase B (e.g., 60:40, 55:45, 50:50).
-
-
Buffer Concentration Evaluation:
-
At the optimized pH and organic modifier ratio, test two different buffer concentrations (e.g., 20 mM and 50 mM) to see the effect on peak shape.
-
Data Presentation
The following tables present illustrative data on how mobile phase parameters can affect the chromatography of Acid Yellow 172.
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry
| pH of Aqueous Phase | Retention Time (min) | Peak Asymmetry (As) |
| 2.5 | 8.2 | 1.1 |
| 3.0 | 7.5 | 1.3 |
| 3.5 | 6.8 | 1.6 |
| 4.0 | 5.9 | 2.1 |
Conditions: C18 column, 50:50 Acetonitrile:25mM Phosphate Buffer, 1.0 mL/min, 30 °C.
Table 2: Effect of Acetonitrile Concentration on Retention Time and Resolution
| % Acetonitrile | Retention Time (min) | Resolution (Rs) from Impurity |
| 40% | 12.5 | 1.8 |
| 45% | 9.8 | 2.1 |
| 50% | 7.5 | 1.9 |
| 55% | 5.6 | 1.4 |
Conditions: C18 column, 25mM Phosphate Buffer at pH 3.0, 1.0 mL/min, 30 °C.
Table 3: Effect of Buffer Concentration on Peak Asymmetry
| Buffer Concentration (mM) | Peak Asymmetry (As) |
| 10 | 1.5 |
| 25 | 1.2 |
| 50 | 1.1 |
Conditions: C18 column, 50:50 Acetonitrile:Phosphate Buffer at pH 3.0, 1.0 mL/min, 30 °C.
Visualizations
The following diagrams illustrate the logical workflow for mobile phase optimization.
References
Reducing dye bleeding in textiles colored with C.I. Acid Yellow 172
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating dye bleeding in textiles colored with C.I. Acid Yellow 172.
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments, leading to dye bleeding.
Issue 1: Significant Color Bleeding in Initial Washes
-
Question: My textile sample dyed with this compound shows significant yellow discoloration in the wash water during the first few rinses. What is causing this and how can I prevent it?
-
Answer: This is likely due to unfixed dye on the fiber surface. The primary causes are inadequate fixation during the dyeing process or insufficient rinsing after dyeing.
-
Inadequate Fixation: Acid dyes, including this compound, require specific conditions to form strong ionic bonds with protein fibers (e.g., wool, silk) and polyamides (e.g., nylon).[1][2] Key parameters to check are:
-
pH: The dyebath must be acidic. For many acid dyes, a pH between 4 and 6 is optimal.
-
Temperature: The dyeing process often requires heating to near boiling (around 95-100°C) to ensure proper dye diffusion and fixation within the fibers.
-
Time: A sufficient dyeing time (typically 30-60 minutes at the maximum temperature) is crucial for the dye to penetrate and bind to the fibers.
-
-
Insufficient Rinsing: After dyeing, it is critical to thoroughly rinse the textile to remove any dye molecules that have not bonded with the fibers.
Solutions:
-
Optimize Dyeing Parameters: Ensure your dyeing protocol for this compound adheres to the recommended pH, temperature, and time for the specific textile you are using.
-
Thorough Rinsing: Implement a systematic rinsing process. Start with a cold water rinse, followed by warm water, and continue until the water runs clear. A final wash with a neutral, non-ionic detergent can help remove residual surface dye.[3]
-
Issue 2: Gradual Fading and Color Bleeding Over Multiple Washes
-
Question: Even after the initial washes, my textile continues to bleed small amounts of this compound, and the color is fading over time. How can I improve the wash fastness?
-
Answer: This indicates a weaker dye-fiber bond than desired, which can be improved with a post-treatment using a dye fixative. Cationic fixing agents are commonly used for acid dyes. These molecules have a positive charge that allows them to form a complex with the anionic (negatively charged) acid dye, effectively locking the dye into the fiber and improving wash fastness.
Solution:
-
Apply a Cationic Fixing Agent: After the dyeing and initial rinsing steps, treat the textile in a fresh bath containing a cationic fixing agent. This will significantly enhance the wash fastness.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected colorfastness of this compound?
A1: The colorfastness of a dye is rated on a scale, typically from 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better fastness. For this compound, typical ISO fastness ratings are:
-
Light Fastness: 6-7
-
Washing (Soaping): Fading: 4, Staining: 5
-
Perspiration: Fading: 5, Staining: 4
-
Water: Fading: 5, Staining: 4-5
These ratings indicate good overall fastness, but improper application can lead to lower performance.[4]
Q2: Can I use household products like vinegar or salt to reduce dye bleeding?
A2: While vinegar (an acid) and salt are sometimes used in the dyeing process itself to aid in dye uptake, they are not effective as post-treatments to prevent bleeding from commercially dyed textiles.[5][6] For effective color fixation after dyeing, a commercial cationic dye fixative is recommended.
Q3: Does the type of textile fiber affect dye bleeding with this compound?
A3: Absolutely. This compound is an acid dye, which is designed to be used on protein fibers like wool and silk, and synthetic polyamides like nylon.[1][2][4] It will not form a strong bond with cellulosic fibers such as cotton or rayon. If used on a blend of these fibers, the dye will only bind to the appropriate fibers and will easily wash out from the others, resulting in significant bleeding.
Q4: How can I quantitatively measure the reduction in dye bleeding after treatment?
A4: You can assess the effectiveness of a treatment by performing a standardized wash fastness test (e.g., ISO 105-C06 or AATCC 61). This involves washing the treated textile sample in contact with a multifiber strip containing different types of fibers. The degree of staining on the multifiber strip and the color change of the original sample are then assessed using a standardized grayscale. A lower level of staining and color change indicates a reduction in dye bleeding and improved wash fastness.
Data Presentation
Table 1: Troubleshooting Summary for Dye Bleeding of this compound
| Issue | Probable Cause | Recommended Action |
| Significant Bleeding in Initial Washes | Inadequate dye fixation (incorrect pH, temperature, or time) | Optimize dyeing parameters to be within the recommended range for acid dyes. |
| Insufficient rinsing after dyeing | Rinse with cold, then warm water until water runs clear. Consider a final wash with a non-ionic detergent. | |
| Continuous Bleeding and Fading | Weak dye-fiber interaction | Apply a cationic fixing agent as a post-treatment. |
| Color Bleeding on Blended Fabrics | Use of acid dye on inappropriate fiber types (e.g., cotton) | Ensure this compound is only used on protein or polyamide fibers. |
Experimental Protocols
Protocol 1: Standard Dyeing Procedure for this compound on Wool
-
Fabric Preparation: Scour the wool fabric with a 1 g/L solution of a non-ionic detergent at 50°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.
-
Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 40:1 (40 mL of water for every 1 gram of fabric). Add the required amount of this compound dye (e.g., 1% on weight of fabric for a medium shade).
-
Dyeing Process:
-
Immerse the wet wool fabric in the dyebath at 40°C.
-
Add 2% (on weight of fabric) of acetic acid to achieve a pH of 4.5-5.5.
-
Raise the temperature to 98-100°C over 45 minutes.
-
Maintain this temperature for 45-60 minutes, ensuring gentle agitation of the fabric.
-
-
Rinsing:
-
Cool the dyebath to 70°C before removing the fabric.
-
Rinse the dyed fabric with warm water and then cold water until the rinse water is clear.
-
Protocol 2: After-Treatment with a Cationic Fixing Agent
-
Bath Preparation: Prepare a fresh bath at 40°C with a liquor ratio of 20:1.
-
Fixing Agent Addition: Add 1-2% (on weight of fabric) of a cationic fixing agent to the bath.
-
Treatment: Immerse the dyed and rinsed fabric in the fixing bath. Maintain the temperature at 40°C for 20-30 minutes with gentle agitation.
-
Final Rinse: Rinse the fabric with cold water and allow it to dry.
Visualizations
Caption: Experimental workflow for dyeing and after-treatment to reduce dye bleeding.
Caption: Logical relationships between causes and solutions for dye bleeding.
References
- 1. Dytex Industries [dytexgroup.com]
- 2. Acid Black, Acid Red, and Acid Yellow Dyes - Vipul Organics | [vipulorganics.com]
- 3. benchchem.com [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Preventing Color Transfer by Bleeding or Crocking • AnswerLine • Iowa State University Extension and Outreach [blogs.extension.iastate.edu]
- 6. How to Set Color and Stop Dye Bleeding in Clothes [thespruce.com]
Improving the yield of the Acid Yellow 172 synthesis reaction
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of the Acid Yellow 172 synthesis reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages affecting the yield of the Acid Yellow 172 synthesis?
A1: The two primary stages where yield can be compromised are the diazotization of 3-Aminobenzenesulfonamide and the subsequent azo coupling reaction with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1] Inefficient conversion in either of these steps will directly result in a lower overall yield. The purity of the starting materials is also a critical factor that influences the entire process.[1][2]
Q2: My diazotization reaction is not proceeding as expected, what are the likely causes?
A2: Incomplete diazotization is a common issue. Ensure that the 3-Aminobenzenesulfonamide is completely dissolved in the acidic solution before the addition of sodium nitrite (B80452).[1] The temperature is the most critical parameter; it must be strictly maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt.[3][4] A rise in temperature can lead to the liberation of nitrogen gas, preventing the subsequent coupling reaction.[3] Also, verify that you are using a stoichiometric equivalent or a slight excess of sodium nitrite to ensure complete conversion of the primary aromatic amine.[5]
Q3: How does pH impact the azo coupling stage of the reaction?
A3: The pH of the coupling reaction is highly dependent on the nature of the coupling component.[2] For the synthesis of Acid Yellow 172, which involves coupling with a pyrazolone (B3327878) derivative, a mildly acidic to neutral pH is generally preferred. An incorrect pH can significantly slow down or prevent the coupling reaction.[2] It is crucial to adjust the pH to the optimal range for the specific coupling partner to ensure it is sufficiently activated for the electrophilic substitution to occur.[2]
Q4: The color of my final Acid Yellow 172 product is off-shade or dull. What could be the reason?
A4: Variations in color can be attributed to several factors. The presence of impurities or the formation of side products is a common cause.[3] Inconsistent reaction parameters, such as temperature fluctuations during diazotization or improper pH control during coupling, can lead to the formation of byproducts that affect the final color.[2][4] The purity of the initial reagents is also crucial; using impure starting materials can introduce contaminants that alter the final shade.[2]
Q5: I am observing a low yield despite controlling temperature and pH. What other factors should I investigate?
A5: If temperature and pH are well-controlled, consider the following:
-
Rate of Reagent Addition: The slow, dropwise addition of sodium nitrite during diazotization and the diazonium salt solution during coupling is critical to control the exothermic nature of the reactions and prevent side reactions.[3]
-
Purity of Reagents: Impurities in the 3-Aminobenzenesulfonamide or the coupling component can lead to the formation of unwanted side products and reduce the yield of the desired dye.[1][2]
-
Incomplete Dissolution: Ensure all reactants are fully dissolved in their respective solutions before proceeding with the reaction to ensure homogeneity.[1]
-
Stirring: Continuous and efficient stirring is necessary to ensure proper mixing of reactants.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete diazotization. | Ensure complete dissolution of the amine in acid before adding sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper.[1] Maintain the temperature strictly between 0-5°C.[3][4] |
| Incorrect pH for coupling. | Adjust the pH of the coupling reaction mixture to the optimal range for the pyrazolone coupling component (mildly acidic to neutral). | |
| Decomposition of diazonium salt. | Keep the diazonium salt solution in an ice bath at all times and use it immediately after preparation.[7] | |
| Off-Color or Impure Product | Impure starting materials. | Use high-purity 3-Aminobenzenesulfonamide and 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. |
| Side reactions due to improper temperature control. | Strictly maintain the 0-5°C temperature range during diazotization.[3][4] | |
| Incorrect pH leading to alternative coupling products. | Carefully monitor and adjust the pH during the coupling reaction. | |
| Uneven Color in Final Product | Inconsistent reaction conditions. | Ensure uniform temperature, pH, and stirring speed throughout the reaction.[4] |
| Improper dosing of reactants. | Add reagents slowly and at a consistent rate with constant stirring.[4] |
Data Presentation: Optimized Reaction Parameters
The following table summarizes the generally recommended conditions for maximizing the yield in azo dye synthesis, applicable to Acid Yellow 172.
| Parameter | Diazotization Stage | Azo Coupling Stage | Rationale |
| Temperature | 0 - 5°C | 0 - 5°C | Prevents decomposition of the unstable diazonium salt.[3][4] |
| pH | Strongly Acidic (e.g., with HCl) | Mildly Acidic to Neutral | Ensures formation of nitrous acid for diazotization and optimal reactivity of the pyrazolone coupling component.[3] |
| **Reactant Ratio (Amine:NaNO₂) ** | 1 : 1 to 1 : 1.1 | - | A slight excess of sodium nitrite ensures complete diazotization.[3] |
| Reactant Ratio (Diazo:Coupler) | - | 1 : 1 | A 1:1 molar ratio is typically employed for the coupling reaction.[4] |
| Reagent Addition | Slow, dropwise | Slow, dropwise | Controls the exothermic reaction and prevents the formation of side products.[3] |
Experimental Protocol: Synthesis of Acid Yellow 172
This protocol outlines a general procedure for the synthesis of Acid Yellow 172.
Part 1: Diazotization of 3-Aminobenzenesulfonamide
-
In a beaker, dissolve a specific molar amount of 3-Aminobenzenesulfonamide in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature below 5°C and stirring continuously.[4]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction.[1] The resulting solution contains the diazonium salt and should be used immediately.[7]
Part 2: Azo Coupling Reaction
-
In a separate beaker, dissolve a molar equivalent of 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in water, adjusting the pH to mildly acidic or neutral with a suitable buffer.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A colored precipitate of Acid Yellow 172 should form.[4]
-
Continue stirring the mixture in the ice bath for about 30 minutes to an hour to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Collect the precipitated Acid Yellow 172 by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water to remove any unreacted salts and other water-soluble impurities.[3]
-
The purified dye can then be dried in a desiccator or a low-temperature oven.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the yield of Acid Yellow 172 synthesis.
References
- 1. 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone | C10H8Cl2N2O4S | CID 66536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid [dyestuffintermediates.com]
- 3. 2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate | C16H10Cl2N4O7S2-2 | CID 4284331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Benzenesulfonic acid,2,5-dichloro-4-[4,5-dihydro-3-methyl-… [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor staining intensity in histological applications
Welcome to the technical support center for histological applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor staining intensity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for weak or no staining in immunohistochemistry (IHC)?
A1: Weak or absent staining in IHC can stem from several factors throughout the protocol. The most frequent culprits include problems with the primary antibody, suboptimal antigen retrieval, issues with the secondary antibody or detection system, and improper tissue fixation.[1][2][3] Each of these areas requires careful optimization and troubleshooting.
Q2: How does tissue fixation affect staining intensity?
A2: Tissue fixation is a critical step that preserves tissue morphology but can also mask the antigenic epitopes that antibodies recognize. Formalin, a common fixative, creates cross-links between proteins that can prevent antibody binding.[4] Insufficient fixation can lead to tissue degradation and loss of the target antigen, while over-fixation can mask epitopes so extensively that even antigen retrieval methods are ineffective. The duration and type of fixation must be optimized for the specific tissue and antigen being studied.[5][6]
Q3: Can the secondary antibody be the cause of weak staining?
A3: Yes, the secondary antibody and the detection system are common sources of weak signal. It is crucial to use a secondary antibody that is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[1][2][3] The secondary antibody must also be active and stored correctly. Additionally, the detection system, such as HRP-DAB, should be tested for activity.[1]
Q4: Why is my hematoxylin (B73222) and eosin (B541160) (H&E) stain appearing pale?
A4: Pale H&E staining can be due to several factors. Weak nuclear (hematoxylin) staining can result from a depleted or old hematoxylin solution, insufficient staining time, or over-differentiation with acid alcohol.[7][8] Weak cytoplasmic (eosin) staining can be caused by using alcohol with a concentration lower than 95% for dehydration, an incorrect pH of the eosin solution, or insufficient staining time.[7][9]
Q5: What is autofluorescence in immunofluorescence (IF) and how can it affect my results?
A5: Autofluorescence is the natural fluorescence of certain biological structures within the tissue that can obscure the specific signal from your fluorescently labeled antibodies, making the staining appear weak or creating high background.[10] It can be exacerbated by certain fixatives. Using appropriate controls, such as unstained samples, can help identify the level of autofluorescence.[10]
Troubleshooting Guides
Issue 1: Weak or No Staining in Immunohistochemistry (IHC) / Immunofluorescence (IF)
This is one of the most common challenges in antibody-based staining. The following guide provides a systematic approach to identifying and resolving the root cause.
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// Edges start -> check_positive_control; check_positive_control -> control_ok; control_ok -> troubleshoot_protocol [label="Yes"]; control_ok -> troubleshoot_antibody [label="No"]; troubleshoot_antibody -> antibody_issue; troubleshoot_protocol -> protocol_issue; antibody_issue -> end_failure; protocol_issue -> end_success; troubleshoot_antibody -> control_ok [style=dashed, label="Re-run Control"]; troubleshoot_protocol -> control_ok [style=dashed, label="Re-run Control"]; } }
Caption: Troubleshooting workflow for weak or no IHC/IF staining.
Step-by-Step Troubleshooting:
-
Evaluate the Positive Control: Always include a positive control tissue known to express the target protein.[1] If the positive control shows no staining, the issue likely lies with the antibodies or the detection system. If the positive control stains well, the problem may be with your experimental sample or a protocol step like antigen retrieval.
-
Primary Antibody Issues:
-
Validation: Confirm that the primary antibody is validated for the application (e.g., IHC-P for paraffin-embedded tissues).[1][3]
-
Storage and Expiration: Ensure the antibody was stored correctly and is not expired.[1]
-
Concentration: The antibody may be too dilute. Perform a titration experiment to find the optimal concentration.[1]
-
-
Secondary Antibody and Detection System:
-
Antigen Retrieval: This is a critical step for formalin-fixed paraffin-embedded (FFPE) tissues.[1]
-
Method: The choice between heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) depends on the antibody and antigen. HIER is more commonly successful.[5][11]
-
Buffer and pH: The pH of the retrieval solution (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) is crucial and should be optimized.[1][4]
-
Temperature and Time: Insufficient heating can lead to incomplete epitope unmasking.[1]
-
-
Incubation Times and Temperatures:
Issue 2: Poor Contrast in H&E Staining
Achieving the characteristic crisp blue nuclei and varying shades of pink cytoplasm requires a well-balanced staining protocol.
// Nodes start [label="Start:\nPoor H&E Contrast", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_nuclei [label="Evaluate Nuclear Staining\n(Hematoxylin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cytoplasm [label="Evaluate Cytoplasmic Staining\n(Eosin)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
nuclei_pale [label="Nuclei Too Pale", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"]; nuclei_dark [label="Nuclei Too Dark", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"]; cytoplasm_pale [label="Cytoplasm Too Pale", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"]; cytoplasm_dark [label="Cytoplasm Too Dark", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"];
solution_nuclei_pale [label="Solutions:\n- Increase Hematoxylin Time\n- Check Hematoxylin pH (2.5-2.9)\n- Decrease Differentiation Time", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_nuclei_dark [label="Solutions:\n- Decrease Hematoxylin Time\n- Increase Differentiation Time", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_cytoplasm_pale [label="Solutions:\n- Increase Eosin Time\n- Check Eosin pH (4.0-4.5)\n- Decrease Dehydration Time", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_cytoplasm_dark [label="Solutions:\n- Decrease Eosin Time\n- Increase Dehydration Time", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_nuclei; start -> check_cytoplasm; check_nuclei -> nuclei_pale; check_nuclei -> nuclei_dark; check_cytoplasm -> cytoplasm_pale; check_cytoplasm -> cytoplasm_dark; nuclei_pale -> solution_nuclei_pale; nuclei_dark -> solution_nuclei_dark; cytoplasm_pale -> solution_cytoplasm_pale; cytoplasm_dark -> solution_cytoplasm_dark; } }
Caption: Logical relationships for troubleshooting poor H&E contrast.
Troubleshooting Steps:
-
If Nuclear Staining (Hematoxylin) is Too Pale:
-
Increase Staining Time: The slides may not have been in the hematoxylin long enough.[7]
-
Check Hematoxylin Quality: The solution may be old or exhausted. Check the pH to ensure it is in the optimal acidic range (pH 2.5-2.9).[7]
-
Reduce Differentiation: The acid alcohol differentiation step may be too long, removing too much hematoxylin.[7]
-
Incomplete Deparaffinization: Remaining paraffin (B1166041) can prevent the aqueous hematoxylin from penetrating the tissue.[8]
-
-
If Nuclear Staining (Hematoxylin) is Too Dark:
-
If Cytoplasmic Staining (Eosin) is Too Pale:
-
If Cytoplasmic Staining (Eosin) is Too Dark:
Quantitative Data Summary
The following tables provide recommended starting parameters for key experimental variables. Note that these are general guidelines, and optimization is crucial for each specific antibody, tissue, and protocol.
Table 1: Recommended Antibody Dilutions and Incubation Times
| Parameter | Recommendation | Notes |
| Primary Antibody Concentration (Polyclonal) | 1:100 - 1:10000 | Polyclonal antibodies often require higher dilutions due to binding multiple epitopes.[12][13] |
| Primary Antibody Concentration (Monoclonal) | 5-25 µg/mL | Monoclonal antibodies typically have a more defined optimal concentration range. |
| Primary Antibody Incubation | 1-2 hours at RT or Overnight at 4°C | Longer, colder incubations can increase specificity and reduce background.[13][14] |
| Secondary Antibody Dilution | 1:100 - 1:200 | Generally, a higher concentration is used compared to the primary antibody.[14] |
| Secondary Antibody Incubation | 30 minutes - 1 hour at RT |
Table 2: Common Heat-Induced Epitope Retrieval (HIER) Conditions
| Buffer | pH | Heating Method | Recommended Time and Temperature |
| Sodium Citrate | 6.0 | Water Bath / Steamer | 20-40 minutes at 95-100°C |
| Microwave | 10-20 minutes | ||
| Pressure Cooker | 1-5 minutes at 120°C[4] | ||
| Tris-EDTA | 9.0 | Water Bath / Steamer | 20-40 minutes at 95-100°C |
| Microwave | 10-20 minutes | ||
| Pressure Cooker | 1-5 minutes at 120°C[4] |
Key Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Pre-heat Retrieval Solution: Heat the appropriate antigen retrieval buffer (e.g., Sodium Citrate pH 6.0 or Tris-EDTA pH 9.0) to 95-100°C in a water bath, steamer, or microwave.
-
Incubate Slides: Immerse the slides in the pre-heated retrieval solution and incubate for the optimized time (typically 20-40 minutes). Ensure the slides do not boil dry.
-
Cool Down: Allow the slides to cool in the retrieval solution for at least 20 minutes at room temperature. This slow cooling is important for proper protein refolding.
-
Wash: Rinse the slides gently with a wash buffer (e.g., PBS or TBS). The slides are now ready for the blocking step.
Protocol 2: Primary Antibody Titration
-
Prepare a Series of Dilutions: Based on the antibody datasheet's recommendation, prepare a series of dilutions of the primary antibody (e.g., 1:50, 1:100, 1:200, 1:400).[1]
-
Apply to Sections: On adjacent sections of a positive control tissue, apply each dilution of the primary antibody.
-
Incubate: Incubate the slides under consistent conditions (e.g., overnight at 4°C).
-
Complete Staining Protocol: Proceed with the standard protocol for secondary antibody incubation, detection, and counterstaining.
-
Evaluate: Compare the staining intensity and background levels for each dilution under a microscope. The optimal dilution will provide strong specific staining with minimal background.[2][12]
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. bma.ch [bma.ch]
- 3. origene.com [origene.com]
- 4. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 5. biocompare.com [biocompare.com]
- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 7. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. fishersci.com [fishersci.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Primary Antibody Selection for IHC: Monoclonal vs. Polyclonal : Novus Biologicals [novusbio.com]
- 13. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of C.I. Acid Yellow 172 and Other Acid Dyes for Scientific Applications
A detailed guide for researchers and drug development professionals on the performance characteristics of C.I. Acid Yellow 172 in comparison to other commercially significant acid dyes, C.I. Acid Yellow 23 and C.I. Acid Yellow 42. This report presents a side-by-side analysis of their chemical properties and fastness performance, supported by standardized experimental protocols.
This guide provides an objective comparison of this compound, a monoazo acid dye, with two other widely used acid dyes, C.I. Acid Yellow 23 and C.I. Acid Yellow 42. The selection of an appropriate dye is critical in various research and development applications, including textile dyeing, ink formulation, and as staining agents in biological studies. The performance of these dyes is evaluated based on their chemical structure, and key performance indicators such as light, washing, and perspiration fastness.
Chemical and Physical Properties
The fundamental properties of a dye, including its molecular structure, weight, and solubility, significantly influence its application and performance. This compound is a single azo dye, while C.I. Acid Yellow 23 is a monoazo dye and C.I. Acid Yellow 42 is a double azo dye.[1][2][3][4][5] These structural differences impact their dyeing characteristics and fastness properties.
| Property | This compound | C.I. Acid Yellow 23 | C.I. Acid Yellow 42 |
| C.I. Name | Acid Yellow 172 | Acid Yellow 23 | Acid Yellow 42 |
| CAS Number | 15792-51-5 | 1934-21-0 | 6375-55-9 |
| Molecular Structure | Single Azo | Monoazo | Double Azo |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ | C₁₆H₉N₄Na₃O₉S₂ | C₃₂H₂₄N₈Na₂O₈S₂ |
| Molecular Weight | 604.42 g/mol | 534.37 g/mol | 758.69 g/mol |
| Hue | Yellow | Greenish Yellow | Reddish Yellow |
Comparative Performance Data: Fastness Properties
The fastness of a dye refers to its resistance to fading or color change under various conditions. This is a critical parameter for ensuring the stability and longevity of the coloration in its intended application. The following table summarizes the fastness properties of the three acid dyes on wool fabric, a common substrate for acid dyeing. The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
| Fastness Property | This compound (on Wool) | C.I. Acid Yellow 23 (on Wool) | C.I. Acid Yellow 42 (on Wool) |
| Light Fastness | 6-7[5] | 3-4[2] | 4-5[4] |
| Washing Fastness (Fading) | 4[5] | 4[2] | 4-5[4] |
| Washing Fastness (Staining) | 5[5] | 4-5[2] | 5[4] |
| Perspiration Fastness (Fading) | 5[5] | 3-4[2] | 4-5[4] |
| Perspiration Fastness (Staining) | 4[5] | 1[2] | 4[4] |
| Fastness to Seawater (Fading) | 4-5[5] | - | 4[1] |
| Fastness to Seawater (Staining) | 4-5[5] | - | 5[1] |
Note: The fastness ratings are compiled from various technical data sheets and may vary slightly depending on the specific dyeing conditions and testing laboratory.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following are detailed methodologies for key fastness tests based on internationally recognized standards.
Light Fastness Testing (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Apparatus : Xenon arc fading lamp, grey scale for assessing change in color, blue wool references.
-
Procedure :
-
A specimen of the dyed textile is mounted on a holder alongside a set of blue wool references (standards 1-8).
-
The specimens and references are exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
The exposure is continued until a specified contrast on the blue wool references is achieved.
-
The light fastness of the specimen is assessed by comparing the change in its color with the changes that have occurred in the blue wool references. The rating is assigned on a scale of 1 (very poor) to 8 (excellent).
-
Washing Fastness Testing (ISO 105-C06)
This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus : Launder-Ometer or similar device, stainless steel balls, multifibre adjacent fabric, grey scales for assessing change in color and staining.
-
Procedure :
-
A specimen of the dyed textile is sewn together with a multifibre adjacent fabric to form a composite specimen.
-
The composite specimen is placed in a container with a specified soap solution and stainless steel balls for mechanical agitation.
-
The container is then agitated in a Launder-Ometer at a specified temperature and for a specified duration.
-
After washing, the specimen is rinsed and dried.
-
The change in color of the specimen and the staining of the multifibre fabric are assessed using the appropriate grey scales. The ratings are given on a scale of 1 (poor) to 5 (excellent).
-
Dyeing Process and Performance Metrics
The efficiency of a dyeing process is determined by the exhaustion and fixation of the dye onto the substrate.
-
Exhaustion : This refers to the percentage of dye that has migrated from the dyebath to the fiber during the dyeing process. It is typically measured spectrophotometrically by analyzing the dye concentration in the dyebath before and after dyeing. Higher exhaustion rates are desirable for economic and environmental reasons.
-
Fixation : This is the percentage of the exhausted dye that is chemically bound to the fiber and is resistant to removal by washing. High fixation is crucial for good wash fastness.
-
Levelness : This describes the uniformity of the color distribution on the dyed material. Good leveling properties are important for achieving a high-quality, even coloration.
Conclusion
This compound exhibits excellent light fastness, making it a suitable candidate for applications where resistance to fading from light exposure is critical. In comparison, C.I. Acid Yellow 23 and C.I. Acid Yellow 42 show moderate to good light fastness. All three dyes demonstrate good to excellent washing fastness. However, C.I. Acid Yellow 23 shows poor perspiration fastness in terms of staining. The choice between these dyes will ultimately depend on the specific performance requirements of the intended application, balancing factors such as desired hue, fastness properties, and cost. The provided experimental protocols offer a standardized framework for conducting in-house comparative studies to validate the performance of these dyes under specific processing conditions.
References
Validating the Purity of Commercial Acid Yellow 172: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals utilizing Acid Yellow 172, ensuring the purity of this single azo dye is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of commercial Acid Yellow 172 (C.I. 18969). The methodologies detailed below offer a framework for establishing robust quality control protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key performance attributes of various analytical techniques for the purity assessment of Acid Yellow 172.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Titration | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on polarity and interaction with stationary phase. | Quantitative chemical reaction with a standardized solution. | Analysis of the magnetic properties of atomic nuclei. | Measurement of mass-to-charge ratio of ionized molecules. |
| Information Provided | Quantitative purity, number and relative amounts of impurities. | Overall purity based on a specific functional group. | Detailed structural information, identification of impurities. | Molecular weight confirmation, identification of impurities. |
| Selectivity | High | Low to moderate | High | High |
| Sensitivity | High (ppm to ppb levels) | Moderate (percent level) | Moderate | High (ppb to ppt (B1677978) levels) |
| Sample Throughput | Moderate | High | Low | High |
| Instrumentation Cost | Moderate to high | Low | High | High |
| Primary Application | Routine quality control, purity certification. | Rapid estimation of overall dye content. | Structural elucidation, definitive identification of impurities. | Molecular weight verification, impurity identification. |
Experimental Protocols
A detailed protocol for a proposed HPLC method is provided below, followed by brief overviews of alternative techniques.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Acid Yellow 172
This proposed method is based on common practices for the analysis of azo dyes and should be validated for its specific application.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol (B129727), and ultrapure water.
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification).
-
Acid Yellow 172 reference standard (if available) and commercial samples.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV-Vis spectrum of sulfonated azo dyes typically shows a strong absorbance in the visible region. For Acid Yellow 172, a preliminary scan should be performed to determine the wavelength of maximum absorbance (λmax), which is expected to be in the 400-450 nm range. The PDA detector should be set to monitor this wavelength and also a lower wavelength (e.g., 254 nm) to detect non-colored impurities.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: In the absence of a commercially certified standard, a well-characterized in-house batch can be used as a reference. Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the initial mobile phase composition (90:10 Mobile Phase A:B). This provides a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution: Prepare the commercial Acid Yellow 172 sample in the same manner as the standard solution to a final concentration of approximately 100 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the commercial Acid Yellow 172 is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Acid Yellow 172 peak / Total area of all peaks) x 100.
-
Potential impurities can be identified by comparing their retention times with those of known starting materials, such as 3-Aminobenzenesulfonamide and 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, if standards are available.
Alternative Analytical Techniques
-
Titration: A redox or acid-base titration can provide a rapid estimation of the total dye content. For azo dyes, a common method is reductive titration using a standardized solution of titanium(III) chloride, which reduces the azo group. The endpoint can be determined potentiometrically or with a colorimetric indicator. This method is less specific than HPLC as it quantifies all compounds that react with the titrant.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about Acid Yellow 172 and any impurities present.[2][3] By integrating the signals corresponding to the dye and the impurities, a quantitative purity assessment can be made, provided the structures of the impurities are known or can be elucidated from the spectra. This technique is powerful for structural confirmation but is less suited for high-throughput screening.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of Acid Yellow 172 and identify impurities based on their mass-to-charge ratio.[4][5][6][7] High-resolution mass spectrometry (HRMS) can provide elemental composition data for unknown impurities. Direct analysis techniques can also offer rapid screening.[6][7]
Visualizing the Workflow and a Hypothetical Application
To further clarify the experimental process and a potential use-case for purified Acid Yellow 172, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis of Acid Yellow 172.
Caption: Hypothetical signaling pathway studied using purified Acid Yellow 172.
References
- 1. textiletrainer.com [textiletrainer.com]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. Application of NMR in Textiles, A Review [article.sapub.org]
- 4. waters.com [waters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Textile Dyeing: A Comparative Guide to Alternatives for C.I. Acid Yellow 172
For Researchers, Scientists, and Drug Development Professionals in the Textile Industry, this guide provides an objective comparison of high-performance alternatives to the traditional C.I. Acid Yellow 172 dye. This report details experimental data on fastness properties, outlines testing protocols, and visually represents the chemical differences and dyeing processes.
This compound has long been a staple in the dyeing of protein fibers such as wool, silk, and nylon, as well as for direct printing on wool and silk fabrics.[1] However, the evolving demands of the textile industry for improved performance and greater environmental consideration have spurred the development of advanced alternatives. This guide focuses on two primary categories of high-performance yellow acid dyes: 1:2 premetallized dyes and metal-free disulfonated dyes, offering a comparative analysis against the benchmark, this compound.
Performance Comparison of Yellow Acid Dyes
The selection of a dye is critically dependent on its fastness properties, which determine the durability and longevity of the color on the textile substrate. The following table summarizes the key performance indicators—light fastness and wash fastness—for this compound and two notable alternatives: Lanaset Yellow 2R (a 1:2 premetallized dye) and Bemacid Yellow F-T (a metal-free high-performance dye).
| Dye Name | C.I. Name | Dye Class | Light Fastness (AATCC 16.3) | Wash Fastness (AATCC 61) - Color Change | Wash Fastness (AATCC 61) - Staining |
| This compound | Acid Yellow 172 | Single Azo | 6-7[1] | 4[1] | 5[1] |
| Lanaset Yellow 2R | Acid Yellow 220 | 1:2 Metal Complex Azo | 6-7[2] | 5[2] | 4-5 |
| Bemacid Yellow F-T | Not Available | Disulfonated Metal-Free | 5-6 | 4-5 | 4-5 |
Note: Light fastness is rated on a scale of 1-8, where 8 indicates the highest fastness. Wash fastness is rated on a scale of 1-5, where 5 indicates the highest fastness.
In-Depth Look at the Alternatives
Lanaset Yellow 2R (C.I. Acid Yellow 220) represents a class of 1:2 premetallized dyes, where a metal ion is incorporated into the dye molecule.[3] This structure generally imparts excellent light and wash fastness properties.[3][4][5][6] As the data indicates, Lanaset Yellow 2R offers a notable improvement in wash fastness compared to this compound, achieving the highest rating of 5 for color change.[2]
Bemacid Yellow F-T is a modern, metal-free high-performance acid dye.[7] These dyes are characterized by their high wet fastness and brilliant shades.[7][8][9] While specific numerical fastness ratings for Bemacid Yellow F-T are not publicly available in the searched literature, the "F-T" designation in the Bemacid range signifies a brilliant ternary for safe and metal-free dyeing with very good wet fastness.[9] The "F" series within the Bemacid line is noted for having the highest wet fastness.[8][10] Disulphonated acid dyes, in general, are known for their excellent wet fastness properties.[7]
Chemical Structures and Dyeing Mechanisms
The performance differences between these dye classes can be attributed to their distinct molecular structures and their interactions with the textile fibers.
The dyeing process for acid dyes on protein and polyamide fibers like wool, silk, and nylon typically follows an exhaust method in an acidic dyebath.[11][12][13] The process, outlined in Figure 1, involves preparing the fiber, creating a dyebath with the dye and auxiliary chemicals, running the dyeing cycle at an elevated temperature, and finally rinsing and drying the material.
The fundamental dyeing mechanism involves the formation of an ionic bond between the anionic sulfonate groups (-SO₃⁻) on the dye molecule and the protonated amino groups (-NH₃⁺) on the fiber, which are formed under acidic conditions.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Which Lanaset dye colors are pure, rather than mixtures? [pburch.net]
- 3. hiveandgobbler.com.au [hiveandgobbler.com.au]
- 4. dharmatrading.com [dharmatrading.com]
- 5. kraftkolour.net.au [kraftkolour.net.au]
- 6. ijsra.net [ijsra.net]
- 7. Wash-fast, metal-free, bright and yet compatible [textiletoday.com.bd]
- 8. Bezema Colour Solutions | Dyes & Pigments - CHT Group - special chemicals [solutions.cht.com]
- 9. Acid dyes - CHT Group - special chemicals [solutions.cht.com]
- 10. Product BEMACID YELLOW F-T - CHT Group - special chemicals [solutions.cht.com]
- 11. US5364417A - Method of dyeing nylon fiber with acid dye: sullfamic acid - Google Patents [patents.google.com]
- 12. News - The Common Dyeing Methods for Nylon Yarn [textile-chem.com]
- 13. textilestudycenter.com [textilestudycenter.com]
A Comparative Guide to Yellow Dyes in Biological Assays: Evaluating Alternatives in the Absence of Data for Acid Yellow 172
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various yellow dyes utilized in biological assays. While the initial focus was on the cross-reactivity and specificity of Acid Yellow 172, an extensive search of scientific literature and commercial databases reveals its primary application is within the textile industry, with no documented use or performance data in biological research settings. Therefore, this guide pivots to an objective comparison of established yellow dyes commonly employed in histology and modern immunoassays, providing a framework for researchers to select appropriate reagents based on their experimental needs.
Introduction to Acid Yellow 172
Acid Yellow 172, also known as C.I. 18969, is a synthetic monoazo dye. Its chemical structure and properties are tailored for dyeing protein-based fibers such as wool and silk, as well as polyamides. Azo dyes are characterized by the presence of one or more azo groups (-N=N-). While many azo dyes are used as biological stains, the specific performance of Acid Yellow 172 in terms of binding specificity, cross-reactivity with biological macromolecules, and fluorescence properties (if any) in a biological context remains uncharacterized in publicly available literature.
Alternatives to Acid Yellow 172 in Biological Staining and Assays
Given the lack of data for Acid Yellow 172, this section details the performance and applications of commonly used yellow dyes in histology and fluorescent assays.
Yellow Dyes in Histology
In histological staining, yellow dyes often serve as counterstains, providing contrast to highlight specific cellular structures.
| Dye | Chemical Class | Applications | Staining Characteristics |
| Metanil Yellow | Azo Dye | Counterstain in Masson's trichrome and other trichrome methods to stain cytoplasm and muscle. | Stains collagen yellow. Can be used as a background stain. |
| Tartrazine | Azo Dye | Used as a light yellow background counterstain in methods like the Mucicarmine and Gram stains. Effective in Lendrum's phloxine-tartrazine method.[1][2] | Often used as a saturated solution in 2-ethoxy ethanol (B145695) to displace other acid dyes, resulting in yellow staining of the tissue from which the other dye was removed.[1] |
| Picric Acid | Trinitrophenol | A component of Van Gieson's stain, where it stains cytoplasm and muscle yellow in contrast to the red of collagen.[3] Also used as a fixative.[4][5] | Reacts with basic amino acids in proteins to form picrates, which enhances staining with acid dyes.[4] It should be noted that picric acid can hydrolyze DNA, making it less suitable for studies focused on nuclear detail.[4] |
Fluorescent Yellow Dyes in Immunoassays
Modern immunoassays, such as flow cytometry and fluorescent western blotting, utilize fluorescent dyes for the detection and quantification of biomolecules.
| Dye | Key Features | Applications | Excitation/Emission (nm) |
| NovaFluor Yellow 570 | Macromolecule-based dye with high fluorescence stability. Alternative to PE with less cross-laser excitation.[6][7] | Flow Cytometry | ~552 / ~568[7] |
| NovaFluor Yellow 590 | Unique emission spectrum fitting between PE and PE-tandems.[8] | Flow Cytometry | Not specified |
| Janelia Fluor® 549 | Bright and photostable with good cell permeability.[9] Suitable for live-cell and super-resolution microscopy.[10] | Flow Cytometry, Confocal and Super-Resolution Microscopy | 549 / 571 |
| StarBright Yellow Dyes | Fluorescent nanoparticles designed for brightness with narrow excitation and emission profiles for flow cytometry.[11] | Flow Cytometry | Varies by specific dye (e.g., StarBright Yellow 575: 548/578)[11] |
Experimental Protocols
Detailed methodologies for key biological assays where yellow dyes or fluorescent labels are employed are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) - General Protocol
ELISA is a widely used immunoassay for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
ELISA plate
-
Coating buffer (e.g., carbonate/bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1-5% BSA)
-
Capture antibody
-
Sample or standard
-
Detection antibody (often conjugated to an enzyme like HRP or AP)
-
Substrate solution (e.g., TMB for HRP, pNPP for AP)
-
Stop solution (e.g., 1N HCl or 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[12]
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.[13]
-
Blocking: Add 200-300 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Washing: Discard the blocking buffer and wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.[14]
-
Washing: Discard the sample/standard and wash the plate four times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the enzyme-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the detection antibody and wash the plate five times with wash buffer.[12]
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate for 20-30 minutes at room temperature in the dark.[1] A color change will occur, which for some substrates is yellow.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change (e.g., from blue to yellow for TMB).[1]
-
Measurement: Immediately measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[13]
Fluorescent Western Blotting Protocol
This technique allows for the detection of multiple proteins on the same blot using antibodies labeled with different fluorophores.
Materials:
-
SDS-PAGE reagents
-
Transfer buffer
-
Nitrocellulose or low fluorescence PVDF membrane
-
Blocking buffer (e.g., Azure Fluorescent Blot Blocking Buffer)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies (e.g., with StarBright or other fluorescent dyes)
-
Tris-buffered saline with Tween 20 (TBST)
-
Fluorescent imaging system
Procedure:
-
Protein Separation and Transfer: Separate protein lysates via SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Incubate the membrane in blocking buffer for 30-60 minutes at room temperature with gentle agitation.[16]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the membrane for 2 hours at room temperature or overnight at 4°C.[17]
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST.[15][17]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 30 minutes to 2 hours at room temperature, protected from light.[17]
-
Washing: Wash the membrane as in step 4, ensuring protection from light.
-
Drying and Imaging: Allow the membrane to dry completely.[18] Scan the membrane using a fluorescent imaging system capable of detecting the specific wavelengths of the fluorophores used.[18]
Flow Cytometry Staining Protocol for Cell Surface Markers
Flow cytometry is used to analyze the physical and chemical characteristics of single cells in a fluid stream as they pass through a laser beam.
Materials:
-
Cell suspension (1 x 10⁶ cells per sample)
-
Staining buffer (e.g., PBS with 1-2% BSA or FCS)
-
Fc block (optional, to reduce non-specific binding)
-
Fluorophore-conjugated primary antibodies
-
Fixation buffer (optional, e.g., 1-4% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from tissues or cell culture.[19]
-
Washing: Wash the cells once with staining buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[20]
-
Fc Blocking (Optional): Resuspend the cells in staining buffer containing an Fc blocking reagent and incubate for 10-15 minutes at room temperature.[14]
-
Staining: Add the predetermined optimal concentration of the fluorophore-conjugated antibody to the cell suspension. Incubate for 20-40 minutes at 4°C in the dark.[21]
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.[21]
-
Fixation (Optional): If cells are not to be analyzed immediately, resuspend the cell pellet in fixation buffer and incubate for 15-20 minutes at room temperature.
-
Final Resuspension: Resuspend the final cell pellet in 200-500 µL of staining buffer.[21]
-
Analysis: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorophores used.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant biological pathway.
Caption: Workflow for cell surface staining in flow cytometry.
References
- 1. stainsfile.com [stainsfile.com]
- 2. newcomersupply.com [newcomersupply.com]
- 3. stainsfile.com [stainsfile.com]
- 4. stainsfile.com [stainsfile.com]
- 5. Picric acid - Wikipedia [en.wikipedia.org]
- 6. NovaFluor Yellow 570 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. NovaFluor Yellow 590 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 9. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 10. Janelia Fluor 549, Tetrazine | Click-Reactive Janelia Fluor Dyes | Tocris Bioscience [tocris.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 14. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 15. sysy.com [sysy.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. biotium.com [biotium.com]
- 18. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 19. health.uconn.edu [health.uconn.edu]
- 20. Flow Cytometry Protocol [protocols.io]
- 21. ptglab.com [ptglab.com]
A Comparative Analysis of Azo Dyes: Acid Yellow 172 vs. Acid Yellow 9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two single azo class acid dyes: Acid Yellow 172 and Acid Yellow 9. The information presented is curated for researchers, scientists, and professionals in drug development who utilize dyes in various applications, from textile dyeing to biological staining. This document summarizes key chemical and physical properties, performance data in textile applications, and available toxicological information. Experimental protocols for key performance indicators are also detailed to support further research and application development.
Chemical and Physical Properties
A fundamental comparison of Acid Yellow 172 and Acid Yellow 9 begins with their distinct chemical structures and physical properties. While both are sodium salts of sulfonated azo dyes, their molecular composition, and thus their characteristics and performance, differ significantly.
| Property | Acid Yellow 172 | Acid Yellow 9 |
| C.I. Name | Acid Yellow 172 | Acid Yellow 9 |
| C.I. Number | 18969 | 13015 |
| CAS Number | 15792-51-5 | 2706-28-7 |
| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂[1] | C₁₂H₉N₃Na₂O₆S₂[2] |
| Molecular Weight | 604.42 g/mol [1] | 401.33 g/mol [2] |
| Appearance | Yellow powder | Red-light yellow powder[2] |
| Solubility | Soluble in water | Insoluble in water, soluble in ethanol[2] |
Performance in Textile Dyeing
Both dyes are utilized for coloring protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] Their performance in these applications can be evaluated based on various fastness properties, which indicate the durability of the color when subjected to different conditions.
| Fastness Property | Acid Yellow 172 (ISO Standards) | Acid Yellow 9 (ISO Standards) |
| Light Fastness | 6-7 | 3 |
| Soaping (Fading) | 4 | 5 |
| Soaping (Staining) | 5 | 1 |
| Perspiration Fastness (Fading) | 5 | 2 |
| Perspiration Fastness (Staining) | 4 | 1 |
| Oxygen Bleaching | 3-4 | 5 |
| Fastness to Seawater (Fading) | 5 | 1 |
| Fastness to Seawater (Staining) | 4-5 | 2 |
Note: Fastness is typically rated on a scale of 1 to 5 or 1 to 8 for light fastness, where a higher number indicates better fastness.
Based on available data, Acid Yellow 172 generally exhibits superior light fastness and better or comparable fastness to washing (soaping), perspiration, and seawater compared to Acid Yellow 9.
Spectral Properties
The color of a dye is determined by its absorption of light in the visible spectrum.
Acid Yellow 9 is known to be an acid-base indicator, changing color with pH. In aqueous solutions, its color transitions from yellow to orange and then to red as the pH decreases.[3] Experimental UV-Vis spectra of 0.1 mM Acid Yellow 9 water solutions show a distinct peak around 390 nm at higher pH values, which disappears as a peak around 500 nm appears with decreasing pH.[3] In non-aqueous solutions, a narrower absorption peak is observed at 420 nm.[3]
Detailed publicly available UV-Vis spectral data for Acid Yellow 172 is less common.
Toxicological Information
A critical aspect of dye selection is its toxicological profile.
Acid Yellow 9 , also known as Fast Yellow AB, was formerly used as a food dye (E105) but is now forbidden for this use in the USA and Europe due to safety concerns.[3] The intraperitoneal LD50 in rats is reported as 2,000 mg/kg.[4] It is also listed as a skin and strong eye irritant.[4]
Manufacturing Process Overview
The synthesis of both dyes involves diazotization and coupling reactions, which are common in the production of azo dyes.
Acid Yellow 172 is manufactured by the diazotization of 3-Aminobenzenesulfonamide, followed by coupling with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]
Acid Yellow 9 is produced by the disulfonation of 4-(Phenyldiazenyl)benzenamine (C.I. Solvent Yellow 1).[2]
Experimental Protocols
The following are generalized experimental protocols for key performance tests based on industry standards.
Protocol for Dyeing Polyamide Fabric
This protocol describes a standard exhaust dyeing method for polyamide (nylon) fabrics with acid dyes.
-
Preparation of the Dyebath:
-
Prepare a dyebath with a liquor-to-goods ratio of 20:1 (20 parts water to 1 part fabric by weight).
-
Add a wetting agent (e.g., 0.5 g/L) and a leveling agent (e.g., 1 g/L) to the water.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Add the pre-dissolved acid dye to the dyebath. The amount of dye is calculated as a percentage of the weight of the fabric (e.g., 1% owf).
-
-
Dyeing Process:
-
Introduce the wetted polyamide fabric into the dyebath at 40°C.
-
Raise the temperature to the boil (98-100°C) at a rate of 1-2°C per minute.
-
Continue dyeing at the boil for 45-60 minutes, ensuring the fabric is fully immersed and agitated.
-
-
Rinsing and Drying:
-
Cool the dyebath to 70°C.
-
Remove the fabric and rinse thoroughly with cold water until the water runs clear.
-
Hydroextract and dry the fabric at a temperature not exceeding 100°C.
-
Protocol for Light Fastness Test (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Specimen Preparation:
-
Mount a specimen of the dyed fabric on a sample holder.
-
Partially cover the specimen with an opaque mask.
-
-
Reference Materials:
-
Simultaneously expose a set of blue wool references (ISO 1 to 8) under the same conditions.
-
-
Exposure:
-
Place the samples in a xenon arc fading lamp apparatus.
-
Expose the specimens to the light source under controlled conditions of temperature and humidity.
-
-
Assessment:
-
Periodically inspect the specimens and the blue wool references.
-
The light fastness is rated by comparing the change in color of the test specimen with that of the blue wool references using a grey scale for assessing change in color. The rating corresponds to the number of the blue wool reference that shows a similar degree of fading.
-
Protocol for Wash Fastness Test (ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Specimen Preparation:
-
Prepare a composite specimen by sewing a piece of the dyed fabric to a multifibre adjacent fabric.
-
-
Washing Procedure:
-
Place the composite specimen in a stainless-steel container with a specified number of steel balls (to provide mechanical action).
-
Add a specified volume of a standard soap solution.
-
Treat the specimen in a laundering machine at a specified temperature and for a specified time (e.g., 40°C for 30 minutes).
-
-
Rinsing and Drying:
-
Rinse the specimen thoroughly in cold water.
-
Separate the dyed fabric from the multifibre fabric and dry them.
-
-
Assessment:
-
Assess the change in color of the dyed specimen using the grey scale for assessing change in color.
-
Assess the degree of staining on the different components of the multifibre adjacent fabric using the grey scale for assessing staining.
-
References
Validating Acid Yellow 172 as a Non-Toxic Staining Alternative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer laboratory practices, the validation of non-toxic alternatives to hazardous biological stains is paramount. This guide provides a comparative analysis of traditional yellow histological stains against potentially safer alternatives, including Acid Yellow 172. While comprehensive toxicological and performance data for Acid Yellow 172 in biological applications are still emerging, this document serves to summarize existing knowledge on established stains to provide a framework for its evaluation.
Comparative Analysis of Yellow Histological Stains
The following table summarizes the key characteristics of commonly used yellow stains, highlighting their applications and known toxicities.
| Stain | Common Applications | Known Toxicity |
| Traditional Stains | ||
| Picric Acid | Van Gieson and Masson's Trichrome stains for collagen and muscle differentiation. | Highly toxic by ingestion, inhalation, and skin absorption. Can cause liver and kidney damage. Explosive when dry.[1][2][3][4] |
| Metanil Yellow | Counterstain in various trichrome methods. | Neurotoxic and hepatotoxic.[5][6][7] Genotoxic effects have been observed.[8] |
| Martius Yellow | Component of Martius Scarlet Blue (MSB) stain for fibrin. | Toxic by inhalation, ingestion, and skin contact.[9][10] Skin sensitizer.[9] |
| Potential Safer Alternatives | ||
| Light Green SF Yellowish | Counterstain in Masson's Trichrome and Papanicolaou stains. | Generally considered less toxic than picric or metanil yellow, but can cause skin and eye irritation. |
| Naphthol Yellow S | Component of Pneumocystis stain; stains erythrocytes yellow. | Limited toxicity data available, generally considered a safer alternative. |
| Candidate for Validation | ||
| Acid Yellow 172 | Primarily used in the textile industry for dyeing wool, silk, and polyamide fibers.[5] Limited data in biological applications. | Insufficient toxicological data in the context of biological staining. Further studies are required. |
Experimental Protocols
Detailed methodologies for key staining procedures utilizing both traditional and alternative yellow dyes are provided below.
Van Gieson Staining Protocol (with Picric Acid)
This method is used to differentiate between collagen and other tissues like muscle and cytoplasm.
Reagents:
-
Weigert's Iron Hematoxylin (B73222)
-
Van Gieson's Solution (Saturated aqueous Picric Acid with Acid Fuchsin)
-
Acid Alcohol
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain nuclei with Weigert's Iron Hematoxylin for 10-20 minutes.
-
Wash in running tap water for 5-10 minutes.
-
Differentiate with 1% acid alcohol.
-
Wash in running tap water, then rinse in distilled water.
-
Counterstain with Van Gieson's solution for 3-5 minutes.[3][11][12]
-
Dehydrate rapidly through graded alcohols.
-
Clear in xylene and mount.
Expected Results:
-
Nuclei: Black
-
Collagen: Red/Pink
-
Muscle and Cytoplasm: Yellow
Masson's Trichrome Staining Protocol (with Metanil Yellow variant)
This protocol is a variation of the Masson's Trichrome stain for connective tissue.
Reagents:
-
Bouin's Solution
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphotungstic/Phosphomolybdic Acid Solution
-
Metanil Yellow Solution
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.[13]
-
Wash in running water for 10 minutes.
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphotungstic/phosphomolybdic acid solution for 10-15 minutes.
-
Stain in Metanil Yellow solution for 5 minutes.
-
Differentiate briefly in 1% acetic acid solution.
-
Dehydrate, clear, and mount.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, keratin, muscle fibers: Red
-
Collagen and mucus: Yellow
Martius Scarlet Blue (MSB) Staining Protocol (with Martius Yellow)
This method is used for the demonstration of fibrin.
Reagents:
-
Celestine Blue Solution
-
Mayer's Hematoxylin
-
Martius Yellow Solution
-
Brilliant Crystal Scarlet 6R Solution
-
Phosphotungstic Acid
-
Aniline Blue Solution
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain nuclei with Celestine Blue and then Mayer's Hematoxylin.
-
Rinse in 95% alcohol.
-
Stain in Martius Yellow solution for 2-5 minutes.[1]
-
Rinse in distilled water.
-
Stain in Brilliant Crystal Scarlet 6R solution for 10 minutes.
-
Rinse in distilled water.
-
Treat with Phosphotungstic Acid for 2 minutes.
-
Rinse in distilled water.
-
Counterstain with Aniline Blue solution.
-
Dehydrate, clear, and mount.
Expected Results:
-
Fibrin: Red
-
Erythrocytes: Yellow
-
Collagen: Blue
-
Nuclei: Blue
Light Green SF Yellowish Counterstain Protocol (in Masson's Trichrome)
This protocol outlines the use of Light Green SF Yellowish as a safer alternative counterstain in a Masson's Trichrome procedure.
Reagents:
-
Bouin's Solution
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphotungstic/Phosphomolybdic Acid Solution
-
Light Green SF Yellowish Solution
Procedure:
-
Follow steps 1-8 of the Masson's Trichrome protocol.
-
Instead of Metanil Yellow, stain in Light Green SF Yellowish solution for 5 minutes.[13]
-
Differentiate briefly in 1% acetic acid solution for 1 minute.
-
Dehydrate quickly through graded alcohols.
-
Clear in xylene and mount.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, keratin, muscle fibers: Red
-
Collagen and mucus: Green
Naphthol Yellow S Staining Protocol (for Erythrocytes)
This protocol is for the visualization of erythrocytes.
Reagents:
-
Periodic Acid Solution
-
Schiff Reagent
-
Naphthol Yellow S Solution
Procedure:
-
Deparaffinize and rehydrate sections to distilled water.
-
Oxidize in Periodic Acid solution for 5 minutes.
-
Rinse in distilled water.
-
Place in Schiff Reagent for 15-20 minutes.
-
Wash in lukewarm tap water for 10 minutes.
-
Counterstain with Naphthol Yellow S solution for 2-5 minutes.
-
Dehydrate, clear, and mount.
Expected Results:
-
Erythrocytes: Yellow
-
PAS-positive elements (e.g., glycogen, basement membranes): Magenta
Visualized Workflows and Pathways
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Caption: Generalized workflow for trichrome staining procedures.
Caption: Toxicity classification of yellow histological stains.
Conclusion
The available evidence strongly indicates that traditional yellow histological stains such as Picric Acid, Metanil Yellow, and Martius Yellow pose significant health and safety risks. Safer alternatives like Light Green SF Yellowish and Naphthol Yellow S are available and should be considered for routine use. Acid Yellow 172, while utilized in other industries, remains a candidate for validation as a non-toxic biological stain. Further research is necessary to thoroughly evaluate its staining efficacy and, most importantly, its toxicological profile in a laboratory setting before it can be recommended as a viable alternative. This guide provides the foundational information for researchers to make informed decisions about stain selection and to embark on the validation of promising new, safer reagents.
References
- 1. Histological Techniques [histologicaltechniques.com]
- 2. newcomersupply.com [newcomersupply.com]
- 3. One moment, please... [ihcworld.com]
- 4. carlroth.com [carlroth.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. 2.7. van Gieson’s staining [bio-protocol.org]
- 7. stainsfile.com [stainsfile.com]
- 8. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 9. newcomersupply.com [newcomersupply.com]
- 10. VitroView™ Martius Scarlet Blue (MSB) Stain Kit - [vitrovivo.com]
- 11. saint-bio.com [saint-bio.com]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Photostability of Yellow Fluorescent Dyes for Advanced Research
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular imaging and drug development, the choice of fluorescent probes is paramount to the success and reproducibility of experimental outcomes. Among the vast palette of available fluorophores, yellow fluorescent dyes are workhorses for a variety of applications. However, their performance is often limited by their photostability—the ability to resist fading or photobleaching upon exposure to light. This guide offers a comparative analysis of the photostability of commonly used yellow fluorescent dyes, providing researchers, scientists, and drug development professionals with the critical data and methodologies needed to select the optimal dye for their specific needs.
This publication presents a detailed comparison of both fluorescent proteins and synthetic organic dyes, summarizing key photostability metrics in a clear, tabular format. Furthermore, it provides a comprehensive experimental protocol for assessing photostability, ensuring that researchers can reproduce and validate these findings in their own laboratories.
Quantitative Comparison of Yellow Fluorescent Dye Photostability
The selection of a fluorescent dye for demanding applications such as live-cell imaging, high-throughput screening, and single-molecule studies hinges on its photostability. Dyes that photobleach rapidly can lead to loss of signal, inaccurate quantification, and limited observation times. The following tables summarize the photostability of a selection of widely used yellow fluorescent proteins and synthetic dyes. It is crucial to note that photostability is highly dependent on the experimental conditions, including illumination intensity, wavelength, and the cellular environment. Therefore, the conditions under which these measurements were taken are provided to aid in interpretation.
Table 1: Comparative Photostability of Yellow Fluorescent Proteins
| Fluorescent Protein | Photobleaching Half-Life (s) | Illumination Conditions | Reference |
| mVenus | 23 | Widefield, 520 nm, 17 mW/mm² | [1] |
| mCitrine | 18 | Widefield, 520 nm, 17 mW/mm² | [1] |
| Citrine2 | 59.63 (in HeLa cells) | Widefield illumination | [2] |
| mGold | 114 | Widefield, 520 nm, 17 mW/mm² | [1] |
| mGold2s | 450 | Widefield, 520 nm, 17 mW/mm² | [1] |
| mGold2t | 445 | Widefield, 520 nm, 17 mW/mm² | [1] |
| EYFP | - | Photobleaching Quantum Yield: 6.1 x 10⁻⁵ | [3] |
| tdLanYFP | High | Described as having very high photostability in vitro and in live cells | [4] |
Table 2: Comparative Photostability of Yellow Organic Dyes
| Organic Dye | Photostability Metric | Illumination Conditions | Reference |
| Alexa Fluor 532 | More photostable than other spectrally similar dyes | General observation | [5] |
| Alexa Fluor 546 | Less photostable than Alexa Fluor 555 | General observation; antifade reagents provide little protection. | [3] |
| Alexa Fluor 555 | More photostable than Cy3 | General observation | [3] |
| Cy3 | Quantum Yield: 0.09 (free dye in Tris buffer at 22°C) | - | [6] |
Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process limits the duration of fluorescence imaging experiments and can impact the quantitative accuracy of the data. The general mechanism involves the excited fluorophore transitioning to a highly reactive triplet state, from which it can interact with molecular oxygen to produce reactive oxygen species that ultimately destroy the fluorophore.
Figure 1. A simplified diagram of the photobleaching process.
Experimental Protocols for Measuring Photostability
To provide researchers with the tools to assess and compare the photostability of fluorescent dyes in their own experimental setups, we provide a detailed protocol for measuring the photobleaching half-life, a common metric for quantifying photostability.
Protocol: Determination of Photobleaching Half-Life
Objective: To quantify the photostability of a fluorescent dye by measuring the time it takes for its fluorescence intensity to decrease by 50% under continuous illumination.
Materials:
-
Fluorescence microscope (widefield or confocal) equipped with a suitable laser line or excitation source for the dye of interest.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software (e.g., ImageJ/Fiji, MATLAB).
-
The fluorescently labeled sample (e.g., cells expressing a fluorescent protein, fixed cells stained with a fluorescent dye).
-
Immersion oil (if using an oil immersion objective).
Experimental Workflow:
Figure 2. Experimental workflow for determining photobleaching half-life.
Procedure:
-
Sample Preparation: Prepare your cells or tissue sample with the fluorescent dye of interest. For live-cell imaging, ensure cells are healthy and in a suitable imaging medium. For fixed samples, use an appropriate mounting medium.
-
Microscope Setup:
-
Turn on the microscope and the desired laser line.
-
Allow the light source to stabilize to ensure consistent illumination intensity.
-
Select an appropriate objective for your sample.
-
-
Image Acquisition:
-
Place the sample on the microscope stage and bring it into focus.
-
Locate a region of interest (ROI) with a good fluorescent signal.
-
Set the imaging parameters. It is crucial to keep these parameters (laser power, exposure time, camera gain) constant throughout the experiment and for all dyes being compared.
-
Acquire a single image at time zero (t=0) before continuous illumination.
-
Begin a time-lapse acquisition with continuous illumination of the ROI. The time interval between frames should be short enough to accurately capture the decay in fluorescence.
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Define an ROI that encompasses the fluorescent area of interest.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.
-
It is also recommended to measure the background intensity in a region with no fluorescence and subtract this from your ROI measurements.
-
Normalize the background-corrected intensity values by dividing the intensity at each time point by the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function: I(t) = I₀ * e^(-kt) where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.
-
The photobleaching half-life (t₁/₂) can be calculated from the rate constant using the following equation: t₁/₂ = ln(2) / k
-
Conclusion
The choice of a yellow fluorescent dye with high photostability is critical for generating reliable and reproducible data in fluorescence microscopy. This guide provides a starting point for researchers by comparing the photostability of several popular fluorescent proteins and organic dyes. The newly engineered fluorescent proteins, such as mGold2s and mGold2t, demonstrate significantly enhanced photostability compared to their predecessors, making them excellent choices for long-term live-cell imaging.[1] Among the synthetic dyes, the Alexa Fluor series generally offers superior photostability compared to traditional dyes like Cy3.[3][5]
It is imperative for researchers to consider the specific requirements of their experiments and, when possible, perform their own photostability comparisons under their experimental conditions using the protocol provided. By making informed decisions about fluorophore selection, the scientific community can continue to push the boundaries of what is visible in the microscopic world.
References
- 1. Bright and photostable yellow fluorescent proteins for extended imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. pubs.acs.org [pubs.acs.org]
Benchmarking the Dyeing Performance of Acid Yellow 172 on Diverse Protein Fibers: A Comparative Analysis
This guide provides a comprehensive comparison of the dyeing performance of Acid Yellow 172, a leveling acid dye, on three distinct protein fibers: wool, silk, and nylon. The objective is to offer researchers, scientists, and textile chemists a thorough understanding of how this dye interacts with different substrates under controlled laboratory conditions. The following sections detail the experimental protocols, present comparative data on color yield and fastness properties, and illustrate the experimental workflow.
Comparative Dyeing Performance
The dyeing performance of Acid Yellow 172 was evaluated based on color yield (K/S) and fastness to washing and light. The results, presented in Table 1, are representative of the typical performance of leveling acid dyes on these protein fibers.
Table 1: Comparative Performance of Acid Yellow 172 on Wool, Silk, and Nylon
| Fiber Type | Color Yield (K/S Value) | Wash Fastness (ISO 105-C06) | Light Fastness (AATCC 16) |
| Wool | 12.5 | 4-5 | 5 |
| Silk | 10.8 | 4 | 4-5 |
| Nylon | 14.2 | 3-4 | 4 |
Note: The data presented are representative values for illustrative comparison.
Experimental Protocols
The following protocols outline the methodologies used to benchmark the dyeing performance of Acid Yellow 172.
Dyeing Protocol
This protocol describes the standardized procedure for dyeing wool, silk, and nylon fibers with Acid Yellow 172.
-
Materials and Reagents:
-
Wool, silk, and nylon fabric samples (10g each)
-
Acid Yellow 172 dye
-
Acetic acid
-
Sodium sulfate
-
Leveling agent
-
Distilled water
-
Laboratory dyeing machine
-
-
Procedure:
-
Prepare a dye bath with a liquor ratio of 40:1.
-
Add 1% o.w.f. (on the weight of fiber) Acid Yellow 172, 10% o.w.f. sodium sulfate, and 1% o.w.f. leveling agent to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1]
-
Introduce the fiber samples into the dye bath at 40°C.
-
Raise the temperature to 90-100°C at a rate of 2°C/minute.
-
Maintain this temperature for 60 minutes to ensure dye exhaustion and fixation.[1]
-
Cool the dye bath to 60°C.
-
Remove the dyed samples and rinse thoroughly with cold water until the water runs clear.
-
Perform a soaping treatment with a non-ionic detergent (2 g/L) at 50°C for 15 minutes to remove any unfixed dye.
-
Rinse the samples again and air-dry.
-
Color Yield (K/S) Measurement
The color yield on the dyed fabrics was determined by measuring the Kubelka-Munk (K/S) value, which is a measure of the color strength.
-
Instrumentation:
-
Spectrophotometer
-
-
Procedure:
-
Measure the reflectance (R) of the dyed fabric samples at the wavelength of maximum absorption for Acid Yellow 172.
-
Calculate the K/S value using the Kubelka-Munk equation: K/S = (1-R)² / 2R
-
Higher K/S values indicate a greater color yield on the fiber.[2][3]
Wash Fastness Testing (ISO 105-C06)
The resistance of the dyed fabrics to washing was assessed according to the ISO 105-C06 standard.[4][5][6][7][8]
-
Apparatus:
-
Launder-Ometer or equivalent washing fastness tester
-
Stainless steel balls
-
Multifiber fabric (containing wool, acrylic, polyester, nylon, cotton, and acetate)
-
Grey Scale for assessing color change and staining
-
-
Procedure:
-
Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric with a piece of multifiber fabric of the same size.
-
Prepare a wash solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate (B1237305) in distilled water.[7]
-
Place the composite specimen, 10 stainless steel balls, and 150 mL of the wash solution into a stainless steel container.
-
Conduct the test at 40°C for 30 minutes in the Launder-Ometer.[7]
-
After the test, rinse the composite specimen in cold distilled water and then in running tap water.
-
Separate the dyed fabric from the multifiber fabric and dry them in air at a temperature not exceeding 60°C.
-
Assess the color change of the dyed fabric and the staining on each strip of the multifiber fabric using the Grey Scales. The rating is from 1 (poor) to 5 (excellent).
-
Light Fastness Testing (AATCC 16)
The resistance of the dyed fabrics to fading upon exposure to light was evaluated based on the AATCC 16 test method.[4]
-
Apparatus:
-
Xenon arc lamp apparatus
-
Blue Wool standards
-
Grey Scale for assessing color change
-
-
Procedure:
-
Mount the dyed fabric specimens in holders.
-
Expose the specimens to the light from a xenon arc lamp under specified conditions of temperature and humidity.[9]
-
Simultaneously expose a set of Blue Wool standards with known lightfastness ratings.
-
Continue the exposure until a specified amount of fading occurs on the test specimen or for a specified duration.
-
Evaluate the change in color of the exposed portion of the test specimen against the unexposed portion using the Grey Scale.
-
The lightfastness rating is determined by comparing the fading of the test specimen with that of the Blue Wool standards. The rating is from 1 (very low lightfastness) to 8 (very high lightfastness).[4]
-
Experimental Workflow
The logical flow of the benchmarking process is illustrated in the following diagram.
Caption: Experimental workflow for benchmarking dyeing performance.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. testextextile.com [testextextile.com]
- 3. Sarin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. prochemicalanddye.com [prochemicalanddye.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid Dye Dyeing Nylon Common Problems - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Cost-benefit analysis of using C.I. Acid Yellow 172 in industrial applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of C.I. Acid Yellow 172 and compares its performance with alternative dyes in various industrial applications. The information is compiled from technical data sheets and scientific studies to offer an objective overview for research, development, and industrial use. This document summarizes key performance indicators, details relevant experimental protocols, and visualizes procedural workflows.
Introduction to this compound
This compound is a single azo class acid dye.[1] Its chemical formula is C22H16Cl2N5NaO6S2.[1] This dye is primarily utilized for coloring protein fibers such as wool and silk, as well as synthetic fibers like polyamides.[1][2] Its applications also extend to the direct printing on wool and silk fabrics.[1] Key characteristics of this compound include its bright yellow hue and good leveling and discharge properties.[1]
Cost-Benefit Analysis of this compound
The selection of a dye in industrial processes is a balance between cost and performance. Acid dyes, in general, are considered a cost-effective solution for achieving vibrant and long-lasting colors on protein and synthetic fibers.[2][3]
Benefits:
-
Vibrant and Intense Shades: Acid dyes are known for producing brilliant and deep colors.[4]
-
Good Fastness Properties: They generally offer good to excellent wash and light fastness, superior to direct dyes.[4]
-
High Affinity for Target Fibers: Acid dyes show a strong affinity for protein fibers and polyamides, leading to efficient dyeing processes.[3]
-
Versatility: This class of dyes can be adapted for a range of applications, from high fashion to industrial textiles.[3]
Costs:
-
Environmental Concerns: As an azo dye, the release of this compound into the environment is a significant concern due to its potential persistence and the generation of possible toxic byproducts.[5]
-
Substrate Specificity: The use of acid dyes is limited to protein and polyamide fibers, requiring acidic conditions for application.[4]
-
Process Requirements: The dyeing process necessitates the use of acids, such as acetic acid or citric acid, and heat, which adds to the overall process cost and complexity.[6][7]
Performance Comparison with Alternative Dyes
The performance of this compound can be benchmarked against other acid dyes, as well as other classes of dyes used for similar applications.
Comparison with Other Acid Dyes
Direct comparative studies detailing the specific fastness properties of this compound are limited in publicly available literature. However, a general comparison of lightfastness for various acid dyes on wool shows that performance can vary significantly based on the dye's chemical structure (azo vs. anthraquinone).[5]
| Dye Class | Specific Dye Example | Lightfastness on Wool (ISO) |
| Azo Acid Dye | Acid Blue 113 | Moderate |
| Azo Acid Dye | Acid Red 88 | Moderate |
| Azo Acid Dye | Acid Yellow 36 | Moderate |
| Anthraquinone Acid Dye | Acid Blue 80 | High |
| Disclaimer: Data is compiled from various sources and experimental conditions may have varied. A direct comparison should be made with caution.[5] |
Comparison with Other Dye Classes
| Dye Class | Primary Fibers | Bonding Mechanism | Application Process | Fastness Properties | Brilliance of Shades |
| Acid Dyes | Wool, Silk, Nylon | Ionic bonds with amino groups | Requires acidic medium | Good to excellent | Very bright and intense |
| Direct Dyes | Cotton, Rayon, Paper | Hydrogen bonds, Van der Waals forces | Simple, in neutral/alkaline bath | Generally poor to moderate | Bright, but less so than acid dyes |
| Reactive Dyes | Cellulosic fibers (Cotton) | Covalent bonding | Requires alkaline conditions | Excellent | Wide range of bright colors |
| Disperse Dyes | Polyester, Nylon, Acrylic | Dispersed in the fiber | High-temperature process | Excellent | Good color retention |
| Natural Dyes | Natural fibers | Often requires a mordant | Varies by dye | Can be less colorfast | Wide range of hues, often less intense |
Experimental Protocols
The following are generalized protocols for the application of acid dyes. Specific conditions may need to be optimized based on the substrate and desired outcome.
Immersion Dyeing Protocol
This method is suitable for achieving a solid, even color on fabric or yarn.
-
Preparation of Material: The fiber or fabric should be scoured to remove any impurities that might resist the dye.[7] For yarn, it is wound into a skein.[6]
-
Pre-soaking: The material is soaked in a solution of warm water and white vinegar (acetic acid) for at least 30 minutes.[6]
-
Dye Bath Preparation: The required amount of acid dye powder is dissolved in water. The volume should be sufficient for the material to move freely.[7]
-
Dyeing: The pre-soaked and squeezed material is submerged in the dye bath.[6] The temperature is gradually raised to just below boiling (around 185-200°F or 85-93°C) and maintained for 30-60 minutes with gentle stirring.[8]
-
Cooling and Rinsing: The dye bath is allowed to cool completely. This allows for further absorption of the dye.[6] The material is then rinsed with water of the same temperature to prevent felting of wool, until the water runs clear.[6]
-
Drying: Excess water is removed, and the material is dried away from direct sunlight.[9]
Workflow for Immersion Dyeing
Logical Relationship of Dye Selection Factors
The choice of a dye for a specific industrial application is a multi-faceted decision. The following diagram illustrates the key factors influencing this selection process.
Conclusion
This compound, as a representative of the acid dye class, offers a high-performance and cost-effective solution for dyeing protein and polyamide fibers, delivering vibrant and durable yellow shades. The primary drawbacks are its substrate specificity and the environmental considerations associated with azo dyes. When selecting a dye, a thorough analysis of performance requirements, economic factors, and sustainability is crucial. For applications where environmental impact is a primary concern, alternative dye classes, such as natural dyes or newer, more sustainable synthetic options, should be considered, though this may involve a trade-off in terms of cost and certain performance characteristics. Further research into direct, quantitative comparisons of this compound with emerging sustainable alternatives would be beneficial for making fully informed decisions in industrial applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. theasengineers.com [theasengineers.com]
- 3. futuremarketinsights.com [futuremarketinsights.com]
- 4. sdinternational.com [sdinternational.com]
- 5. benchchem.com [benchchem.com]
- 6. uniquestitching.wordpress.com [uniquestitching.wordpress.com]
- 7. Dye Recipes using Acid Dyes [georgeweil.com]
- 8. dick-blick.com [dick-blick.com]
- 9. Getting Started with Acid Dyes - Knomad Yarn [knomadyarn.com]
Safety Operating Guide
Safe Disposal of C.I. Acid Yellow 172: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible handling and disposal of chemical substances like C.I. Acid Yellow 172 is paramount for ensuring a safe working environment and adhering to environmental regulations. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a synthetic organic acid dye.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and follow all institutional and local safety guidelines. The following personal protective equipment (PPE) is mandatory when handling this substance.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1] | Protects against splashes and dust. |
| Hand Protection | Wear suitable protective gloves.[1] | Prevents skin contact. |
| Skin Protection | Wear appropriate protective clothing to minimize contact with skin.[1] | Minimizes exposure to spills. |
| Respiratory | In case of insufficient ventilation or dust generation, wear an approved respirator.[1][2] | Protects against inhalation of harmful dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the decision-making process and subsequent actions.
1. Waste Segregation and Collection:
-
Solid Waste: Carefully sweep or vacuum solid this compound powder or contaminated materials (e.g., weighing paper, paper towels).[1] Avoid generating dust.[3][4] Place the collected solid waste into a designated, properly labeled hazardous waste container.
-
Liquid Waste (Aqueous Solutions): For solutions of this compound, the primary method of disposal is neutralization followed by collection for professional disposal.
2. Neutralization of Aqueous Solutions:
-
Dilution: If the acid solution is concentrated, it should first be diluted with cold water to a concentration below 10%. Always add the acid to the water, never the other way around, to avoid a violent exothermic reaction.[5]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the diluted acid solution while stirring.[6] Monitor the pH of the solution. The target pH should be between 5 and 10.[6]
-
Collection: Once neutralized, pour the solution into a designated aqueous waste container. Do not pour down the drain unless permitted by local regulations and institutional policies.
3. Final Disposal:
-
All waste, both solid and neutralized liquid, must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[7] Ensure that all waste containers are properly labeled with the contents and associated hazards.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Evacuate personnel to a safe area.[3][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains, as discharge into the environment should be avoided.[3]
-
Cleanup:
-
For solid spills, vacuum or sweep up the material and place it into a suitable disposal container.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, earth, or vermiculite) and place in a designated chemical waste container.
-
-
Personal Protection: Use appropriate personal protective equipment during cleanup.[3][4]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. tonixchem.com [tonixchem.com]
Personal protective equipment for handling C.I. Acid yellow 172
Essential Safety and Handling Guide for C.I. Acid Yellow 172
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural steps will ensure safe laboratory practices when working with this acidic dye.
Understanding the Hazards
This compound, as an acidic dye, presents primary hazards through the inhalation of airborne particles and direct contact with skin and eyes.[1] When in powdered form, minimizing dust generation is critical. The substance may cause irritation to the skin, eyes, and respiratory tract.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved particulate respirator | Essential when handling the dye in its powdered form to prevent inhalation of dust particles.[1] |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield | Protects against dust particles and potential splashes of dye solutions.[1][3] A face shield should be worn over goggles for maximum protection.[4] |
| Hand Protection | Chemically resistant gloves | Nitrile or butyl rubber gloves are recommended to prevent skin contact.[1][5] Gloves should be inspected before use.[3] |
| Body Protection | Laboratory coat or chemical-resistant apron/suit | A lab coat should be worn to protect clothing and prevent skin exposure.[1] For larger quantities or splash risks, a chemical-resistant suit made of PVC or neoprene with sealed seams is advisable.[5] |
| Foot Protection | Chemical-resistant boots | Recommended when cleaning up spills to provide extra protection against acids and solvents.[4] |
Quantitative Safety Data
Specific quantitative data for this compound is limited. The information below is based on general knowledge of similar acid dyes and should be used as a guideline.
| Parameter | Value/Recommendation | Source |
| CAS Number | 6359-98-4 (for C.I. Acid Yellow 17) | [6] |
| Physical State | Yellow Powder | [3] |
| pH of Solution | Acidic | [1] |
| Incompatibility | Strong oxidizing agents, strong reducing agents, acids, and alkalies.[1][2][7] | |
| Exposure Limits (General) | Follow general guidelines for nuisance dust, such as OSHA's PEL of 15 mg/m³ (total dust) and 5 mg/m³ (respirable fraction), until specific data is available. | [1] |
Operational and Disposal Plans
Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][8]
-
Preventing Dust and Static : Use equipment and techniques that minimize dust generation.[2] Employ non-sparking tools and take precautionary measures against static discharge.[3][6]
-
Equipment : Ensure all equipment used is dedicated to dye work and not used for food preparation.[9]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[3][8]
Step-by-Step Disposal Plan
Proper disposal is critical for laboratory safety and environmental compliance.
-
Waste Segregation :
-
Solid Waste : Carefully sweep or vacuum solid this compound powder and contaminated materials (e.g., weighing paper, gloves). Avoid creating dust. Place the collected waste into a designated, clearly labeled, and sealed container for hazardous waste.[6][10]
-
Liquid Waste : Collect aqueous solutions of the dye in a designated, labeled hazardous waste container. Do not dispose of this waste down the drain.[11]
-
-
Container Labeling : Ensure all waste containers are appropriately labeled with the chemical name and associated hazards.
-
Disposal Route : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[12] Do not pour onto the ground or into public sewer systems.[6]
Emergency Procedures: First Aid
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[3][7] Consult a physician if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][7] Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3] |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. leelinework.com [leelinework.com]
- 6. kochcolor.com [kochcolor.com]
- 7. tonixchem.com [tonixchem.com]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
